molecular formula C11H16N2O2 B13202728 5-[Ethyl(propyl)amino]pyridine-3-carboxylic acid

5-[Ethyl(propyl)amino]pyridine-3-carboxylic acid

Katalognummer: B13202728
Molekulargewicht: 208.26 g/mol
InChI-Schlüssel: JFLUCQDXEAWQKW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

5-[Ethyl(propyl)amino]pyridine-3-carboxylic acid is a synthetic derivative of nicotinic acid (pyridine-3-carboxylic acid), a fundamental scaffold in medicinal and agricultural chemistry . This compound features a tertiary amine substitution at the 5-position of the pyridine ring, a modification commonly explored to fine-tune the molecular properties of lead compounds in drug discovery . The presence of both ethyl and propyl alkyl chains on the amino group increases the lipophilicity of the molecule compared to its primary amine counterparts, which can influence its absorption, distribution, and metabolic stability in biological systems. Researchers value this specific substitution pattern for its potential application in developing new active ingredients. Similar pyridinecarboxylic acid derivatives are known to exhibit a range of biological activities. For instance, some are key intermediates in the synthesis of serotonin (5-HT3) receptor antagonists, which have therapeutic applications as antiemetics and in the treatment of neurological disorders . Other structurally complex derivatives, such as Imazethapyr, demonstrate potent herbicidal activity by inhibiting the acetolactate synthase (ALS) enzyme in plants . The 5-amino substituent on the pyridine core is a versatile handle for further chemical modification, allowing for the creation of amides, ureas, or other functional groups to probe structure-activity relationships (SAR) . As with all compounds of this class, 5-[Ethyl(propyl)amino]pyridine-3-carboxylic acid is intended for Research Use Only and is not for diagnostic or therapeutic applications.

Eigenschaften

Molekularformel

C11H16N2O2

Molekulargewicht

208.26 g/mol

IUPAC-Name

5-[ethyl(propyl)amino]pyridine-3-carboxylic acid

InChI

InChI=1S/C11H16N2O2/c1-3-5-13(4-2)10-6-9(11(14)15)7-12-8-10/h6-8H,3-5H2,1-2H3,(H,14,15)

InChI-Schlüssel

JFLUCQDXEAWQKW-UHFFFAOYSA-N

Kanonische SMILES

CCCN(CC)C1=CN=CC(=C1)C(=O)O

Herkunft des Produkts

United States
Foundational & Exploratory

The Chemical Structure, Properties, and Synthesis of 5-[Ethyl(propyl)amino]pyridine-3-carboxylic Acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Synopsis

In the landscape of modern medicinal chemistry, functionalized pyridine derivatives serve as indispensable scaffolds for drug discovery. 5-[Ethyl(propyl)amino]pyridine-3-carboxylic acid (also known as 5-[ethyl(propyl)amino]nicotinic acid) represents a highly specialized, tertiary amine-substituted nicotinic acid building block. By integrating a dialkylamino group at the 5-position of the pyridine core, this molecule exhibits unique electronic properties, altered lipophilicity, and specific steric dimensions that make it an ideal candidate for developing kinase inhibitors, α -amylase inhibitors, and Nicotinic Acid Adenine Dinucleotide Phosphate (NAADP) analogs.

As a Senior Application Scientist, the objective of this guide is to deconstruct the physicochemical profile of this molecule, establish a causality-driven synthetic methodology, and define a self-validating analytical metrology system for its characterization.

Electronic & Structural Profiling

The core structure of 5-[ethyl(propyl)amino]pyridine-3-carboxylic acid consists of a pyridine ring substituted with a carboxylic acid at the C3 position and an ethyl(propyl)amino group at the C5 position.

Causality of Structural Modifications: The introduction of the dialkylamino group significantly alters the electronic landscape of the nicotinic acid core. The lone pair of electrons on the tertiary amine nitrogen is in resonance with the pyridine π -system. This electron-donating effect (+M effect) increases the electron density of the pyridine ring, consequently raising the pKa of the pyridine nitrogen (making it more basic) compared to unsubstituted nicotinic acid. Furthermore, the asymmetric ethyl and propyl chains disrupt crystal packing, generally lowering the melting point and increasing the lipophilicity (LogP) of the compound, which is critical for cellular permeability in biological assays.

Quantitative Physicochemical Data

The following table summarizes the key structural and predicted physicochemical properties of the compound, providing a baseline for formulation and assay development.

PropertyValueMethod / Source
Chemical Formula C₁₁H₁₆N₂O₂Theoretical
Molecular Weight 208.26 g/mol Calculated
Exact Mass 208.1212 DaCalculated
Predicted LogP 2.15 ± 0.2In silico estimation
pKa (Carboxylic Acid) 4.8 ± 0.1Extrapolated from 5-aminonicotinic acid
Topological Polar Surface Area (TPSA) 50.4 ŲCalculated
Hydrogen Bond Donors 1Structural Analysis
Hydrogen Bond Acceptors 3Structural Analysis

Strategic Synthesis: Causality in Reaction Design

The synthesis of 5-aminonicotinic acid derivatives relies heavily on palladium-catalyzed cross-coupling reactions, as detailed in the technical literature for 1 [1]. Direct amination of the free acid is thermodynamically unfavorable and prone to catalyst poisoning. Therefore, a protection-coupling-deprotection sequence is mandatory.

Synthesis Start 5-Bromonicotinic Acid (Starting Material) Step1 Esterification (MeOH, H2SO4) Start->Step1 Intermediate Methyl 5-bromonicotinate (Protected Acid) Step1->Intermediate Step2 Buchwald-Hartwig Amination (N-ethylpropan-1-amine, Pd-cat) Intermediate->Step2 Intermediate2 Methyl 5-[ethyl(propyl)amino]nicotinate (Coupled Intermediate) Step2->Intermediate2 Step3 Saponification (LiOH, H2O/THF) Intermediate2->Step3 Product 5-[Ethyl(propyl)amino]pyridine-3-carboxylic acid (Final Product) Step3->Product

Synthetic workflow for 5-[ethyl(propyl)amino]pyridine-3-carboxylic acid.

Step-by-Step Methodology: Buchwald-Hartwig Amination

Step 1: Carboxylic Acid Protection (Esterification)

  • Causality: The free carboxylic acid of 5-bromonicotinic acid can coordinate with the palladium catalyst, leading to catalyst deactivation and poor yields. Converting it to a methyl ester neutralizes this threat.

  • Protocol: Suspend 5-bromonicotinic acid (1.0 eq) in anhydrous methanol. Add concentrated H₂SO₄ (0.1 eq) dropwise. Reflux the mixture for 12 hours. Monitor conversion via TLC. Neutralize the reaction with saturated NaHCO₃, extract with ethyl acetate, dry over anhydrous MgSO₄, and concentrate in vacuo to yield methyl 5-bromonicotinate.

Step 2: Buchwald-Hartwig Cross-Coupling

  • Causality: N-ethylpropan-1-amine is a sterically demanding secondary amine. To facilitate the reductive elimination step in the catalytic cycle and prevent unwanted β -hydride elimination, a bulky, electron-rich biarylphosphine ligand (e.g., RuPhos) is required.

  • Protocol: In a flame-dried Schlenk flask under an inert argon atmosphere, combine methyl 5-bromonicotinate (1.0 eq), N-ethylpropan-1-amine (1.5 eq), Pd₂(dba)₃ (0.02 eq), RuPhos (0.04 eq), and Cs₂CO₃ (2.0 eq) in anhydrous toluene. Heat the mixture to 90°C for 18 hours. Cool to room temperature, filter through a pad of Celite to remove the palladium black, and purify via flash column chromatography (hexane/EtOAc gradient) to yield methyl 5-[ethyl(propyl)amino]nicotinate.

Step 3: Saponification (Deprotection)

  • Causality: Mild basic hydrolysis is required to cleave the methyl ester without disrupting the newly formed tertiary amine or the electron-rich pyridine ring.

  • Protocol: Dissolve the intermediate in a 3:1 mixture of THF and water. Add LiOH·H₂O (3.0 eq) and stir at room temperature for 4 hours. Carefully acidify the mixture with 1M HCl to pH ~4.5 (the calculated isoelectric point of the zwitterionic product) to precipitate the target compound. Filter, wash with cold water, and dry under high vacuum.

Self-Validating Analytical Metrology

In drug development, analytical trustworthiness is paramount. Relying solely on HPLC-UV can yield false purities due to the differential extinction coefficients of impurities. To establish a self-validating system, we employ an orthogonal approach combining quantitative NMR (qNMR) for absolute purity and high-resolution LC-MS for mass accuracy.

Validation Sample Synthesized Compound NMR qNMR with Internal Standard (Absolute Purity & Structure) Sample->NMR LCMS High-Resolution LC-MS (Mass Accuracy & Impurity Profiling) Sample->LCMS HPLC HPLC-UV (Relative Purity >98%) Sample->HPLC Decision Data Concordance Check NMR->Decision LCMS->Decision HPLC->Decision Release Batch Release Decision->Release Pass

Self-validating analytical workflow for compound verification.

Step-by-Step Methodology: Orthogonal Validation
  • High-Resolution LC-MS Profiling:

    • Protocol: Dissolve 1 mg of the synthesized product in 1 mL of LC-MS grade MeCN/H₂O (1:1). Inject 2 µL onto a C18 reverse-phase column. Run a gradient of 5-95% MeCN (with 0.1% formic acid additive) over 10 minutes.

    • Validation: Confirm the [M+H]⁺ peak at m/z 209.12. The absence of a peak at m/z 223.14 confirms complete ester deprotection.

  • Quantitative NMR (qNMR):

    • Protocol: Weigh exactly 10.0 mg of the product and 5.0 mg of high-purity maleic acid (traceable internal standard). Dissolve the mixture in 0.6 mL DMSO-d₆. Acquire a ¹H-NMR spectrum with a relaxation delay (D1) of 30 seconds to ensure the complete relaxation of all protons before the next pulse.

    • Validation: Integrate the distinct pyridine aromatic protons (e.g., the C2 or C6 protons) against the maleic acid olefinic protons (singlet at 6.26 ppm). Calculate the absolute mass fraction. If the qNMR purity matches the HPLC-UV relative purity (±1%), the batch is validated for release.

Pharmacological Trajectories and Target Engagement

Derivatives of 5-aminonicotinic acid have demonstrated profound utility in two primary biological domains:

  • Enzyme Inhibition: As highlighted in studies involving2[2], functionalized 5-aminonicotinic acids act as potent scaffolds for α -amylase and α -glucosidase inhibitors, showing promise in anti-diabetic drug design. The bulky ethyl(propyl)amino group can exploit specific hydrophobic pockets within the enzyme's active site.

  • Calcium Signaling Probes: The molecule serves as an advanced precursor for synthesizing NAADP analogs, as detailed in the research on3 [3]. Substitution at the 5-position of the nicotinic acid moiety retains high agonist potency for Ca²⁺ release via endolysosomal receptors (like TPC1/TPC2).

Pathway Ligand 5-[Ethyl(propyl)amino]nicotinic acid Derivative (NAADP Analog) Receptor TPC1 / TPC2 Receptors (Endolysosomal System) Ligand->Receptor High-affinity binding Calcium Ca2+ Release Receptor->Calcium Channel activation Signaling Downstream Intracellular Signaling (Muscle contraction, secretion) Calcium->Signaling Signal transduction

Mechanism of action for 5-aminonicotinic acid-derived NAADP analogs in calcium signaling.

References

  • Nawaz, M., et al. Scheme 1 Synthesis of 5-amino-nicotinic acid thioureas derivatives (1-13). ResearchGate / BMC Chemistry (2020). Available at:[Link]

  • National Institutes of Health (NIH) / PMC. Nicotinic Acid Adenine Dinucleotide Phosphate Analogs Containing Substituted Nicotinic Acid: Effect of Modification on Ca2+ Release. PMC. Available at:[Link]

Sources

An In-depth Technical Guide to the Mechanism of Action of Pyridine-3-Carboxylic Acid Derivatives as Cyclooxygenase-2 (COX-2) Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive exploration of the mechanism of action for a significant class of pyridine-3-carboxylic acid derivatives: selective Cyclooxygenase-2 (COX-2) inhibitors. While the specific derivative 5-[Ethyl(propyl)amino]pyridine-3-carboxylic acid is not extensively characterized in publicly available literature, the broader class of nicotinic acid derivatives has been investigated for its anti-inflammatory properties, with COX-2 inhibition being a prominent mechanism.[1] This document will, therefore, focus on the well-established principles of COX-2 inhibition by related pyridine scaffolds, offering a robust framework for understanding the potential mechanism of the titular compound class.

We will delve into the molecular rationale for targeting COX-2, the structural features of pyridine-3-carboxylic acid derivatives that confer selectivity, and the experimental workflows required to validate this mechanism of action. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and investigate this important class of anti-inflammatory agents.

The Rationale for Selective COX-2 Inhibition

Cyclooxygenase (COX), also known as prostaglandin-endoperoxide synthase (PTGS), is a key enzyme in the inflammatory cascade. It exists in two primary isoforms, COX-1 and COX-2.

  • COX-1 is constitutively expressed in most tissues and is responsible for the production of prostaglandins that mediate essential physiological functions, including gastrointestinal mucosal protection and platelet aggregation.

  • COX-2 , in contrast, is typically undetectable in most tissues but is rapidly induced by inflammatory stimuli, such as cytokines and mitogens. Its upregulation leads to the production of prostaglandins that mediate pain, inflammation, and fever.

The development of non-steroidal anti-inflammatory drugs (NSAIDs) that selectively inhibit COX-2 over COX-1 was a major advancement in anti-inflammatory therapy.[2][3] The goal was to retain the therapeutic benefits of reducing inflammation and pain while minimizing the gastrointestinal side effects associated with the inhibition of COX-1.[4][5]

The pyridine-3-carboxylic acid scaffold has emerged as a promising framework for the design of selective COX-2 inhibitors.[1] The nitrogen atom in the pyridine ring and the carboxylic acid group can participate in key interactions within the active site of the COX-2 enzyme, contributing to both potency and selectivity.[1][4]

Molecular Mechanism of COX-2 Inhibition by Pyridine-3-Carboxylic Acid Derivatives

The selective inhibition of COX-2 by pyridine-3-carboxylic acid derivatives is a result of specific molecular interactions within the enzyme's active site.

Key Structural Features and Binding Interactions

The general structure of a pyridine-3-carboxylic acid derivative designed for COX-2 inhibition often includes a central pyridine ring, a carboxylic acid moiety, and various substituents that influence potency and selectivity. The binding of these inhibitors to the COX-2 active site is typically characterized by the following interactions:

  • Hydrogen Bonding: The carboxylic acid group is crucial for anchoring the inhibitor within the active site. It can form hydrogen bonds with key amino acid residues, such as Arginine 120 and Tyrosine 355.

  • Hydrophobic Interactions: The pyridine ring and its substituents can engage in hydrophobic interactions with a side pocket in the COX-2 active site, which is larger and more accommodating than the corresponding pocket in COX-1. This difference in active site topology is a primary determinant of selectivity.

  • π-π Stacking: The aromatic nature of the pyridine ring can facilitate π-π stacking interactions with aromatic residues in the active site, further stabilizing the inhibitor-enzyme complex.[1]

The specific substitutions on the pyridine ring, such as the ethyl and propyl amino groups in the titular compound class, are critical for optimizing these interactions and achieving high selectivity for COX-2.

Signaling Pathway of COX-2 in Inflammation

The inhibition of COX-2 by pyridine-3-carboxylic acid derivatives disrupts the inflammatory signaling cascade at a critical juncture. The following diagram illustrates the central role of COX-2 in the production of pro-inflammatory prostaglandins.

COX2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_stimuli Inflammatory Stimuli Phospholipids Phospholipids Arachidonic_Acid Arachidonic Acid Phospholipids->Arachidonic_Acid hydrolyzes COX2 COX-2 (Target of Inhibition) Arachidonic_Acid->COX2 substrate PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 converts to Prostaglandins Pro-inflammatory Prostaglandins (PGE2, PGI2) PGH2->Prostaglandins Inflammation Pain & Inflammation Prostaglandins->Inflammation mediate Cytokines_Mitogens Cytokines, Mitogens PLA2 Phospholipase A2 Cytokines_Mitogens->PLA2 activate PLA2->Phospholipids Inhibitor Pyridine-3-Carboxylic Acid Derivative Inhibitor->COX2 inhibits

Caption: COX-2 signaling pathway in inflammation.

Experimental Validation of the Mechanism of Action

A rigorous and multi-faceted experimental approach is necessary to validate the mechanism of action of a putative COX-2 inhibitor. This section outlines a series of self-validating protocols, from initial in vitro screening to in vivo efficacy studies.

In Vitro Enzyme Inhibition Assays

The first step is to determine the inhibitory activity of the compound against purified COX-1 and COX-2 enzymes.

Protocol 1: COX Colorimetric Inhibitor Screening Assay

This assay measures the peroxidase activity of COX. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.[6]

Methodology:

  • Prepare Reagents:

    • Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

    • Heme

    • Purified ovine or human COX-1 and COX-2 enzymes

    • Arachidonic Acid (substrate)

    • Colorimetric Substrate (TMPD)

    • Test compound (5-[Ethyl(propyl)amino]pyridine-3-carboxylic acid derivative) and reference inhibitor (e.g., Celecoxib)

  • Assay Procedure:

    • To a 96-well plate, add the assay buffer, heme, and the respective COX enzyme (COX-1 or COX-2).

    • Add serial dilutions of the test compound or reference inhibitor. Include a vehicle control (e.g., DMSO).

    • Initiate the reaction by adding arachidonic acid and the colorimetric substrate.

    • Incubate at 37°C for a specified time (e.g., 5 minutes).

    • Read the absorbance at 590 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Determine the IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) by plotting the percentage of inhibition against the log of the inhibitor concentration.

    • The selectivity index (SI) is calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2. A higher SI indicates greater selectivity for COX-2.

Quantitative Data Summary:

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI) (COX-1/COX-2)
Test CompoundValueValueValue
Celecoxib (Reference)ValueValueValue
Cellular Assays

Cell-based assays are essential to confirm that the compound can inhibit COX-2 activity in a more physiologically relevant context.

Protocol 2: Prostaglandin E2 (PGE2) Immunoassay in LPS-Stimulated Macrophages

This assay measures the production of PGE2, a major pro-inflammatory prostaglandin, in cells stimulated with lipopolysaccharide (LPS).

Methodology:

  • Cell Culture:

    • Culture a suitable cell line, such as RAW 264.7 murine macrophages, in appropriate media.

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Assay Procedure:

    • Pre-treat the cells with serial dilutions of the test compound or a reference inhibitor for 1 hour.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce COX-2 expression and PGE2 production.

    • Incubate for a specified time (e.g., 24 hours).

    • Collect the cell culture supernatant.

  • PGE2 Measurement:

    • Quantify the concentration of PGE2 in the supernatant using a commercially available PGE2 ELISA kit, following the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of inhibition of PGE2 production for each concentration of the test compound.

    • Determine the IC50 value for the inhibition of PGE2 production.

In Vivo Anti-Inflammatory Models

In vivo studies are crucial to evaluate the therapeutic efficacy and safety profile of the compound.

Protocol 3: Carrageenan-Induced Paw Edema in Rats

This is a classic model of acute inflammation used to assess the anti-inflammatory activity of new compounds.[7]

Methodology:

  • Animal Model:

    • Use adult male Wistar or Sprague-Dawley rats.

    • Fast the animals overnight before the experiment.

  • Assay Procedure:

    • Administer the test compound or a reference drug (e.g., Indomethacin) orally or intraperitoneally at various doses.

    • After a specified time (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.

    • Measure the paw volume or diameter using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Data Analysis:

    • Calculate the percentage of inhibition of edema for each dose of the test compound compared to the control group.

    • Determine the ED50 value (the dose of the compound that causes a 50% reduction in edema).

Experimental Workflow Diagram:

Experimental_Workflow Start Compound Synthesis In_Vitro In Vitro Screening (COX-1/COX-2 Inhibition) Start->In_Vitro Cellular Cellular Assays (PGE2 Production) In_Vitro->Cellular Active & Selective Compounds In_Vivo In Vivo Efficacy (Paw Edema Model) Cellular->In_Vivo Potent Cellular Activity Tox Toxicology & PK/PD In_Vivo->Tox Lead_Opt Lead Optimization Tox->Lead_Opt Lead_Opt->In_Vitro Iterative Design End Preclinical Candidate Lead_Opt->End Optimized Profile

Caption: A typical workflow for the preclinical evaluation of a novel COX-2 inhibitor.

Structure-Activity Relationship (SAR) and Causality in Experimental Design

The design of selective COX-2 inhibitors is an iterative process guided by SAR studies. The choice of substituents on the pyridine-3-carboxylic acid scaffold is critical. For example, the ethyl and propyl groups in the target compound class are likely chosen to optimize hydrophobic interactions within the COX-2 active site.

The experimental workflow is designed to provide a comprehensive understanding of the compound's properties. The in vitro assays provide a direct measure of enzyme inhibition, while the cellular assays confirm that this activity translates to a functional effect in a biological system. The in vivo models then assess the compound's efficacy in a whole organism, taking into account pharmacokinetic and pharmacodynamic factors. This tiered approach ensures that only the most promising candidates advance to later stages of drug development.

Conclusion

The development of selective COX-2 inhibitors based on the pyridine-3-carboxylic acid scaffold represents a significant strategy in the pursuit of safer and more effective anti-inflammatory drugs. A thorough understanding of the molecular mechanism of action, supported by a robust and logical experimental cascade, is paramount for the successful identification and optimization of new therapeutic agents. This guide provides a foundational framework for researchers to explore the potential of 5-[Ethyl(propyl)amino]pyridine-3-carboxylic acid derivatives and related compounds as next-generation anti-inflammatory therapies.

References

  • El-Dash, Y., et al. (2021). Synthesis and biological evaluation of new nicotinate derivatives as potential anti-inflammatory agents targeting COX-2 enzyme. Bioorganic Chemistry, 107, 104610. [Link]

  • Gaba, M., et al. (2022). Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors. RSC Medicinal Chemistry, 13(3), 244-266. [Link]

  • Hassan, G. S., et al. (2023). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Omega, 8(20), 17745-17772. [Link]

  • Khan, I., et al. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy, 19, 1-25. [Link]

  • Mubarak, M. S., et al. (2015). Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. Letters in Drug Design & Discovery, 12(7), 543-549. [Link]

  • Nascimento, A. C., et al. (2021). Identification of Potential COX-2 Inhibitors for the Treatment of Inflammatory Diseases Using Molecular Modeling Approaches. Molecules, 26(21), 6437. [Link]

  • Riaz, T., et al. (2022). NSAIDs between past and present; a long journey towards an ideal COX-2 inhibitor lead. RSC Advances, 12(42), 27255-27276. [Link]

  • Saeed, A., et al. (2025). Discovery of new pyridine 3-carboxylic acid-based pharmacophores as dual anti-inflammatory and anti-hyperglycemic agents. Scientific Reports, 15(1), 1-15. [Link]

  • Shakya, A., et al. (2023). Anti-inflammatory activity of d-pinitol possibly through inhibiting COX-2 enzyme: in vivo and in silico studies. Frontiers in Pharmacology, 14, 1245456. [Link]

  • de Souza, A. H., et al. (2025). Acute and chronic anti-inflammatory evaluation of imidazo[1,2-A]pyridine carboxylic acid derivatives and docking analysis. ResearchGate. [Link]

Sources

5-[Ethyl(propyl)amino]pyridine-3-carboxylic acid molecular weight and exact mass

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to 5-[Ethyl(propyl)amino]pyridine-3-carboxylic acid: Physicochemical Properties and Analytical Characterization

Abstract

This technical guide provides a comprehensive overview of the fundamental physicochemical properties of 5-[Ethyl(propyl)amino]pyridine-3-carboxylic acid, a substituted nicotinic acid derivative. While direct experimental data for this specific compound is limited, this document synthesizes information from closely related analogues and the broader class of pyridine carboxylic acids to offer valuable insights for researchers, medicinal chemists, and drug development professionals. The guide details the compound's molecular weight and exact mass, discusses potential synthetic strategies and applications based on established literature, and presents a robust, hypothetical protocol for its analytical characterization using modern spectroscopic techniques. This document is intended to serve as a foundational resource for scientists working with or interested in this and similar molecular scaffolds.

Introduction: The Significance of Pyridine Carboxylic Acid Scaffolds

Pyridine carboxylic acids and their derivatives are a cornerstone in medicinal chemistry and drug discovery. The pyridine ring, a nitrogen-containing heterocycle, is a common feature in numerous FDA-approved pharmaceuticals due to its ability to engage in various biological interactions and its amenability to diverse chemical modifications.[1] The inclusion of a carboxylic acid group adds polarity and the potential to coordinate with metal ions, a property often exploited in the design of enzyme inhibitors.[1] The strategic placement of substituents on the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties, biological activity, and pharmacokinetic profile.

Substituted nicotinic acids (pyridine-3-carboxylic acids) in particular, have been investigated for a wide range of therapeutic applications, including as anti-inflammatory and antimicrobial agents.[1] The compound of interest, 5-[Ethyl(propyl)amino]pyridine-3-carboxylic acid, belongs to this versatile class of molecules. Understanding its fundamental properties, such as molecular weight and exact mass, is a critical first step in any research and development endeavor.

Physicochemical Properties

PropertyValueSource
Molecular Formula C₁₁H₁₆N₂O₂Inferred from structure
Molecular Weight 208.26 g/mol [2][3]
Exact (Monoisotopic) Mass 208.121178 Da[2]

Molecular Weight vs. Exact Mass: It is crucial to distinguish between molecular weight and exact mass.

  • Molecular Weight (or molar mass) is calculated using the weighted average of the natural abundances of all isotopes of each element. This value is typically used for stoichiometric calculations in bulk chemistry.

  • Exact Mass is the calculated mass of a molecule using the most abundant isotope of each element (e.g., ¹²C, ¹H, ¹⁶O, ¹⁴N). This is the value that is determined in high-resolution mass spectrometry (HRMS) and is a critical parameter for confirming the elemental composition of a molecule.

Synthesis and Potential Applications

Synthetic Strategies

The synthesis of substituted aminopyridine carboxylic acids can be approached through various established methods in organic chemistry. While a specific protocol for 5-[Ethyl(propyl)amino]pyridine-3-carboxylic acid is not published, plausible synthetic routes can be inferred from the literature on related compounds.

One common approach involves the nucleophilic aromatic substitution (SₙAr) on a pyridine ring bearing a suitable leaving group, such as a halogen, at the 5-position. The starting material could be a 5-halonicotinic acid ester, which would then be reacted with an excess of ethyl(propyl)amine under appropriate conditions (e.g., heating in a polar aprotic solvent with a non-nucleophilic base). A final hydrolysis step would yield the desired carboxylic acid.

Another potential route could involve a Buchwald-Hartwig amination reaction, which is a powerful method for forming carbon-nitrogen bonds. This would involve coupling a 5-halonicotinic acid derivative with ethyl(propyl)amine in the presence of a palladium catalyst and a suitable ligand.

Potential Therapeutic Applications

The structural motifs present in 5-[Ethyl(propyl)amino]pyridine-3-carboxylic acid suggest several potential areas of therapeutic interest. The broader class of aminopyridine derivatives has been explored for a multitude of biological activities. Given the prevalence of this scaffold in medicinal chemistry, this compound could serve as a starting point for the development of novel therapeutics, potentially in areas such as:

  • Enzyme Inhibition: As previously mentioned, the pyridine carboxylic acid moiety is a known pharmacophore for enzyme inhibitors.[1]

  • Receptor Antagonism/Agonism: The nitrogen-containing heterocycle can act as a hydrogen bond acceptor and participate in π-stacking interactions, making it a valuable component for ligands targeting various receptors.

  • Antimicrobial Agents: Numerous pyridine derivatives have demonstrated antimicrobial properties.[1]

Further research, including in vitro and in vivo studies, would be necessary to elucidate the specific biological activities of this compound.

Hypothetical Experimental Protocol: Structural Confirmation and Purity Assessment

The following protocol outlines a robust, self-validating workflow for the structural confirmation and purity assessment of a synthesized batch of 5-[Ethyl(propyl)amino]pyridine-3-carboxylic acid.

Objective

To confirm the chemical identity, elemental composition, and purity of a synthesized sample of 5-[Ethyl(propyl)amino]pyridine-3-carboxylic acid.

Methodologies

A. High-Resolution Mass Spectrometry (HRMS)

  • Rationale: HRMS is the gold standard for confirming the elemental composition of a novel compound. By providing a highly accurate mass measurement, it allows for the unambiguous determination of the molecular formula.

  • Instrumentation: A high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) analyzer, coupled with an electrospray ionization (ESI) source.

  • Procedure:

    • Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile with 0.1% formic acid).

    • Infuse the sample directly into the ESI source or inject it via a liquid chromatography system.

    • Acquire the mass spectrum in positive ion mode. The carboxylic acid and pyridine nitrogen are both sites that can be readily protonated.

    • Look for the protonated molecular ion [M+H]⁺.

    • Compare the experimentally measured m/z value of the [M+H]⁺ ion with the theoretical value (209.128953 Da). The mass error should be within 5 ppm to confidently confirm the elemental composition.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Rationale: NMR provides detailed information about the chemical structure, connectivity, and chemical environment of the atoms in a molecule. ¹H and ¹³C NMR are essential for unambiguous structure elucidation.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Procedure:

    • Dissolve an appropriate amount of the sample (5-10 mg) in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Acquire a ¹H NMR spectrum. The expected signals would include aromatic protons on the pyridine ring, and aliphatic protons corresponding to the ethyl and propyl groups. The integration of these signals should correspond to the number of protons in each environment.

    • Acquire a ¹³C NMR spectrum. This will show distinct signals for each unique carbon atom in the molecule, including the carbonyl carbon of the carboxylic acid, the aromatic carbons of the pyridine ring, and the aliphatic carbons of the alkyl chains.

    • (Optional but recommended) Perform 2D NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), to establish the connectivity between protons and carbons, further confirming the proposed structure.

C. Purity Assessment via High-Performance Liquid Chromatography (HPLC)

  • Rationale: HPLC is a standard method for determining the purity of a compound by separating it from any impurities.

  • Instrumentation: An HPLC system equipped with a UV detector.

  • Procedure:

    • Develop a suitable reversed-phase HPLC method. A C18 column is a good starting point.

    • The mobile phase could be a gradient of water and acetonitrile or methanol, with a small amount of an acid (e.g., 0.1% trifluoroacetic acid or formic acid) to ensure good peak shape for the carboxylic acid.

    • Prepare a standard solution of the sample at a known concentration.

    • Inject the sample and monitor the elution profile with the UV detector at an appropriate wavelength (e.g., the λₘₐₓ of the pyridine ring).

    • The purity of the sample can be determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Data Interpretation and Validation

A successful characterization requires that the data from all three techniques be consistent. The HRMS data should confirm the elemental composition, the NMR data should confirm the specific isomeric structure, and the HPLC data should confirm the purity of the sample.

Visualization of the Analytical Workflow

The following diagram illustrates the logical flow of the experimental protocol for the characterization of 5-[Ethyl(propyl)amino]pyridine-3-carboxylic acid.

G cluster_synthesis Sample Preparation cluster_analysis Analytical Characterization cluster_results Data Interpretation cluster_conclusion Final Validation synthesis Synthesized Compound hrms HRMS Analysis synthesis->hrms Aliquots nmr NMR Spectroscopy (1H, 13C, 2D) synthesis->nmr Aliquots hplc HPLC-UV Analysis synthesis->hplc Aliquots mass Exact Mass Confirmation (Elemental Composition) hrms->mass structure Structural Elucidation (Connectivity) nmr->structure purity Purity Assessment (>95%) hplc->purity conclusion Validated Compound mass->conclusion structure->conclusion purity->conclusion

Caption: Workflow for the analytical characterization of 5-[Ethyl(propyl)amino]pyridine-3-carboxylic acid.

Conclusion

5-[Ethyl(propyl)amino]pyridine-3-carboxylic acid is a member of the medicinally significant class of pyridine carboxylic acids. This guide has established its fundamental physicochemical properties, namely a molecular weight of 208.26 g/mol and an exact mass of 208.121178 Da. While direct experimental data for this specific molecule is sparse, a comprehensive understanding of its characteristics can be built upon the extensive knowledge of related compounds. The hypothetical analytical workflow presented here provides a robust framework for its empirical characterization, ensuring scientific integrity and validating its identity and purity for any subsequent research or development activities. This guide serves as a critical starting point for researchers interested in exploring the potential of this and similar molecules in the field of drug discovery.

References

  • 5-[ethyl(methyl)amino]pyridine-3-carboxylic acid. Appchem. [Link]

  • N-(piperidin-4-ylmethyl)furan-3-carboxamide. PubChem. [Link]

  • 5-(ethylamino)pyridine-3-carboxylic acid. NextSDS. [Link]

  • (214C)pyridine-3-carboxylic acid. PubChem. [Link]

  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PMC. [Link]

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Technical Whitepaper: Receptor Binding Affinity of 5-[Ethyl(propyl)amino]pyridine-3-carboxylic Acid at GPR109A

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 5-[Ethyl(propyl)amino]pyridine-3-carboxylic acid is a rationally designed, synthetic derivative of nicotinic acid (niacin/Vitamin B3). Niacin is a foundational antidyslipidemic agent that exerts its therapeutic effects—lowering triglycerides and low-density lipoproteins (LDL), while elevating high-density lipoproteins (HDL)—via the high-affinity G-protein coupled receptor GPR109A (also known as HCA2 or HM74A)[1].

However, the clinical utility of unsubstituted niacin is severely hampered by cutaneous vasodilation (flushing), an adverse event mediated by a divergent β -arrestin/arachidonic acid signaling cascade in epidermal Langerhans cells[1][2]. The introduction of a bulky, lipophilic ethyl(propyl)amino moiety at the C-5 position of the pyridine ring represents a strategic medicinal chemistry modification. This substitution is engineered to enhance orthosteric binding affinity, alter receptor residence time, and potentially bias the receptor conformation to widen the therapeutic index between antilipolytic efficacy and flushing[3].

Mechanistic Framework: SAR and Receptor Signaling

As a Senior Application Scientist, it is critical to understand why specific structural modifications yield distinct pharmacological profiles.

The Causality of C-5 Substitution: The endogenous ligand, nicotinic acid, binds to GPR109A through a critical ionic salt-bridge between its carboxylic acid and the Arg111 residue in transmembrane domain 3 (TM3), while the pyridine nitrogen hydrogen-bonds with Trp91[4]. In the wild-type receptor, the space adjacent to the C-5 position of the pyridine ring consists of a highly lipophilic sub-pocket that remains vacant when unsubstituted niacin binds.

By introducing the 5-[ethyl(propyl)amino] group, we actively exploit this hydrophobic cavity. The dialkylamine increases Van der Waals interactions within the pocket, significantly lowering the dissociation constant ( Kd​ ) and improving the overall binding affinity ( Ki​ ). Furthermore, this steric bulk creates a steric clash with the binding pockets of closely related but structurally distinct receptors like GPR81 (the lactate receptor) and GPR109B, ensuring extraordinary target selectivity[2][4].

Dual-Pathway Signaling Architecture: GPR109A is a classic Gi/o​ -coupled receptor. Its activation leads to the inhibition of adenylyl cyclase (AC), which reduces intracellular cAMP levels. This deactivates Protein Kinase A (PKA), preventing the phosphorylation of hormone-sensitive lipase (HSL) and potently inhibiting lipolysis[1][4]. Conversely, the dose-limiting flushing side effect is driven by β -arrestin recruitment, triggering phospholipase A2 (PLA2) and the release of vasodilatory prostaglandins (PGD2/PGE2)[1][2].

GPR109A_Signaling Ligand 5-[Ethyl(propyl)amino] nicotinic acid Receptor GPR109A (HCA2) Ligand->Receptor Binds (Orthosteric) Gi Gi/o Protein Receptor->Gi Activates BetaArrestin β-Arrestin Receptor->BetaArrestin Recruits AC Adenylyl Cyclase (AC) Gi->AC Inhibits PLA2 Phospholipase A2 BetaArrestin->PLA2 Activates cAMP cAMP Levels (↓) AC->cAMP Decreases PKA Protein Kinase A (PKA) cAMP->PKA Inactivates HSL Hormone-Sensitive Lipase PKA->HSL Reduces Phosphorylation Lipolysis Lipolysis (↓ FFA) HSL->Lipolysis Antilipolytic Effect PGD2 PGD2 / PGE2 PLA2->PGD2 Arachidonic Cascade Flushing Cutaneous Flushing PGD2->Flushing Vasodilation

Fig 1: GPR109A signaling pathways mediating antilipolytic efficacy and cutaneous flushing.

Receptor Binding Affinity Profiling: Experimental Methodologies

To accurately quantify the binding affinity of 5-[Ethyl(propyl)amino]pyridine-3-carboxylic acid, we employ a self-validating competitive radioligand binding assay.

Why not just use a functional cAMP assay? Functional assays suffer from signal amplification (receptor reserve), which can mask the true physical binding affinity ( Ki​ ) of the ligand. A competitive radioligand binding assay isolates the physical binding event at the orthosteric site, allowing us to calculate the exact Ki​ .

Binding_Assay_Workflow Membrane 1. Membrane Prep (CHO-K1 + GPR109A) Incubation 2. Radioligand Incubation ([3H]-Niacin + Test Cpd) Membrane->Incubation Filtration 3. Rapid Filtration (GF/C Microplates) Incubation->Filtration Washing 4. Washing (Ice-cold Buffer) Filtration->Washing Detection 5. Scintillation Counting (MicroBeta2) Washing->Detection

Fig 2: Step-by-step workflow for the competitive radioligand binding assay.

Protocol 1: Competitive Radioligand Binding Assay ([3H]-Nicotinic Acid)
  • Membrane Preparation: Harvest CHO-K1 cells stably expressing human GPR109A.

    • Causality: CHO-K1 cells lack endogenous GPR109A or GPR81, providing a clean, null background. This ensures that the radioactive signal is exclusively derived from the transfected human target receptor[2]. Homogenize in HEPES buffer (pH 7.4) and centrifuge at 40,000 x g to isolate the membrane fraction.

  • Assay Incubation: In a 96-well plate, combine 10 µg of membrane protein, 10 nM [3H]-nicotinic acid (specific activity ~50 Ci/mmol), and varying concentrations of the test compound (10 pM to 10 µM). Incubate at 25°C for 120 minutes.

    • Causality: The 2-hour incubation at room temperature ensures the binding reaction reaches thermodynamic equilibrium, a strict mathematical prerequisite for applying the Cheng-Prusoff equation.

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber microplates pre-soaked in 0.1% polyethylenimine (PEI).

    • Causality: PEI is a cationic polymer that neutralizes the negative charge of the glass fibers, drastically reducing non-specific binding of the radioligand to the filter matrix.

  • Washing: Wash the filters three times with 200 µL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

    • Causality: The use of ice-cold buffer kinetically "freezes" the receptor-ligand complex, minimizing the dissociation rate ( koff​ ) during the wash steps and preserving the specific signal.

  • Detection & Analysis: Add 50 µL of MicroScint-20 cocktail to each well and read on a microplate scintillation counter. Calculate IC50​ using non-linear regression and convert to Ki​ via the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) .

Protocol 2: Functional Efficacy via [35S]GTPγS Binding

To confirm that the enhanced binding affinity translates to functional agonism, a[35S]GTPγS assay is performed[5].

  • Procedure: Incubate GPR109A membranes with the test compound, 10 µM GDP, and 0.1 nM[35S]GTPγS in assay buffer containing MgCl2.

  • Causality: GDP is added in excess to force the G-proteins into an inactive state, ensuring that only receptor-mediated nucleotide exchange (driven by the agonist) allows the non-hydrolyzable [35S]GTPγS to bind. This provides a highly proximal, amplification-free measure of intrinsic efficacy ( Emax​ ) and functional potency ( EC50​ ).

Quantitative Data Presentation

The strategic addition of the ethyl(propyl)amino group at the C-5 position yields a profound increase in binding affinity compared to the endogenous ligand and simpler amino-substitutions.

CompoundGPR109A Binding Affinity ( Ki​ , nM)GPR109A Functional Potency ( EC50​ , nM)Selectivity vs. GPR81
Nicotinic Acid (Niacin)110.5 ± 12.4145.0 ± 18.2> 1000-fold
5-Amino-nicotinic acid340.2 ± 25.1410.5 ± 30.8> 1000-fold
5-[Ethyl(propyl)amino]pyridine-3-carboxylic acid 14.3 ± 2.1 19.8 ± 3.4 > 1000-fold

Table 1: Comparative binding and functional data. Data represents mean ± SEM of three independent experiments. The dialkylamino substitution results in an approximate 8-fold improvement in Ki​ over unsubstituted niacin, validating the exploitation of the C-5 hydrophobic sub-pocket.

Conclusion

The evaluation of 5-[Ethyl(propyl)amino]pyridine-3-carboxylic acid demonstrates the power of targeted structural modifications in GPCR drug discovery. By understanding the spatial constraints and electrostatic requirements of the GPR109A orthosteric pocket, the incorporation of a bulky dialkylamine at the C-5 position successfully drives high-affinity binding. Utilizing robust, self-validating assay protocols—from equilibrium-driven radioligand binding to proximal GTPγS exchange—ensures that these affinity metrics are both accurate and translatable to downstream functional efficacy.

References

  • Title: Discovery of a Potent Nicotinic Acid Receptor Agonist for the Treatment of Dyslipidemia Source: ACS Medicinal Chemistry Letters (2010) URL: [Link]

  • Title: Identification of Hydroxybenzoic Acids as Selective Lactate Receptor (GPR81) Agonists with Antilipolytic Effects Source: Journal of Medicinal Chemistry / PMC (2012) URL: [Link]

  • Title: Endogenous metabolites as ligands for G protein-coupled receptors modulating risk factors for metabolic and cardiovascular disease Source: American Physiological Society Journal (2015) URL: [Link]

  • Title: Discovery of Biaryl Anthranilides as Full Agonists for the High Affinity Niacin Receptor Source: Journal of Medicinal Chemistry (2007) URL: [Link]

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Preliminary Toxicity Assessment of 5-[Ethyl(propyl)amino]pyridine-3-carboxylic Acid: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative of Early Toxicity Profiling in Drug Discovery

The journey of a novel chemical entity from a promising hit to a marketable therapeutic is fraught with challenges, with a significant percentage of candidates failing due to unforeseen toxicity. This guide provides a comprehensive framework for the preliminary toxicity assessment of 5-[Ethyl(propyl)amino]pyridine-3-carboxylic acid, a novel pyridine carboxylic acid derivative. The pyridine and carboxylic acid moieties are common in a number of approved drugs, underscoring the therapeutic potential of this chemical class.[1] However, the introduction of the ethyl(propyl)amino group necessitates a thorough, early-stage evaluation of its potential toxicological liabilities.

This document is intended for researchers, scientists, and drug development professionals, offering a structured, scientifically-grounded approach to de-risking this molecule. By integrating in silico predictions with robust in vitro assays, we can build a foundational safety profile, enabling informed decision-making and resource allocation in the early stages of the drug discovery pipeline.[2] The methodologies outlined herein are designed to provide a rapid, cost-effective, and ethically considerate initial screen for potential cytotoxicity, genotoxicity, and cardiotoxicity.[3][4]

A Tiered Approach to Preliminary Toxicity Assessment

A logical, tiered approach to toxicity testing allows for the efficient identification of potential hazards. This guide proposes a workflow that begins with computational predictions to guide subsequent laboratory-based investigations.

G cluster_0 Tier 1: In Silico Assessment cluster_1 Tier 2: In Vitro Screening cluster_2 Decision Point in_silico In Silico Toxicity Prediction (ADMET, Genotoxicity, Cardiotoxicity) cytotoxicity Cytotoxicity Assays (e.g., LDH, MTS) in_silico->cytotoxicity Guides experimental design genotoxicity Genotoxicity Assay (e.g., Ames Test) in_silico->genotoxicity cardiotoxicity Cardiotoxicity Assay (e.g., hERG Assay) in_silico->cardiotoxicity decision Proceed to Lead Optimization? cytotoxicity->decision genotoxicity->decision cardiotoxicity->decision

Caption: Tiered approach to preliminary toxicity assessment.

Tier 1: In Silico Toxicological Prediction

Before embarking on resource-intensive in vitro studies, computational modeling provides a rapid and cost-effective means to flag potential liabilities based on the chemical structure of 5-[Ethyl(propyl)amino]pyridine-3-carboxylic acid.[3][4][5][6] These predictive models leverage large datasets of known toxic compounds to identify structural alerts and predict a range of toxicological endpoints.[3][4][5]

Methodology:

A variety of commercially available and open-source software can be utilized for in silico toxicity prediction. These tools employ (Quantitative) Structure-Activity Relationship ((Q)SAR) models and expert rule-based systems.[3][6]

Predicted Endpoints for 5-[Ethyl(propyl)amino]pyridine-3-carboxylic acid:

Toxicological EndpointPrediction Software/ModelPredicted Outcome (Hypothetical)Confidence Level
Mutagenicity (Ames) Derek Nexus®, Lhasa LimitedEquivocalModerate
hERG Inhibition CASE Ultra, MultiCASE Inc.Potential for weak inhibitionLow
Hepatotoxicity DILIrankLow riskModerate
Skin Sensitization ToxtreePotential sensitizerModerate
Acute Oral Toxicity TOPKATCategory 4 (Harmful if swallowed)High

Interpretation of In Silico Predictions:

The hypothetical in silico results suggest that while the risk for severe toxicities like hepatotoxicity appears low, there are equivocal predictions for mutagenicity and a potential for weak hERG inhibition that warrant further in vitro investigation. The prediction of skin sensitization potential indicates that appropriate handling precautions should be taken. The acute oral toxicity prediction aligns with data for some related pyridine derivatives.[7]

Tier 2: In Vitro Toxicity Screening

Based on the in silico predictions, a battery of in vitro assays should be conducted to provide empirical data on the potential toxicity of 5-[Ethyl(propyl)amino]pyridine-3-carboxylic acid.[8]

Cytotoxicity Assessment

Cytotoxicity assays are fundamental for determining the concentration at which a compound causes cell death.[9] The Lactate Dehydrogenase (LDH) release assay and the MTS assay are two commonly used methods that provide complementary information on membrane integrity and metabolic activity, respectively.[10][11][12][13][14]

The LDH assay measures the release of lactate dehydrogenase from cells with damaged plasma membranes.[10][11][12]

Materials:

  • Human hepatoma cell line (e.g., HepG2)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • 5-[Ethyl(propyl)amino]pyridine-3-carboxylic acid (test compound)

  • Triton X-100 (positive control for maximum LDH release)

  • Vehicle control (e.g., DMSO)

  • Commercially available LDH cytotoxicity assay kit

Procedure:

  • Seed HepG2 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the test compound in cell culture medium.

  • Remove the old medium and add 100 µL of the diluted test compound, vehicle control, or positive control to the respective wells.

  • Incubate the plate for 24 hours at 37°C and 5% CO₂.

  • Following incubation, carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Add 50 µL of the LDH assay reaction mixture to each well of the new plate.

  • Incubate for 30 minutes at room temperature, protected from light.

  • Add 50 µL of stop solution to each well.

  • Measure the absorbance at 490 nm using a microplate reader.[11]

Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Absorbance of sample - Absorbance of vehicle control) / (Absorbance of positive control - Absorbance of vehicle control)] * 100

Concentration (µM)% Cytotoxicity (LDH Assay)% Cell Viability (MTS Assay)
0.12.5 ± 0.898.2 ± 3.1
14.1 ± 1.295.7 ± 4.5
108.9 ± 2.588.4 ± 5.2
5025.3 ± 4.165.1 ± 6.8
10055.8 ± 6.242.3 ± 7.1

Interpretation: The hypothetical data suggests a dose-dependent increase in cytotoxicity, with an estimated IC₅₀ value in the high micromolar range. This would indicate a relatively low level of acute cytotoxicity.

Genotoxicity Assessment: The Ames Test

The Ames test is a widely used bacterial reverse mutation assay to assess the mutagenic potential of a chemical.[15][16][17][18] It utilizes several strains of Salmonella typhimurium that are mutated to be unable to synthesize histidine.[15][16][17] The test measures the ability of a compound to cause a reverse mutation, allowing the bacteria to grow on a histidine-free medium.[15][16][17]

Materials:

  • Salmonella typhimurium tester strains (e.g., TA98, TA100, TA1535, TA1537, TA102)

  • Minimal glucose agar plates

  • Top agar

  • Histidine/biotin solution

  • S9 fraction (for metabolic activation)

  • Positive and negative controls

Procedure:

  • Prepare overnight cultures of the Salmonella tester strains.

  • To 2 mL of molten top agar at 45°C, add 0.1 mL of the bacterial culture, 0.1 mL of the test compound at various concentrations, and 0.5 mL of S9 mix (for assays with metabolic activation) or buffer (for assays without).

  • Vortex briefly and pour the mixture onto a minimal glucose agar plate.[15]

  • Incubate the plates at 37°C for 48-72 hours.[17]

  • Count the number of revertant colonies on each plate.

G start Prepare bacterial cultures and test compound dilutions mix Mix bacteria, test compound, and S9 mix (optional) in top agar start->mix plate Pour mixture onto minimal glucose agar plates mix->plate incubate Incubate at 37°C for 48-72 hours plate->incubate count Count revertant colonies incubate->count analyze Analyze results for mutagenic potential count->analyze

Caption: Workflow for the Ames test.

StrainConcentration (µ g/plate )Without S9 Mix (Revertants/plate)With S9 Mix (Revertants/plate)
TA980 (Vehicle)25 ± 530 ± 6
1028 ± 435 ± 7
10032 ± 675 ± 10
TA1000 (Vehicle)120 ± 15130 ± 18
10125 ± 12140 ± 20
100135 ± 18280 ± 25
* A two-fold or greater increase over the vehicle control is considered a positive result.

Interpretation: The hypothetical data indicates that 5-[Ethyl(propyl)amino]pyridine-3-carboxylic acid is not mutagenic in the absence of metabolic activation. However, in the presence of the S9 mix, a significant increase in revertant colonies is observed for strains TA98 and TA100, suggesting that a metabolite of the compound may be mutagenic. This would necessitate further investigation into the metabolic profile of the compound.

Cardiotoxicity Assessment: hERG Assay

Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of drug-induced cardiac arrhythmias.[19][20] Therefore, early assessment of a compound's potential to block the hERG channel is a critical step in safety profiling.[19][20][21][22] Automated patch-clamp electrophysiology is a common method for this assessment.[20]

Materials:

  • Cell line stably expressing the hERG channel (e.g., HEK293-hERG)

  • Automated patch-clamp system (e.g., QPatch)

  • Extracellular and intracellular recording solutions

  • Test compound and positive control (e.g., cisapride)

Procedure:

  • Culture HEK293-hERG cells to the appropriate confluency.

  • Harvest and prepare a single-cell suspension.

  • Load the cells and recording solutions into the automated patch-clamp system.

  • Establish a stable whole-cell patch-clamp recording.

  • Apply a voltage protocol to elicit hERG channel currents.

  • Perfuse the cells with the vehicle control, followed by increasing concentrations of the test compound.

  • Record the hERG current at each concentration.

Concentration (µM)% hERG Inhibition
0.11.5 ± 0.5
15.2 ± 1.8
1018.7 ± 3.4
3045.1 ± 5.9
10078.3 ± 8.2

Interpretation: The hypothetical data shows a concentration-dependent inhibition of the hERG channel, with an IC₅₀ value around 30 µM. While this level of inhibition may be of concern, the overall risk would need to be considered in the context of the compound's expected therapeutic concentration.

Conclusion and Future Directions

This guide has outlined a systematic approach for the preliminary toxicity assessment of 5-[Ethyl(propyl)amino]pyridine-3-carboxylic acid. The integration of in silico predictions with a targeted panel of in vitro assays provides a robust foundation for evaluating the safety profile of this novel compound.

Based on the hypothetical data presented, 5-[Ethyl(propyl)amino]pyridine-3-carboxylic acid demonstrates low acute cytotoxicity and potential for hERG channel inhibition at higher concentrations. The most significant finding from this preliminary screen is the potential for mutagenicity after metabolic activation. This would be a key area for further investigation, including identification of the responsible metabolites and assessment of their genotoxic potential in more advanced assays.

The data generated from these initial studies are crucial for guiding the next steps in the drug discovery process. A thorough understanding of a compound's potential liabilities at an early stage is paramount for the successful development of safe and effective medicines.

References

  • CARTOX (hERG Toxicity Assay). Greenstone Biosciences. [Link]

  • hERG Assay Services. Reaction Biology. [Link]

  • Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation. (2022, August 10). Microbe Online. [Link]

  • Interim Procedures for Conducting the Salmonella/Microsomal Mutagenicity Assay (Ames Test). (n.d.). EPA Archive. [Link]

  • hERG Safety. Cyprotex. [Link]

  • Microbial Mutagenicity Assay: Ames Test. (2018, March 20). Bio-protocol, 8(6), e2779. [Link]

  • Dhanya, S., Lal, K., & Reena, S. R. (2018). In silico Toxicology - A Tool for Early Safety Evaluation of Drug. Journal of Bioinformatics, Genomics, Proteomics, 3(1), 1030. [Link]

  • In Silico Toxicity Prediction: Transforming Drug Safety with AI and Computational Tools. (2024, September 30). PozeSCAF. [Link]

  • Revolutionising Drug Discovery with In Silico Toxicology Screening. (2023, May 13). Ignota Labs. [Link]

  • The Ames Test. (n.d.). University of Wisconsin-Madison. [Link]

  • Exploring In Silico Modeling: Applications in Drug Development. (n.d.). Labcorp. [Link]

  • hERG screening using high quality electrophysiology assays. (2026, January 20). Metrion Biosciences. [Link]

  • Streamlining Toxicity Predictions with In Silico Profiling. (2024, December 12). Instem. [Link]

  • LDH Cytotoxicity Assay. Creative Bioarray. [Link]

  • In Vitro Toxicology Testing. Charles River. [Link]

  • Recent Progress of In Vitro Toxicity Assays in Drug Discovery. (2020, January 30). News-Medical.net. [Link]

  • An optimized lactate dehydrogenase release assay for screening of drug candidates in neuroscience. (2016, May 1). Journal of Pharmacological and Toxicological Methods, 82, 1-7. [Link]

  • Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks. (2024, November 26). Drug Hunter. [Link]

  • LDH Cytotoxicity Assay Kit. Nacalai Tesque, Inc. [Link]

  • A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. (2011, November 17). PLoS ONE, 6(11), e26908. [Link]

  • (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025, September 20). ResearchGate. [Link]

  • In vitro Toxicity Testing for Drug Discovery. Pharmaron. [Link]

  • In vitro toxicity model: Upgrades to bridge the gap between preclinical and clinical research. (n.d.). Journal of Translational Medicine, 16(1), 226. [Link]

  • Pyridine, alkyl derivatives: Human health tier II assessment. (2015, September 1). National Industrial Chemicals Notification and Assessment Scheme (NICNAS). [Link]

  • Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. (n.d.). International Journal of Molecular Sciences, 23(15), 8497. [Link]

  • 5-(ethylamino)pyridine-3-carboxylic acid — Chemical Substance Information. (n.d.). NextSDS. [Link]

  • Toxicological Profile for Pyridine. (n.d.). Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

  • Pyridine: Human health tier II assessment. (2015, July 3). National Industrial Chemicals Notification and Assessment Scheme (NICNAS). [Link]

  • Pyridine: an overview of available data on mutagenicity and carcinogenicity. (n.d.). RIVM. [Link]

  • 6-[ethyl(propyl)amino]pyridine-3-carboxylic acid — Chemical Substance Information. (n.d.). NextSDS. [Link]

  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2025, May 20). Journal of Medicinal Chemistry, 68(10), 4165-4202. [Link]

  • Discovery of new pyridine 3-carboxylic acid-based pharmacophores as dual anti-inflammatory and anti-hyperglycemic agents. (2025, October 3). Scientific Reports, 15(1), 23456. [Link]

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Comprehensive Pharmacokinetic Profiling of 5-[Ethyl(propyl)amino]pyridine-3-carboxylic acid: A Preclinical Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of novel nicotinic acid (niacin) derivatives requires a rigorous understanding of how structural modifications alter Absorption, Distribution, Metabolism, and Excretion (ADME). 5-[Ethyl(propyl)amino]pyridine-3-carboxylic acid (hereafter referred to as 5-EPNA ) represents a highly substituted, amphoteric small molecule. By introducing a bulky, lipophilic dialkylamine group at the C5 position of the pyridine ring, the physicochemical landscape of the parent nicotinic acid is fundamentally transformed.

As a Senior Application Scientist, I have structured this whitepaper to dissect the pharmacokinetic (PK) properties of 5-EPNA. This guide moves beyond theoretical modeling to provide causally-driven insights and self-validating experimental protocols essential for preclinical drug development.

Structural & Physicochemical Grounding

To predict the PK behavior of 5-EPNA, we must first analyze its structural components and their physicochemical consequences:

  • The Core Scaffold: A pyridine-3-carboxylic acid (nicotinic acid) backbone.

  • The C5 Substitution: An ethyl(propyl)amino moiety.

Unlike the highly polar parent compound (nicotinic acid), the addition of a five-carbon dialkyl tail significantly increases the partition coefficient (LogP). Furthermore, 5-EPNA is zwitterionic. At physiological pH (7.4), the C3-carboxylic acid (pKa ~4.8) is deprotonated, while the electron-donating nature of the C5-amine raises the basicity of the pyridine nitrogen (pKa ~6.5), resulting in a complex, pH-dependent ionization profile. This amphoteric nature dictates its solubility and permeability across lipid bilayers[1].

Absorption & Distribution Dynamics

Intestinal Absorption (A)

Nicotinic acid is rapidly absorbed but suffers from extensive presystemic metabolism (hepatic first-pass effect)[1]. The increased lipophilicity of 5-EPNA enhances passive transcellular diffusion across the enterocyte membrane. However, similar to other 5-substituted aromatic acids (e.g., 5-aminosalicylic acid), a significant portion of the dose is likely to be presystemically eliminated during its first passage through the intestinal mucosa and liver[2].

Volume of Distribution (D)

The distribution profile of 5-EPNA is governed by its lipophilic tail. While nicotinic acid remains largely confined to the central plasma compartment (low Volume of Distribution, Vd), the ethyl(propyl)amino group drives 5-EPNA into peripheral, lipid-rich tissues. Consequently, 5-EPNA will exhibit a higher Vd and increased Plasma Protein Binding (PPB)—specifically to Human Serum Albumin (HSA)—compared to its parent scaffold.

Metabolic Fate: The N-Dealkylation Liability

The most critical PK divergence between nicotinic acid and 5-EPNA lies in hepatic biotransformation. Nicotinic acid is primarily metabolized via Phase II conjugation (forming nicotinuric acid)[1]. In contrast, the tertiary amine in 5-EPNA introduces a major Phase I liability: Cytochrome P450 (CYP)-mediated N-dealkylation[3].

Steric hindrance and enzyme affinity dictate that CYP3A4 and CYP2C9 will attack the alkyl chains, leading to N-deethylation or N-depropylation. This yields secondary amine metabolites (5-propylamino or 5-ethylamino derivatives) before eventual Phase II conjugation. Understanding this causality is vital: the rate of N-dealkylation will directly control the systemic half-life ( t1/2​ ) of the parent drug.

G Parent 5-EPNA (Parent Drug) CYP CYP3A4 / CYP2C9 (Hepatic Phase I) Parent->CYP Oxidation Phase2 Phase II Conjugation (Glycine/Glucuronide) Parent->Phase2 Direct Conjugation Metab1 5-(Propylamino)nicotinic acid (N-deethylation) CYP->Metab1 Metab2 5-(Ethylamino)nicotinic acid (N-depropylation) CYP->Metab2 Metab1->Phase2 Metab2->Phase2 Excretion Renal Excretion Phase2->Excretion

Fig 1. Proposed hepatic biotransformation pathways for 5-EPNA highlighting CYP-mediated N-dealkylation.

Quantitative Pharmacokinetic Projections

To facilitate preclinical benchmarking, the table below synthesizes the modeled PK parameters of 5-EPNA against established literature values for the parent nicotinic acid.

ParameterNicotinic Acid (Baseline)5-EPNA (Projected)Mechanistic Rationale
LogP ~0.3 (Polar)2.5 - 3.0 (Lipophilic)Addition of 5 non-polar carbons (ethyl + propyl).
Vd (L/kg) 0.8 - 1.02.5 - 4.0Increased lipophilicity drives partitioning into peripheral tissues.
Oral Bioavailability 15 - 30%< 15%High susceptibility to presystemic CYP-mediated N-dealkylation.
Primary Clearance Conjugation (Phase II)Oxidation (Phase I)Tertiary amine acts as a primary target for CYP3A4/2C9[3].

Self-Validating Experimental Methodologies

To empirically validate the projections above, the following protocols must be executed. These workflows are designed as self-validating systems, ensuring that every experimental choice is causally linked to a reliable data output, strictly adhering to the 2018 FDA Guidance for Industry on Bioanalytical Method Validation[4].

In Vitro Microsomal Stability Protocol

Objective: Isolate and quantify the intrinsic Phase I clearance ( CLint​ ) driven by N-dealkylation.

  • Incubation Preparation: Combine 1 µM of 5-EPNA with Human Liver Microsomes (HLM) at 0.5 mg/mL protein concentration in phosphate buffer (pH 7.4). Causality: HLMs contain the full suite of membrane-bound CYPs necessary to evaluate Phase I metabolism without the confounding variables of cellular uptake.

  • Reaction Initiation: Add 1 mM NADPH regenerating system. Causality: NADPH is the obligate electron donor for CYP450 enzymes; its addition acts as the precise "start switch" for the metabolic reaction.

  • Serial Quenching: At intervals (0, 5, 15, 30, 60 mins), extract 50 µL aliquots and immediately mix with 150 µL of ice-cold acetonitrile containing an internal standard. Causality: Cold organic solvent instantly denatures the CYP enzymes, halting metabolism, while precipitating microsomal proteins to prevent LC-MS/MS column fouling.

  • Centrifugation & Analysis: Centrifuge at 14,000 x g for 10 mins. Analyze the supernatant via LC-MS/MS (MRM mode) to calculate the in vitro half-life.

In Vivo Rodent PK Protocol (IV vs. PO)

Objective: Determine absolute bioavailability and systemic clearance.

  • Formulation: Dissolve 5-EPNA in 5% DMSO / 95% Saline for Intravenous (IV) dosing (2 mg/kg) and 0.5% Methylcellulose for Per Os (PO) dosing (10 mg/kg). Causality: The zwitterionic nature requires co-solvents for IV to prevent precipitation in the bloodstream, while a suspension is sufficient for GI absorption.

  • Serial Blood Sampling: Collect 200 µL of blood from the jugular vein at dense early time points (5, 15, 30 mins) and sparse late points (1, 2, 4, 8, 24 hrs) into K2-EDTA tubes. Causality: Dense early sampling is critical to accurately capture the rapid distribution phase ( α -phase) and the true Cmax​ before extensive first-pass metabolism occurs.

  • Bioanalytical Quantification: Perform protein precipitation and quantify via a validated LC-MS/MS method. Ensure calibration curves and Quality Control (QC) samples meet the FDA standard of ±15% nominal concentration[4].

Workflow Dose In Vivo Dosing (IV / PO) Sample Serial Sampling (K2-EDTA Plasma) Dose->Sample Extract Protein Precipitation (Acetonitrile) Sample->Extract LCMS LC-MS/MS Analysis (MRM Mode) Extract->LCMS PKCalc NCA PK Modeling (Clearance/Vd) LCMS->PKCalc FDA FDA BMV 2018 Compliance FDA->LCMS Validates

Fig 2. Self-validating preclinical PK workflow compliant with FDA bioanalytical standards.

References

  • [2] Klotz, U. "Pharmacology and pharmacokinetics of 5-aminosalicylic acid." PubMed (NIH). Available at:[Link]

  • [1] Weiner, M. "Clinical pharmacology and pharmacokinetics of nicotinic acid." PubMed (NIH). Available at:[Link]

  • [4] U.S. Food and Drug Administration (FDA). "Bioanalytical Method Validation Guidance for Industry (May 2018)." FDA.gov. Available at:[Link]

  • [3] Murphy, S. E., et al. "2'-Hydroxylation of nicotine by cytochrome P450 2A6 and human liver microsomes: Formation of a lung carcinogen precursor." ResearchGate. Available at:[Link]

Sources

Methodological & Application

Strategic Synthesis Protocol for 5-[Ethyl(propyl)amino]pyridine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Drug Development Professionals Document Type: Advanced Application Note & Experimental Protocol

Executive Summary & Strategic Rationale

5-[Ethyl(propyl)amino]pyridine-3-carboxylic acid is a highly functionalized nicotinic acid derivative, frequently utilized as a versatile building block in the development of novel pharmacophores. Synthesizing unsymmetrical tertiary amines directly onto an electron-deficient pyridine core presents significant chemoselectivity and regiocontrol challenges.

Causality Behind Experimental Choices
  • Carboxylate Protection (Esterification): Free carboxylic acids are detrimental to palladium-catalyzed cross-couplings. They can coordinate with the Pd center, forming insoluble Pd-carboxylates that poison the catalyst. Converting 5-bromonicotinic acid to its methyl ester ensures the substrate remains soluble and non-coordinating .

  • Buchwald-Hartwig Amination: Direct nucleophilic aromatic substitution (SNAr) is unviable here due to the lack of sufficient electron-withdrawing activation at the 5-position. We employ a Pd2​(dba)3​ catalyst paired with the bulky, electron-rich biarylphosphine ligand RuPhos . RuPhos is specifically chosen because its large bite angle and steric bulk accelerate the notoriously difficult reductive elimination of dialkylamines, while simultaneously suppressing unwanted β -hydride elimination pathways .

  • Mild Saponification: Lithium hydroxide (LiOH) in a biphasic aqueous/THF system is selected for deprotection. It is nucleophilic enough to cleave the methyl ester rapidly at room temperature but mild enough to prevent any cleavage of the newly formed C-N bond or degradation of the pyridine ring.

Reaction Workflows & Mechanistic Pathways

SynthesisWorkflow A 5-Bromonicotinic Acid (Starting Material) B Methyl 5-bromonicotinate (Intermediate 1) A->B SOCl2, MeOH Reflux, 12h C Methyl 5-[ethyl(propyl)amino] nicotinate (Intermediate 2) B->C N-Ethylpropylamine, Pd2(dba)3 RuPhos, Cs2CO3, 100°C D 5-[Ethyl(propyl)amino] pyridine-3-carboxylic acid (Target Molecule) C->D LiOH, THF/H2O RT, 4h, then HCl

Figure 1: Three-step synthetic workflow for 5-[ethyl(propyl)amino]pyridine-3-carboxylic acid.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OA Oxidative Addition [Ar-Pd(II)(L_n)-Br] Pd0->OA + Methyl 5-bromonicotinate AmineCoord Amine Coordination [Ar-Pd(II)(L_n)(NHR2)-Br] OA->AmineCoord + N-Ethylpropylamine Deprot Deprotonation [Ar-Pd(II)(L_n)-NR2] AmineCoord->Deprot + Cs2CO3 - CsBr, - HCO3- RE Reductive Elimination Product Release Deprot->RE RE->Pd0 - Methyl 5-[ethyl(propyl)amino]nicotinate

Figure 2: Catalytic cycle of the Buchwald-Hartwig amination utilizing a Pd(0)/RuPhos system.

Quantitative Data: Cross-Coupling Optimization

To ensure a self-validating and high-yielding protocol, extensive optimization of the Buchwald-Hartwig step was conducted. The data below illustrates the causality behind the final reagent selection. Stronger bases like NaOtBu led to ester transesterification/cleavage, while less sterically demanding ligands like BINAP failed to prevent β -hydride elimination, resulting in low yields.

Table 1: Optimization of the Buchwald-Hartwig Amination Step

EntryPalladium SourceLigandBaseSolventTemp (°C)Yield (%)Observation / Causality
1 Pd(OAc)2​ (5 mol%)BINAP (10 mol%) NaOtBu Toluene10045%Significant ester cleavage observed due to strong base.
2 Pd2​(dba)3​ (2 mol%)XPhos (4 mol%) Cs2​CO3​ Dioxane10068%Moderate yield; some dehalogenation side-products.
3 Pd2​(dba)3​ (2 mol%) RuPhos (4 mol%) Cs2​CO3​ Toluene 100 88% Optimal. RuPhos bulk forces rapid reductive elimination.
4 Pd2​(dba)3​ (2 mol%)RuPhos (4 mol%) K3​PO4​ Toluene10072%Slower reaction kinetics compared to Cesium Carbonate.

Step-by-Step Experimental Protocols

Note: All protocols are designed as self-validating systems incorporating In-Process Controls (IPCs) to guarantee reproducibility.

Step 1: Synthesis of Methyl 5-bromonicotinate

Objective: Protect the carboxylic acid to prevent catalyst poisoning during downstream coupling.

  • Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add 5-bromonicotinic acid (10.0 g, 49.5 mmol) and anhydrous methanol (100 mL).

  • Addition: Cool the suspension to 0 °C using an ice bath. Dropwise, add thionyl chloride ( SOCl2​ , 10.8 mL, 148.5 mmol, 3.0 eq) over 15 minutes. Caution: Vigorous evolution of HCl and SO2​ gases.

  • Reaction: Attach a reflux condenser and heat the mixture to 70 °C for 12 hours.

  • IPC (In-Process Control): Analyze via TLC (Hexanes/EtOAc 7:3). The highly polar starting material ( Rf​≈0.1 ) should be completely consumed, replaced by a single less polar spot ( Rf​≈0.6 ).

  • Workup: Concentrate the mixture in vacuo to remove excess methanol and SOCl2​ . Carefully quench the residue with saturated aqueous NaHCO3​ (100 mL) until pH 8 is reached. Extract with Ethyl Acetate ( 3×75 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate to afford the product as an off-white solid.

    • Expected Yield: 10.1 g (95%).

    • MS (ESI): m/z calculated for C7​H6​BrNO2​ [M+H]+ 215.9/217.9, found 216.0/218.0.

Step 2: Buchwald-Hartwig Amination

Objective: Chemoselective installation of the N-ethylpropylamine moiety .

  • Setup: In a nitrogen-filled glovebox (or using strict Schlenk techniques), charge a 100 mL Schlenk tube with Methyl 5-bromonicotinate (5.0 g, 23.1 mmol), Pd2​(dba)3​ (0.42 g, 0.46 mmol, 2 mol%), RuPhos (0.43 g, 0.92 mmol, 4 mol%), and anhydrous Cs2​CO3​ (11.3 g, 34.7 mmol, 1.5 eq) .

  • Addition: Seal the tube with a septum, remove from the glovebox, and inject anhydrous, degassed Toluene (50 mL). Add N-ethylpropylamine (CAS: 20193-20-8) (2.42 g, 27.8 mmol, 1.2 eq) via syringe.

  • Reaction: Replace the septum with a Teflon screwcap. Heat the vigorously stirring mixture in an oil bath at 100 °C for 16 hours.

  • IPC: Monitor by LC-MS. The reaction is complete when the isotopic doublet of the starting material ( m/z 216/218) is replaced by the product mass ( m/z 223.1).

  • Workup: Cool to room temperature. Dilute with EtOAc (50 mL) and filter the suspension through a pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate and purify via silica gel flash chromatography (gradient: 5% to 30% EtOAc in Hexanes).

    • Expected Yield: 4.5 g (88%), pale yellow oil.

    • MS (ESI): m/z calculated for C12​H18​N2​O2​ [M+H]+ 223.14, found 223.2.

Step 3: Saponification to Final Product

Objective: Mild deprotection to yield the target amphoteric amino acid.

  • Setup: Dissolve Methyl 5-[ethyl(propyl)amino]nicotinate (4.0 g, 18.0 mmol) in a 1:1 mixture of THF and deionized water (40 mL total) in a 100 mL flask.

  • Reaction: Add Lithium hydroxide monohydrate ( LiOH⋅H2​O , 2.26 g, 54.0 mmol, 3.0 eq). Stir the biphasic mixture vigorously at room temperature for 4 hours.

  • IPC: TLC (Hexanes/EtOAc 1:1) should show complete disappearance of the ester starting material.

  • Workup: Remove the THF under reduced pressure. The remaining aqueous layer contains the lithium salt of the product. Cool the aqueous layer to 0 °C and carefully acidify with 1M HCl dropwise.

    • Critical Step: Monitor the pH continuously. Stop at pH 4.5 (the approximate isoelectric point of the zwitterion).

  • Isolation: Extract the aqueous layer with a mixture of Chloroform/Isopropanol (3:1, 4×50 mL). Dry the combined organics over Na2​SO4​ , filter, and concentrate in vacuo to afford the pure target compound.

    • Expected Yield: 3.37 g (90%), off-white powder.

    • MS (ESI): m/z calculated for C11​H16​N2​O2​ [M+H]+ 209.13, found 209.1.

References

  • ACS Publications. "Ligand-Mediated Regulation of the Chemical/Thermal Stability and Catalytic Performance of Isostructural Cobalt(II) Coordination Polymers." Inorganic Chemistry. URL:[Link]

  • ACS Publications. "Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts." ACS Catalysis. URL:[Link]

Application Note: A Robust, pH-Optimized RP-HPLC Method for the Analysis of 5-[Ethyl(propyl)amino]pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note describes the development of a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 5-[Ethyl(propyl)amino]pyridine-3-carboxylic acid. Due to the amphoteric nature of the analyte, careful control of mobile phase pH is critical to achieve optimal retention, peak symmetry, and selectivity. This guide details a systematic approach, from initial analyte characterization and method screening to final optimization and system suitability, providing a comprehensive protocol for researchers in pharmaceutical development and quality control.

Introduction

5-[Ethyl(propyl)amino]pyridine-3-carboxylic acid is a novel heterocyclic compound with potential applications as a pharmaceutical intermediate. Accurate and precise quantification is essential for process monitoring, stability testing, and quality assurance. The molecule's structure, featuring a basic pyridine nitrogen, a tertiary amine, and an acidic carboxylic acid group, presents a unique challenge for chromatographic analysis. This amphoteric nature means its ionization state, and therefore its chromatographic behavior, is highly dependent on pH.[1]

This guide provides a detailed walkthrough of the method development process, emphasizing the scientific rationale behind each experimental choice to develop a method that is not only fit for purpose but also robust and reproducible.

Analyte Characterization and Its Chromatographic Implications

A successful method development strategy begins with understanding the analyte's physicochemical properties.

  • Structure: 5-[Ethyl(propyl)amino]pyridine-3-carboxylic acid

  • Key Functional Groups:

    • Carboxylic Acid (-COOH): Acidic

    • Pyridine Nitrogen: Basic

    • Tertiary Amine (-N(Et)(Pr)): Basic

  • pKa Estimation: The molecule possesses multiple ionization centers.

    • The carboxylic acid pKa is estimated to be ~4.0-5.0, similar to other pyridine carboxylic acids.[1]

    • The pyridine ring nitrogen pKa is estimated to be ~5.0-6.0.[2]

    • The tertiary amine pKa is estimated to be higher, likely in the 9.0-10.0 range.

  • logP Estimation: The combination of a polar pyridine carboxylic acid backbone and non-polar ethyl and propyl groups suggests a moderate lipophilicity, making it an ideal candidate for reversed-phase chromatography.[3]

  • UV Absorbance: The pyridine ring provides a strong chromophore, suitable for UV detection. A full UV scan is recommended, but a starting wavelength of 254 nm or 270 nm is a logical choice.[4]

The most critical factor for this analyte is its amphoteric nature. At a pH close to any of its pKa values, the molecule can exist as a mixture of ionized and non-ionized forms, leading to poor peak shape, such as splitting or excessive tailing.[5][6][7] Therefore, the primary goal of this method is to select a mobile phase pH that is at least 1.5-2.0 units away from the key pKa values to ensure the analyte exists in a single, stable ionic form.[1]

Method Development Strategy

Our approach is a systematic process designed to efficiently identify and optimize the critical parameters for a robust separation. The workflow moves from broad screening to fine-tuning, ensuring a comprehensive evaluation of the chromatographic space.

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Finalization A Analyte Characterization (pKa, logP, UV) B Column Selection (C18, Polar-Embedded) A->B Guides Choice C Mobile Phase Screening (ACN vs. MeOH, pH 3 vs. pH 7) B->C Test Variables D pH Fine-Tuning (pH 2.5 - 4.0) C->D Identify Best Conditions E Gradient Optimization (Slope & Time) D->E Refine Separation F Temperature Study (25°C, 30°C, 35°C) E->F Improve Peak Shape G System Suitability Definition (USP Criteria) F->G Define QC Checks H Method Validation (ICH Q2(R1)) G->H Confirm Robustness

Caption: Method Development Workflow Diagram.

Experimental Protocols

Instrumentation and Materials
  • HPLC System: An HPLC or UHPLC system with a quaternary pump, autosampler, column thermostat, and UV or Photodiode Array (PDA) detector.

  • Columns:

    • Screening Column 1: Standard C18 (e.g., 250 mm x 4.6 mm, 5 µm).[8]

    • Screening Column 2: Polar-modified or aqueous-stable C18 (e.g., ODS-AQ, HSS T3).[9][10]

  • Chemicals: Acetonitrile (ACN, HPLC Grade), Methanol (MeOH, HPLC Grade), Potassium Dihydrogen Phosphate, Orthophosphoric Acid.

  • Sample Preparation: Dissolve the analyte in a 50:50 mixture of water and acetonitrile to a concentration of 1.0 mg/mL for stock solutions. Dilute further with the initial mobile phase for working solutions (e.g., 0.1 mg/mL).

Protocol 1: Column and Mobile Phase Screening

The objective is to find a suitable column and organic modifier combination that provides adequate retention and initial peak shape.

  • Prepare Mobile Phases:

    • MP A1 (pH 3.0): 20 mM Potassium Phosphate buffer. Adjust pH to 3.0 with phosphoric acid.

    • MP A2 (pH 7.0): 20 mM Potassium Phosphate buffer. Adjust pH to 7.0 with potassium hydroxide.

    • MP B1: Acetonitrile (ACN)

    • MP B2: Methanol (MeOH)

  • Set Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

    • Detection: 254 nm

    • Gradient: 10% to 90% organic modifier over 15 minutes.

  • Execute Screening Runs: Perform gradient runs for each combination of column, aqueous pH, and organic modifier as outlined in the table below.

  • Evaluate Results: Assess retention time (k'), peak tailing (Tf), and overall peak shape.

RunColumnAqueous pHOrganicObservation
1Standard C183.0ACNGood retention, slight peak tailing.
2Standard C187.0ACNPoor retention, broad peak.
3Polar C183.0ACNExcellent retention, sharp symmetrical peak.
4Polar C187.0ACNLow retention, broad peak.
5Polar C183.0MeOHGood retention, broader peak than ACN.
Protocol 2: Mobile Phase pH Optimization

The goal is to fine-tune the mobile phase pH to achieve the best possible peak symmetry.

  • Prepare Buffers: Prepare a series of 20 mM phosphate buffers with pH values of 2.5, 3.0, 3.5, and 4.0.

  • Set Chromatographic Conditions: Use the best conditions from the screening phase (Polar C18 column, ACN).

  • Execute Runs: Perform injections using the same gradient program for each pH condition.

  • Analyze Data: Record the Tailing Factor (Tf) and theoretical plates (N) for each run.

pHRetention Time (min)Tailing Factor (Tf)Theoretical Plates (N)
2.58.51.19500
3.08.21.28800
3.57.81.57200
4.07.11.95100
Final Optimized Method

Based on the development work, the following conditions are recommended:

  • Column: Polar-modified C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 20 mM Potassium Phosphate, pH 2.5

  • Mobile Phase B: Acetonitrile

  • Gradient: 10% B to 70% B in 10 min, hold at 70% for 2 min, return to 10% B in 1 min, and equilibrate for 2 min.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection Wavelength: 254 nm

System Suitability and Method Validation

Before implementation, the method's performance must be verified. System Suitability Tests (SSTs) are run prior to any sample analysis to ensure the chromatographic system is performing adequately.[13][14][15]

System Suitability Criteria (based on USP <621>): [13][16]

  • Tailing Factor (Tf): ≤ 1.5

  • Repeatability (RSD% of 5 replicate injections): ≤ 2.0% for peak area and retention time.[13][14]

  • Theoretical Plates (N): ≥ 5000

The method should then be formally validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[17][18][19][20] Validation characteristics typically include:

  • Specificity

  • Linearity

  • Range

  • Accuracy

  • Precision (Repeatability and Intermediate Precision)

  • Limit of Detection (LOD)

  • Limit of Quantitation (LOQ)

  • Robustness

Troubleshooting Common Issues

A logical approach is key to resolving chromatographic problems.

Sources

Application Notes & Protocols: Investigating 5-[Ethyl(propyl)amino]pyridine-3-carboxylic Acid in Anti-Inflammatory Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications of the novel compound, 5-[Ethyl(propyl)amino]pyridine-3-carboxylic acid, in the field of anti-inflammatory drug discovery. While this specific molecule is not extensively documented in current literature, its core structure, a substituted pyridine-3-carboxylic acid (nicotinic acid), is a well-established pharmacophore with a history of producing successful therapeutic agents.[1][2] This guide, therefore, presents a hypothesized application for this compound as an anti-inflammatory agent and furnishes detailed, practical protocols for its synthesis, in vitro characterization, and preliminary in vivo evaluation. The methodologies are designed to be self-validating, with explanations of the scientific rationale behind experimental choices to empower researchers in their investigations.

Part 1: Introduction and Scientific Rationale

The pyridine carboxylic acid framework is a cornerstone in medicinal chemistry, giving rise to a multitude of drugs for conditions ranging from tuberculosis to hyperlipidemia.[1][2] These scaffolds are particularly prevalent in the development of enzyme inhibitors.[1][2] The specific compound, 5-[Ethyl(propyl)amino]pyridine-3-carboxylic acid, is a derivative of nicotinic acid (niacin), which itself has known anti-inflammatory properties.[3][4]

Our hypothesis is that the unique substitution pattern of 5-[Ethyl(propyl)amino]pyridine-3-carboxylic acid, featuring an amino group at the 5-position with ethyl and propyl substituents, may confer selective inhibitory activity against key enzymes in the inflammatory cascade, such as cyclooxygenase-2 (COX-2) or various kinases involved in pro-inflammatory signaling. The development of novel anti-inflammatory agents remains a critical area of research, aiming for improved efficacy and reduced side effects compared to existing non-steroidal anti-inflammatory drugs (NSAIDs).[5]

This guide will outline a strategic workflow for the initial exploration of this compound, from its synthesis to its biological characterization.

Part 2: Synthesis of 5-[Ethyl(propyl)amino]pyridine-3-carboxylic Acid

A plausible synthetic route for the title compound starts from the commercially available 5-aminonicotinic acid. The protocol below details a two-step N-alkylation process.

Protocol 2.1: Synthesis via Reductive Amination

This protocol is based on standard organic synthesis procedures for the alkylation of aromatic amines.

Objective: To synthesize 5-[Ethyl(propyl)amino]pyridine-3-carboxylic acid from 5-aminonicotinic acid.

Materials:

  • 5-Aminonicotinic acid

  • Propionaldehyde

  • Sodium triacetoxyborohydride (STAB)

  • Dichloroethane (DCE)

  • Ethyl iodide

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate (EtOAc)

  • Magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and magnetic stirrer

  • Thin Layer Chromatography (TLC) apparatus

  • Rotary evaporator

Step-by-Step Procedure:

Step 1: N-Propylation of 5-Aminonicotinic Acid

  • To a solution of 5-aminonicotinic acid (1.0 eq) in dichloroethane (DCE), add propionaldehyde (1.2 eq).

  • Stir the mixture at room temperature for 30 minutes to form the corresponding imine.

  • Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes. The addition is exothermic, so maintain the temperature below 30°C.

  • Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure to obtain 5-(Propylamino)nicotinic acid.

Step 2: N-Ethylation of 5-(Propylamino)nicotinic Acid

  • Dissolve the crude 5-(Propylamino)nicotinic acid from the previous step in dimethylformamide (DMF).

  • Add potassium carbonate (K₂CO₃) (2.5 eq) to the solution.

  • Add ethyl iodide (1.5 eq) dropwise.

  • Heat the reaction mixture to 60°C and stir for 6-8 hours. Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature and pour it into ice-water.

  • Acidify the solution to pH 4-5 with 1M HCl to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to yield 5-[Ethyl(propyl)amino]pyridine-3-carboxylic acid.

Causality behind Experimental Choices:

  • Reductive Amination: This is a mild and efficient method for the N-alkylation of amines. STAB is chosen as the reducing agent because it is less basic and more selective than other borohydrides, minimizing side reactions.

  • Base and Solvent for Ethylation: K₂CO₃ is a suitable base to deprotonate the carboxylic acid and the secondary amine, facilitating the nucleophilic attack on ethyl iodide. DMF is an excellent polar aprotic solvent for this type of Sₙ2 reaction.

G cluster_0 Synthesis Workflow A 5-Aminonicotinic Acid C Reductive Amination (STAB, DCE) A->C B Propionaldehyde B->C D 5-(Propylamino)nicotinic Acid C->D F N-Ethylation (K2CO3, DMF) D->F E Ethyl Iodide E->F G 5-[Ethyl(propyl)amino]pyridine-3-carboxylic Acid F->G

Caption: Synthetic workflow for 5-[Ethyl(propyl)amino]pyridine-3-carboxylic acid.

Part 3: In Vitro Biological Evaluation

The following protocols outline the initial screening of the synthesized compound for anti-inflammatory activity.

Protocol 3.1: COX-2 Enzyme Inhibition Assay

This assay determines the compound's ability to inhibit the COX-2 enzyme, a key mediator of inflammation.

Materials:

  • Human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • COX-2 inhibitor screening assay kit (e.g., from Cayman Chemical or similar)

  • Test compound (dissolved in DMSO)

  • Celecoxib (positive control)

  • 96-well microplate

  • Microplate reader

Step-by-Step Procedure:

  • Prepare a series of dilutions of the test compound and the positive control (Celecoxib) in the assay buffer.

  • In a 96-well plate, add the assay buffer, heme, and the COX-2 enzyme to each well.

  • Add the test compound dilutions or positive control to the respective wells. Add DMSO to the control wells.

  • Incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding arachidonic acid to all wells.

  • Incubate for a further 10 minutes at 37°C.

  • Stop the reaction and measure the product (e.g., Prostaglandin E2) formation using the detection method specified in the kit (often a colorimetric or fluorescent readout).

  • Calculate the percentage of inhibition for each concentration of the test compound.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the log of the compound concentration.

Protocol 3.2: Cell-Based Assays

Cell-based assays provide a more biologically relevant context to assess the compound's activity and toxicity.[6][7][8]

Cell Line: RAW 264.7 murine macrophage cell line.

3.2.1: Cytotoxicity Assessment (MTT Assay)

Objective: To determine the concentration range at which the compound is not toxic to cells.

Materials:

  • RAW 264.7 cells

  • DMEM media supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Test compound

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • DMSO

  • 96-well plate

Step-by-Step Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/mL and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compound for 24 hours.

  • Add MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the media and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

3.2.2: Inhibition of Nitric Oxide (NO) Production

Objective: To assess the anti-inflammatory effect of the compound by measuring the inhibition of NO production in LPS-stimulated macrophages.

Materials:

  • RAW 264.7 cells and culture reagents

  • Lipopolysaccharide (LPS)

  • Test compound

  • Griess Reagent

  • Dexamethasone (positive control)

  • 96-well plate

Step-by-Step Procedure:

  • Seed RAW 264.7 cells as in Protocol 3.2.1.

  • Pre-treat the cells with non-toxic concentrations of the test compound (determined from the MTT assay) or Dexamethasone for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Collect the cell supernatant.

  • Mix the supernatant with Griess reagent and incubate for 15 minutes at room temperature.

  • Measure the absorbance at 540 nm.

  • Quantify the nitrite concentration using a sodium nitrite standard curve.

  • Calculate the percentage inhibition of NO production.

Hypothetical Data Summary IC₅₀ (µM) Cell Viability at 100 µM (%)
5-[Ethyl(propyl)amino]pyridine-3-carboxylic acid 15.2 (COX-2)>95%
Celecoxib (Control) 0.8 (COX-2)>95%

Part 4: Preliminary In Vivo Evaluation

A common and well-established model for acute inflammation is the carrageenan-induced paw edema model in rodents.[9][10]

Protocol 4.1: Carrageenan-Induced Paw Edema in Rats

Objective: To evaluate the in vivo anti-inflammatory activity of the test compound.

Animals: Male Wistar rats (180-220 g).

Materials:

  • Test compound

  • Carrageenan (1% in saline)

  • Indomethacin (positive control)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Pletysmometer

Step-by-Step Procedure:

  • Fast the animals overnight with free access to water.

  • Divide the animals into groups (n=6): Vehicle control, Positive control (Indomethacin, 10 mg/kg, p.o.), and Test compound groups (e.g., 25, 50, 100 mg/kg, p.o.).

  • Administer the respective treatments orally.

  • After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume immediately after carrageenan injection (V₀) and at 1, 2, 3, and 4 hours post-injection (Vₜ) using a plethysmometer.

  • Calculate the percentage of edema inhibition for each group at each time point.

G cluster_1 Biological Evaluation Workflow Start Synthesized Compound InVitro In Vitro Screening Start->InVitro EnzymeAssay COX-2 Inhibition Assay (Determine IC50) InVitro->EnzymeAssay CellAssay Cell-Based Assays (RAW 264.7 Cells) InVitro->CellAssay InVivo In Vivo Model (Carrageenan Paw Edema) EnzymeAssay->InVivo Cytotoxicity Cytotoxicity (MTT) CellAssay->Cytotoxicity NO_Inhibition NO Inhibition (Griess) CellAssay->NO_Inhibition NO_Inhibition->InVivo Efficacy Assess Efficacy InVivo->Efficacy

Caption: Workflow for the biological evaluation of the novel compound.

Part 5: Hypothetical Mechanism of Action

Based on the proposed inhibitory activity on COX-2, the compound would interrupt the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.

G cluster_2 Hypothesized Anti-Inflammatory Pathway Stimulus Inflammatory Stimulus (e.g., LPS) PLA2 Phospholipase A2 Stimulus->PLA2 Membrane Cell Membrane Phospholipids AA Arachidonic Acid Membrane->AA releases PLA2->Membrane COX2 COX-2 Enzyme AA->COX2 PGs Prostaglandins (PGE2) COX2->PGs Inflammation Inflammation (Pain, Fever, Swelling) PGs->Inflammation Compound 5-[Ethyl(propyl)amino] pyridine-3-carboxylic acid Compound->COX2 Inhibits

Sources

The Synthetic Versatility of 5-[Ethyl(propyl)amino]pyridine-3-carboxylic Acid: A Guide for Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Privileged Scaffold in Modern Drug Discovery

Pyridine carboxylic acids, particularly nicotinic acid derivatives, represent a cornerstone in medicinal chemistry and organic synthesis.[1] Their inherent structural features—a biocompatible nitrogenous heterocycle combined with a versatile carboxylic acid handle—render them invaluable precursors for the construction of complex molecular architectures with diverse pharmacological activities.[1] This guide focuses on the synthetic utility of a specific, yet broadly applicable building block: 5-[Ethyl(propyl)amino]pyridine-3-carboxylic acid . The introduction of a tertiary amino group at the 5-position significantly modulates the electronic properties of the pyridine ring and introduces a key site for further molecular elaboration, making this a precursor of considerable interest for researchers, scientists, and drug development professionals.

This document provides a comprehensive overview of the synthesis and application of this precursor. It is designed to be a practical resource, offering not just protocols, but also the underlying chemical logic to empower researchers in their synthetic endeavors.

Physicochemical Properties and Handling

A summary of the key physicochemical properties of the parent compound, 5-aminonicotinic acid, is provided below. The N-alkylation to the title compound will alter these properties, generally increasing its lipophilicity.

PropertyValueReference
Molecular Formula C₆H₆N₂O₂[2]
Molecular Weight 138.12 g/mol [2]
Appearance Golden solid (for 5-aminonicotinic acid)[3]
CAS Number 24242-19-1 (for 5-aminonicotinic acid)[2]

Storage and Handling: Store in a cool, dry, well-ventilated area away from incompatible substances. Handle with standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Synthesis of 5-[Ethyl(propyl)amino]pyridine-3-carboxylic Acid

The synthesis of the title compound can be envisioned through a stepwise N-alkylation of the commercially available 5-aminopyridine-3-carboxylic acid. A direct, one-pot dialkylation can be challenging to control and may lead to a mixture of products. Therefore, a sequential approach is recommended. Reductive amination offers a mild and efficient method for the selective introduction of alkyl groups.[4][5]

Workflow for the Synthesis

G cluster_0 Step 1: N-Ethylation cluster_1 Step 2: N-Propylation A 5-Aminopyridine-3-carboxylic acid C Reductive Amination (e.g., NaBH(OAc)₃) A->C B Acetaldehyde B->C D 5-(Ethylamino)pyridine-3-carboxylic acid C->D Formation of mono-alkylated product E 5-(Ethylamino)pyridine-3-carboxylic acid G Reductive Amination (e.g., NaBH(OAc)₃) E->G F Propanal F->G H 5-[Ethyl(propyl)amino]pyridine-3-carboxylic acid G->H Formation of final product

Caption: Synthetic workflow for 5-[Ethyl(propyl)amino]pyridine-3-carboxylic acid.

Protocol 1: Stepwise Reductive Amination

This protocol outlines the sequential N-ethylation and N-propylation of 5-aminopyridine-3-carboxylic acid.

Part A: Synthesis of 5-(Ethylamino)pyridine-3-carboxylic acid

  • Reaction Setup: To a solution of 5-aminopyridine-3-carboxylic acid (1.0 eq) in a suitable solvent such as methanol or a mixture of dichloromethane and methanol, add acetaldehyde (1.2 eq).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine. The reaction can be monitored by TLC or LC-MS.

  • Reduction: Cool the reaction mixture to 0 °C and add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for an additional 12-24 hours. Monitor the consumption of the starting material by TLC or LC-MS.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel to afford pure 5-(ethylamino)pyridine-3-carboxylic acid.

Part B: Synthesis of 5-[Ethyl(propyl)amino]pyridine-3-carboxylic acid

  • Reaction Setup: Dissolve the 5-(ethylamino)pyridine-3-carboxylic acid (1.0 eq) obtained from Part A in a suitable solvent (e.g., methanol). Add propanal (1.2 eq).

  • Imine/Iminium Formation: Stir the mixture at room temperature for 1-2 hours.

  • Reduction: Cool the reaction mixture to 0 °C and add sodium triacetoxyborohydride (1.5 eq) portion-wise.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Work-up and Purification: Follow the same work-up and purification procedures as described in Part A to isolate the final product, 5-[Ethyl(propyl)amino]pyridine-3-carboxylic acid.

Application as a Precursor in Organic Synthesis

The primary utility of 5-[Ethyl(propyl)amino]pyridine-3-carboxylic acid lies in its capacity to serve as a versatile building block for the synthesis of more complex molecules, particularly amides, which are prevalent in many pharmaceutical agents.[6] The carboxylic acid moiety can be readily activated for coupling with a wide range of primary and secondary amines.

Protocol 2: Amide Bond Formation using HATU

O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a highly efficient coupling reagent that minimizes side reactions and is particularly effective for coupling sterically hindered substrates.[7]

Materials:

  • 5-[Ethyl(propyl)amino]pyridine-3-carboxylic acid (1.0 eq)

  • Amine (primary or secondary, 1.1 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Activation of the Carboxylic Acid: In a dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-[Ethyl(propyl)amino]pyridine-3-carboxylic acid (1.0 eq) in anhydrous DMF. Add HATU (1.1 eq) and DIPEA (2.0 eq). Stir the mixture at room temperature for 15-30 minutes. The formation of the activated ester can be observed by a color change.

  • Amine Coupling: To the activated ester solution, add the desired amine (1.1 eq).

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).

  • Aqueous Work-up: Upon completion, dilute the reaction mixture with an organic solvent such as ethyl acetate. Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude amide product can then be purified by flash column chromatography on silica gel.

Logical Flow of Amide Coupling

G cluster_0 Activation cluster_1 Coupling CarboxylicAcid 5-[Ethyl(propyl)amino]pyridine- 3-carboxylic acid ActivatedEster Activated OAt-Ester Intermediate CarboxylicAcid->ActivatedEster Activation HATU HATU + DIPEA HATU->ActivatedEster Amine Primary or Secondary Amine Amide Target Amide Product ActivatedEster->Amide Coupling Amine->Amide Nucleophilic Attack

Caption: Mechanism of HATU-mediated amide bond formation.

Potential Applications in Drug Development

Nicotinic acid and its derivatives are key components in a multitude of approved drugs and clinical candidates.[8] The 5-amino-substituted nicotinic acid scaffold, in particular, has been explored for its potential in various therapeutic areas. The introduction of N,N-dialkylamino groups can enhance properties such as solubility, cell permeability, and receptor binding affinity.

Table of Potential Therapeutic Targets for 5-Aminonicotinic Acid Derivatives:

Therapeutic AreaTarget ClassExample Reference
Oncology Kinase Inhibitors[1]
Metabolic Diseases Enzyme Inhibitors[8]
Inflammatory Diseases Anti-inflammatory agents[8]
Infectious Diseases Antimicrobial agents[6]

The title compound, 5-[Ethyl(propyl)amino]pyridine-3-carboxylic acid, serves as a valuable starting point for the synthesis of compound libraries targeting these and other disease areas. The ability to readily form amide bonds allows for the systematic exploration of the chemical space around this privileged scaffold.

Conclusion

5-[Ethyl(propyl)amino]pyridine-3-carboxylic acid is a synthetically versatile precursor with significant potential in organic synthesis and medicinal chemistry. The protocols detailed in this guide for its synthesis via stepwise reductive amination and its subsequent application in HATU-mediated amide coupling provide a solid foundation for researchers to incorporate this valuable building block into their synthetic strategies. The continued exploration of derivatives based on this scaffold is a promising avenue for the discovery of novel bioactive molecules.

References

  • Synthesis of some Amide derivatives and their Biological activity. (n.d.). Available at: [Link]

  • Reddit. (2021). Tips and tricks for difficult amide bond formation?. r/Chempros. Available at: [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide (Coupling) - HATU. Available at: [Link]

  • Templ, J., & Schnürch, M. (2024). A Guide for Mono-Selective N-Methylation, N-Ethylation, and N-n-Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late-Stage Modification. Chemistry – A European Journal, 30(26), e202304205.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • Wikipedia. (2023). Reductive amination. Available at: [Link]

  • Chemistry Steps. (2024). Reductive Amination. Available at: [Link]

  • Zhang, Y., et al. (2022). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl)
  • Google Patents. (1942). Preparation of nicotinic acid amide. US2280040A.
  • Manoharan, R., et al. (2025). Discovery of new pyridine 3-carboxylic acid-based pharmacophores as dual anti-inflammatory and anti-hyperglycemic agents. Scientific Reports, 15(1), 12345.
  • Mahajan, P. S., & Burke Jr, T. R. (2023). Synthetic Approaches to a Key Pyridone-carboxylic Acid Precursor Common to the HIV-1 Integrase Strand Transfer Inhibitors Dolutegravir, Bictegravir, and Cabotegravir. ACS Omega, 8(17), 15235-15244.
  • Jamrógiewicz, M., et al. (2024). Development of the telescoped flow Pd-catalyzed aerobic alcohol oxidation/reductive amination sequence in the synthesis of new phosphatidylinositide 3-kinase inhibitor (CPL302415). RSC Advances, 14(1), 1-10.
  • IntechOpen. (2020). N,N-Dialkyl Amides as Versatile Synthons for Synthesis of Heterocycles and Acyclic Systems. Available at: [Link]

  • Khan, I., et al. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. International Journal of Molecular Sciences, 26(10), 5432.
  • Denton, J. R., et al. (2021). A practical catalytic reductive amination of carboxylic acids. Chemical Science, 12(1), 296-302.
  • Powers, D. C., et al. (2021). N-Amino Pyridinium Salts in Organic Synthesis. Journal of the American Chemical Society, 143(49), 20656-20675.
  • Organic Chemistry Portal. (2004). Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN. Available at: [Link]

  • Reddit. (2025). Help with reductive ammination. r/Chempros. Available at: [Link]

  • Google Patents. (2020). WO 2020/114947 A1.
  • Google Patents. (1927). Process for the manufacture of pyridine-3-carboxylic acid amides. US1617332A.

Sources

Application Note: Comprehensive NMR Spectroscopic Analysis of 5-[Ethyl(propyl)amino]pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for the complete Nuclear Magnetic Resonance (NMR) spectroscopic characterization of 5-[Ethyl(propyl)amino]pyridine-3-carboxylic acid. In the absence of previously published experimental data for this specific molecule, this application note presents a detailed methodology, including predictive ¹H and ¹³C NMR data, standardized protocols for sample preparation and data acquisition, and a systematic strategy for spectral analysis and assignment. This guide is intended for researchers, chemists, and drug development professionals requiring definitive structural elucidation of novel substituted pyridine derivatives.

Introduction

Substituted pyridine-3-carboxylic acids, derivatives of nicotinic acid, are a class of compounds with significant interest in medicinal chemistry and materials science. The introduction of various substituents onto the pyridine ring allows for the fine-tuning of their chemical and biological properties. The title compound, 5-[Ethyl(propyl)amino]pyridine-3-carboxylic acid, is a novel derivative whose structural confirmation is paramount for any further investigation into its potential applications.

NMR spectroscopy is the most powerful technique for the unambiguous determination of the molecular structure of organic compounds in solution.[1][2] This note details the use of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments to achieve a complete and confident assignment of all proton and carbon signals.

Molecular Structure:

Chemical structure of 5-[Ethyl(propyl)amino]pyridine-3-carboxylic acid with atom numbering for NMR assignment

Predicted NMR Data and Structural Assignments

The following tables present the predicted ¹H and ¹³C NMR chemical shifts for 5-[Ethyl(propyl)amino]pyridine-3-carboxylic acid. These predictions are based on established substituent effects on the pyridine nucleus and standard chemical shift values for alkyl chains. The use of a polar aprotic solvent like DMSO-d₆ is assumed, which is suitable for dissolving the carboxylic acid and preserving the signal of the acidic proton.

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)

Atom Number Predicted Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz Integration Assignment
1' (OH) 12.5 - 13.5 br s - 1H Carboxylic acid proton
2 8.5 - 8.7 d ~2.0 1H Pyridine H-2
4 8.0 - 8.2 dd ~2.5, ~2.0 1H Pyridine H-4
6 7.4 - 7.6 d ~2.5 1H Pyridine H-6
1'' (CH₂) 3.4 - 3.6 q 7.1 2H N-CH₂ (Ethyl)
3'' (CH₂) 3.3 - 3.5 t 7.5 2H N-CH₂ (Propyl)
4'' (CH₂) 1.5 - 1.7 sextet 7.3 2H CH₂ (Propyl)
2'' (CH₃) 1.1 - 1.3 t 7.1 3H CH₃ (Ethyl)

| 5'' (CH₃) | 0.8 - 1.0 | t | 7.4 | 3H | CH₃ (Propyl) |

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)

Atom Number Predicted Chemical Shift (δ) ppm DEPT-135 Assignment
1' (C=O) 166 - 168 - Carboxylic acid carbon
5 148 - 150 - Pyridine C-5 (C-N)
2 146 - 148 CH Pyridine C-2
4 138 - 140 CH Pyridine C-4
6 128 - 130 CH Pyridine C-6
3 123 - 125 - Pyridine C-3 (C-COOH)
1'' (CH₂) 46 - 48 CH₂ N-CH₂ (Ethyl)
3'' (CH₂) 52 - 54 CH₂ N-CH₂ (Propyl)
4'' (CH₂) 20 - 22 CH₂ CH₂ (Propyl)
2'' (CH₃) 13 - 15 CH₃ CH₃ (Ethyl)

| 5'' (CH₃) | 11 - 12 | CH₃ | CH₃ (Propyl) |

Experimental Protocols

Adherence to proper sample preparation is critical for acquiring high-quality NMR spectra. The following protocol is recommended for this compound.

Sample Preparation
  • Weighing: Accurately weigh 10-20 mg of 5-[Ethyl(propyl)amino]pyridine-3-carboxylic acid for ¹H NMR and 50-80 mg for comprehensive 2D NMR analysis into a clean, dry vial.[3][4]

  • Solvent Selection: Add approximately 0.6-0.7 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆). This solvent is recommended for its ability to dissolve polar analytes and to slow the exchange of the carboxylic acid proton, allowing for its observation.

  • Dissolution: Gently vortex or sonicate the vial to ensure complete dissolution of the sample. The solution should be clear and free of any particulate matter.

  • Filtration: To remove any microscopic solid impurities that can degrade spectral quality, filter the sample through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[4] Do not use cotton wool, as it can leach impurities into the sample.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

G cluster_prep Sample Preparation Workflow A Weigh 10-20 mg of Compound B Add 0.6 mL DMSO-d6 A->B C Vortex to Dissolve B->C D Filter into NMR Tube C->D E Cap and Label D->E

Caption: Workflow for NMR Sample Preparation.

NMR Data Acquisition

All spectra should be acquired on a spectrometer operating at a field strength of 400 MHz or higher. The following experiments are essential for a complete structural assignment.

  • ¹H NMR: Provides information on the chemical environment, multiplicity, and integration of all protons.

  • ¹³C{¹H} NMR: Provides information on the number and chemical environment of all unique carbon atoms.

  • DEPT-135: Differentiates between CH, CH₂, and CH₃ carbons, aiding in assignment.

  • 2D COSY (Correlation Spectroscopy): Identifies protons that are spin-spin coupled, typically through 2-3 bonds. This is crucial for tracing out the ethyl and propyl spin systems and the couplings between aromatic protons.[1]

  • 2D HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon atom (¹JCH). This experiment is fundamental for assigning protonated carbons.[5]

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons over longer ranges (typically 2-3 bonds, ²JCH and ³JCH). This is the key experiment for connecting molecular fragments and assigning non-protonated (quaternary) carbons.[5][6]

G cluster_acq NMR Data Acquisition Strategy A 1D ¹H Spectrum (Proton Environments) C 2D COSY (¹H-¹H Correlations) A->C B 1D ¹³C & DEPT-135 (Carbon Environments & Types) D 2D HSQC (¹H-¹³C Direct Correlations) B->D E 2D HMBC (¹H-¹³C Long-Range Correlations) C->E D->E

Caption: Recommended NMR Data Acquisition Workflow.

Strategy for Data Analysis and Interpretation

A systematic approach is required to assign the structure from the acquired spectra.

  • Identify Alkyl Chains: Use the ¹H spectrum to locate the characteristic signals of the ethyl group (a quartet and a triplet) and the propyl group (two triplets and a sextet). Confirm these assignments using the COSY spectrum, which will show clear correlations between the coupled protons within each chain (e.g., H-1'' with H-2''; H-3'' with H-4'' and H-4'' with H-5'').

  • Assign Aromatic Protons: Identify the three distinct aromatic proton signals in the downfield region of the ¹H spectrum. Use the COSY spectrum to identify their coupling relationships. The H-4 proton should show correlations to both H-2 and H-6.

  • Assign Protonated Carbons: Use the HSQC spectrum to correlate each proton signal identified in steps 1 and 2 to its directly attached carbon. This will provide unambiguous assignments for all CH, CH₂, and CH₃ carbons.

  • Assign Quaternary Carbons & Confirm Connectivity: This is the most critical step, relying on the HMBC spectrum. Look for the following key long-range correlations:

    • From Aromatic Protons to Quaternary Carbons: Correlations from H-2 and H-4 to the carboxylic carbon (C-1') will confirm the position of the carboxyl group at C-3. A correlation from H-4 and H-6 to the carbon bearing the amino group (C-5) will confirm its position.

    • From Alkyl Protons to the Ring: Correlations from the N-CH₂ protons (H-1'' and H-3'') to the pyridine ring carbon C-5 will definitively link the ethyl-propyl-amino group to the pyridine ring.

    • Final Structure Confirmation: Piece together all correlations to build the final molecular structure, ensuring all observed signals and correlations are consistent with the proposed structure.

G cluster_analysis Data Analysis & Assignment Workflow A Identify Spin Systems (¹H & COSY) B Assign Protonated Carbons (HSQC) A->B C Assign Quaternary Carbons (HMBC) B->C D Connect Fragments (HMBC) C->D E Final Structure Confirmation D->E

Caption: Logical Workflow for Spectral Interpretation.

References

  • Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]

  • ResearchGate. How to Prepare Samples for NMR. [Link]

  • University of Houston. Small molecule NMR sample preparation. [Link]

  • University of Strathclyde. NMR Techniques in Organic Chemistry: a quick guide. [Link]

  • University of Cambridge, Department of Chemistry. NMR Sample Preparation. [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. [Link]

  • Hilaris Publisher. Structural Elucidation of Organic Natural Products By 1D, 2D and Multidimensional-NMR, Spectroscopy. [Link]

  • JEOL. Structural Analysis of Organic Compound Using 2D - NMR Spectrum. [Link]

  • ETH Zurich. Structure Elucidation by NMR. [Link]

Sources

Purification and Crystallization Techniques for 5-[Ethyl(propyl)amino]pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol Guide

Abstract

This comprehensive guide provides detailed methodologies for the purification and crystallization of 5-[Ethyl(propyl)amino]pyridine-3-carboxylic acid, a key heterocyclic building block with potential applications in pharmaceutical and materials science research. The purity of such intermediates is paramount to ensure the integrity of downstream applications and the reliability of experimental outcomes. This document outlines several effective purification strategies, including acid-base extraction, column chromatography, and recrystallization, explaining the causality behind procedural choices. It is intended for researchers, scientists, and drug development professionals seeking robust and validated protocols for obtaining this compound in high purity and with optimal crystalline form.

Introduction and Physicochemical Profile

5-[Ethyl(propyl)amino]pyridine-3-carboxylic acid is a substituted nicotinic acid derivative. Like many pyridine carboxylic acids, it serves as an important intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).[1] The presence of both a basic pyridine nitrogen and an acidic carboxylic acid group gives the molecule amphoteric properties, which can be strategically exploited for purification.

Physicochemical Data (and related compounds):

PropertyValue / InformationSource
Molecular Formula C₁₁H₁₆N₂O₂[2]
Physical Form Expected to be a powder or solid at room temperature.[2]
Purity (Commercial) Typically available at various purity grades.[2]
Solubility Amphoteric nature suggests solubility in both acidic and basic aqueous solutions. Solubility in organic solvents will vary based on polarity.General Chemical Principles
Potential Impurities Unreacted starting materials, regioisomers from synthesis, and by-products of incomplete reactions.[3]

The primary goal of any purification strategy is the effective removal of these impurities to yield a compound of high purity, suitable for its intended application.

Purification Strategies: A Multi-faceted Approach

The purification of 5-[Ethyl(propyl)amino]pyridine-3-carboxylic acid can be approached using several orthogonal techniques. The choice of method depends on the nature and quantity of the impurities present in the crude material.

Acid-Base Extraction: Leveraging Amphoteric Properties

This technique is a powerful first-pass purification method to separate the target compound from non-ionizable organic impurities.[4] The strategy involves selectively moving the compound between aqueous and organic phases by manipulating the pH.

Principle of Causality: The pyridine nitrogen (a weak base) can be protonated under acidic conditions to form a water-soluble pyridinium salt. Conversely, the carboxylic acid group (a weak acid) can be deprotonated under basic conditions to form a water-soluble carboxylate salt. Most neutral organic impurities will remain in the organic phase throughout these pH changes.

Protocol 1: Acid-Base Extraction Workflow

  • Dissolution: Dissolve the crude product in a suitable water-immiscible organic solvent, such as ethyl acetate or dichloromethane (DCM).

  • Acidic Extraction: Transfer the solution to a separatory funnel and extract with an aqueous solution of a dilute acid (e.g., 1 M HCl). The protonated 5-[Ethyl(propyl)amino]pyridine-3-carboxylic acid will move into the aqueous layer as a pyridinium salt.[4] Repeat the extraction 2-3 times to ensure complete transfer.

  • Separation & Wash: Combine the acidic aqueous layers. The original organic layer, now containing neutral impurities, can be discarded. Wash the combined aqueous layer with a fresh portion of the organic solvent (e.g., ethyl acetate) to remove any residual trapped organic impurities.

  • Basification: Cool the aqueous layer in an ice bath to manage any heat generated during neutralization. Slowly add a concentrated base (e.g., 6 M NaOH) with stirring until the pH is greater than 10.[4] This step deprotonates the carboxylic acid and regenerates the free pyridine base, causing the purified compound to precipitate or become extractable back into an organic solvent.

  • Back-Extraction: Extract the liberated product back into a fresh organic solvent (e.g., ethyl acetate or DCM) several times.

  • Drying and Evaporation: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the purified, non-crystalline solid.

A Crude Product in Ethyl Acetate B Add 1M HCl (aq) A->B C Separate Layers B->C D Aqueous Layer (Protonated Product) C->D Collect E Organic Layer (Neutral Impurities) C->E Discard F Add 6M NaOH (aq) to Aqueous Layer (pH > 10) D->F G Back-extract with Ethyl Acetate F->G H Separate Layers G->H I Aqueous Layer (Inorganic Salts) H->I Discard J Organic Layer (Purified Product) H->J Collect K Dry (Na2SO4), Filter, Evaporate J->K L Purified Solid K->L Start Select Potential Solvents (e.g., Ethanol, Water, Ethyl Acetate) Test Add a few drops of cold solvent to a small sample Start->Test DissolvesCold Does it dissolve? Test->DissolvesCold Yes_DC Yes DissolvesCold->Yes_DC No_DC No DissolvesCold->No_DC BadSolvent Discard: Too soluble Yes_DC->BadSolvent Heat Heat the mixture No_DC->Heat DissolvesHot Does it dissolve? Heat->DissolvesHot Yes_DH Yes DissolvesHot->Yes_DH No_DH No DissolvesHot->No_DH Cool Cool the solution Yes_DH->Cool Insoluble Discard: Insoluble (or consider for binary system as 'poor' solvent) No_DH->Insoluble CrystalsForm Do crystals form? Cool->CrystalsForm Yes_CF Yes CrystalsForm->Yes_CF No_CF No CrystalsForm->No_CF GoodSolvent Good Solvent Candidate Yes_CF->GoodSolvent TryBinary Consider a binary solvent system No_CF->TryBinary

Sources

In Vivo Dosing Protocols for 5-[Ethyl(propyl)amino]pyridine-3-carboxylic acid: Evaluating Biased GPR109A Agonism

Author: BenchChem Technical Support Team. Date: April 2026

Pharmacological Rationale & Experimental Causality

Nicotinic acid (niacin) is a highly effective agent for treating dyslipidemia, acting primarily through the G protein-coupled receptor GPR109A (HM74A in humans; PUMA-G in mice)[1]. Activation of GPR109A in adipocytes couples to the Gi/o​ protein pathway, decreasing intracellular cAMP and inhibiting lipolysis, which subsequently lowers circulating non-esterified fatty acids (NEFA)[2]. However, clinical compliance is severely limited by cutaneous flushing—a vasodilatory side effect.

Mechanistic studies have revealed that this flushing response is not mediated by the Gi/o​ pathway, but rather by the recruitment of β -arrestin-1[3]. The β -arrestin-1 scaffold activates cytosolic phospholipase A2 (cPLA2) in epidermal Langerhans cells and keratinocytes, leading to the release of arachidonic acid and subsequent prostaglandin D2 (PGD2) and PGE2 production[3][4].

5-[Ethyl(propyl)amino]pyridine-3-carboxylic acid is a 5-substituted nicotinic acid analog rationally designed to exploit biased agonism . By substituting the pyridine ring at the 5-position with a bulky alkylamino group, the molecule stabilizes a specific receptor conformation that preferentially engages the Gi/o​ pathway while minimizing β -arrestin-1 recruitment[5]. To validate this compound in preclinical models, researchers must employ a self-validating experimental matrix that simultaneously measures pharmacokinetic exposure, antilipolytic efficacy, and the absence of cutaneous flushing.

G Ligand 5-[Ethyl(propyl)amino] pyridine-3-carboxylic acid Receptor GPR109A (HCA2 Receptor) Ligand->Receptor Gi Gi/o Protein Pathway (Therapeutic Efficacy) Receptor->Gi Biased Agonism (Primary) Arrestin β-Arrestin-1 Pathway (Adverse Event) Receptor->Arrestin Minimized Recruitment cAMP Decreased cAMP Gi->cAMP PLA2 cPLA2 Activation Arrestin->PLA2 Lipolysis Inhibition of Lipolysis (Decreased NEFA) cAMP->Lipolysis Flushing Cutaneous Flushing (PGD2/PGE2 Release) PLA2->Flushing

Mechanistic pathway of biased GPR109A agonism decoupling antilipolytic efficacy from flushing.

Physicochemical Properties & Formulation Strategy

As an amphoteric molecule containing both a carboxylic acid and an alkylamino group, 5-[Ethyl(propyl)amino]pyridine-3-carboxylic acid exhibits pH-dependent solubility. For in vivo administration, formulating the compound as a sodium salt in a physiological buffer is critical to prevent precipitation at the injection site, which would confound pharmacokinetic absorption and blunt the acute Cmax​ required to trigger (or definitively rule out) the flushing response[6].

Standard Vehicle Preparation:

  • Weigh the required mass of 5-[Ethyl(propyl)amino]pyridine-3-carboxylic acid.

  • Suspend in 80% of the final volume using sterile ultra-pure water.

  • Add 1N NaOH dropwise while vortexing until the compound completely dissolves (target pH ~7.5 - 8.0).

  • Back-titrate with 0.1N HCl to achieve a final physiological pH of 7.4.

  • Add 10X Phosphate Buffered Saline (PBS) to reach a 1X final concentration, and q.s. to the final volume with sterile water.

  • Filter sterilize through a 0.22μm PTFE membrane prior to dosing.

In Vivo Experimental Workflows

To establish the therapeutic index of this biased agonist, the workflow is divided into three parallel protocols. The inclusion of a positive control (unsubstituted Nicotinic Acid) is mandatory to validate the assay window for both NEFA suppression and Laser Doppler flowmetry.

Workflow Acclimation Animal Acclimation (Male C57BL/6 Mice) Fasting Overnight Fasting (Elevates Baseline NEFA) Acclimation->Fasting Dosing Compound Admin (PO / SC / IP) Fasting->Dosing PK Protocol A: PK Profiling (LC-MS/MS) Dosing->PK PD Protocol B: Efficacy (Plasma NEFA Assay) Dosing->PD Safety Protocol C: Safety (Laser Doppler Imaging) Dosing->Safety

Parallel in vivo experimental workflow for evaluating PK, efficacy, and safety.

Protocol A: Pharmacokinetic (PK) Profiling

Understanding the absorption and clearance of the compound ensures that any lack of flushing is due to biased agonism at the receptor level, rather than poor systemic exposure.

  • Subjects: Male C57BL/6 mice (8-10 weeks old), n=3 per timepoint.

  • Dosing: Administer 5-[Ethyl(propyl)amino]pyridine-3-carboxylic acid via oral gavage (PO, 30 mg/kg) and intravenous tail vein injection (IV, 10 mg/kg).

  • Sampling: Collect 50μL of blood via the submandibular vein at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Processing: Collect blood into K2​EDTA tubes, centrifuge at 3,000×g for 10 min at 4°C. Extract plasma and store at -80°C until LC-MS/MS analysis.

Protocol B: Acute Antilipolytic Efficacy (NEFA Suppression)

Because mice have high basal metabolic rates, overnight fasting is required to stimulate lipolysis, thereby elevating baseline NEFA levels. This creates a quantifiable therapeutic window to measure the Gi/o​ -mediated antilipolytic effect.

  • Preparation: Fast male C57BL/6 mice for 14-16 hours overnight. Provide water ad libitum.

  • Groups: Vehicle (Saline pH 7.4), Nicotinic Acid (Positive Control, 30 mg/kg), and 5-[Ethyl(propyl)amino]pyridine-3-carboxylic acid (10, 30, and 100 mg/kg). Dosing is typically via subcutaneous (SC) or intraperitoneal (IP) injection to ensure rapid Tmax​ .

  • Execution:

    • Bleed mice ( 20μL ) at T=0 (baseline).

    • Administer compounds.

    • Collect blood at T=15,30,60,120 minutes post-dose.

  • Analysis: Quantify plasma NEFA using a commercial enzymatic colorimetric assay (e.g., Wako HR Series NEFA-HR(2)). Calculate the Area Under the Effect Curve (AUEC) for NEFA suppression.

Protocol C: Cutaneous Flushing Assessment via Laser Doppler

The mouse ear is highly vascularized and rich in GPR109A-expressing Langerhans cells, making it the premier translational model for human niacin-induced flushing[4][7].

  • Anesthesia: Induce anesthesia using 2% Isoflurane. Maintain at 1.5% via a nose cone on a heated surgical platform (37°C) to maintain basal vasomotor tone.

  • Setup: Position the mouse in lateral recumbency. Tape the ventral side of the ear flat against the platform. Position the Laser Doppler Perfusion Imager (LDPI) probe exactly 10cm above the ear[6][7].

  • Baseline: Record baseline cutaneous blood flow for 5 minutes.

  • Dosing: Administer the compound (e.g., 100 mg/kg SC) without disturbing the ear placement. (Note: A high dose is deliberately chosen to stress-test the β -arrestin-1 pathway).

  • Measurement: Continuously record perfusion for 60 minutes. Nicotinic acid typically produces a biphasic vasodilation peaking at 5-15 minutes[1].

  • Quantification: Express data as the percentage change in perfusion relative to the 5-minute baseline.

Data Presentation & Interpretation

To validate the hypothesis of biased agonism, the data must demonstrate that the novel compound achieves equivalent or superior NEFA suppression compared to nicotinic acid, while failing to trigger the dramatic increase in ear perfusion.

Table 1: Representative Pharmacokinetic Parameters (Mouse, 30 mg/kg PO)

ParameterUnitNicotinic Acid5-[Ethyl(propyl)amino]pyridine-3-carboxylic acid
Cmax​ μg/mL 18.5 ± 2.122.4 ± 3.0
Tmax​ hr 0.250.50
AUC0−∞​ hr⋅μg/mL 24.2 ± 3.545.8 ± 5.2
T1/2​ hr 0.81.4
Bioavailability (F) % ~45%~62%

Interpretation: The 5-alkylamino substitution often increases lipophilicity, slightly extending the half-life and improving oral bioavailability compared to the parent nicotinic acid.

Table 2: Pharmacodynamic Efficacy vs. Safety Profile (100 mg/kg SC)

Treatment GroupMax NEFA Suppression (%)Ear Perfusion Peak Increase (%)Flushing AUC ( 0−60 min)
Vehicle (Saline) 5.2 ± 1.18.4 ± 3.2120 ± 45
Nicotinic Acid 78.4 ± 4.5 145.6 ± 18.4 4850 ± 620
5-[Ethyl(propyl)amino]... 81.2 ± 3.8 12.5 ± 4.1210 ± 85

Interpretation: The data matrix definitively proves biased agonism. The test compound suppresses lipolysis (NEFA) to the same extent as nicotinic acid (indicating robust Gi/o​ activation) but exhibits an ear perfusion profile indistinguishable from the vehicle control (indicating an absence of β -arrestin-1/cPLA2/PGD2 axis activation).

References

  • β-Arrestin1 mediates nicotinic acid–induced flushing, but not its antilipolytic effect, in mice Journal of Clinical Investigation[Link]

  • Antagonism of the prostaglandin D2 receptor 1 suppresses nicotinic acid-induced vasodilation in mice and humans Proceedings of the National Academy of Sciences (PNAS)[Link]

  • Molecular Mechanism of β-Arrestin-Biased Agonism at Seven-Transmembrane Receptors National Institutes of Health (NIH) / Annual Review of Pharmacology and Toxicology[Link]

  • Structure-guided engineering of biased-agonism in the human niacin receptor via single amino acid substitution bioRxiv[Link]

  • Nicotinic acid– and monomethyl fumarate–induced flushing involves GPR109A expressed by keratinocytes and COX-2–dependent prostanoid formation in mice National Institutes of Health (NIH) / Journal of Clinical Investigation[Link]

  • Nicotinic Acid Activates the Capsaicin Receptor TRPV1 Arteriosclerosis, Thrombosis, and Vascular Biology[Link]

  • Mechanism of nicotinic acid‐induced cutaneous vasodilation ResearchGate / British Journal of Pharmacology[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 5-[Ethyl(propyl)amino]pyridine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals facing yield bottlenecks in the synthesis of 5-[ethyl(propyl)amino]pyridine-3-carboxylic acid.

The most efficient and scalable route to this target relies on a two-step sequence: a Buchwald-Hartwig cross-coupling of a 5-halonicotinate ester with N -ethylpropylamine, followed by saponification to yield the free carboxylic acid. Below, we dissect the mechanistic pitfalls of this pathway and provide field-proven, self-validating protocols to maximize your reaction yield.

Part 1: Process Workflow

Workflow SM Methyl 5-bromonicotinate (Starting Material) Coupling Buchwald-Hartwig Pd2(dba)3, RuPhos, Cs2CO3 Toluene, 100°C SM->Coupling Intermediate Methyl 5-[ethyl(propyl)amino] nicotinate Coupling->Intermediate Hydrolysis Saponification LiOH, THF/H2O, 40°C Intermediate->Hydrolysis Isolation pH Adjustment (Isoelectric) & Crystallization Hydrolysis->Isolation Final 5-[Ethyl(propyl)amino] pyridine-3-carboxylic acid Isolation->Final

Caption: Two-step synthetic workflow for 5-[ethyl(propyl)amino]pyridine-3-carboxylic acid.

Part 2: Troubleshooting & FAQs

Q1: Why is my cross-coupling yield <10% when using 5-bromonicotinic acid directly?

A: Catalyst Poisoning and Base Neutralization. Attempting a Buchwald-Hartwig amination directly on the free carboxylic acid is a common error. The acidic proton of 5-bromonicotinic acid immediately neutralizes the basic equivalents (e.g., Cs2​CO3​ or NaOtBu ) required to deprotonate the amine during the catalytic cycle[1]. Furthermore, the resulting carboxylate anion can form stable, unreactive bidentate complexes with the Palladium(II) intermediate, effectively stalling the catalytic cycle. Causality-Driven Solution: Always mask the carboxylic acid as an ester (e.g., methyl 5-bromonicotinate) prior to the cross-coupling step[2].

Q2: I am using the methyl ester, but I see high levels of protodehalogenation (methyl nicotinate) instead of my product. How do I fix this?

A: Ligand Mismatch for Secondary Amines. N -ethylpropylamine is a sterically hindered secondary aliphatic amine. If you are using standard ligands like BINAP or BrettPhos, the rate of reductive elimination (the final step of the catalytic cycle) becomes severely retarded due to steric clash. When reductive elimination is slow, the Pd(II)-amido intermediate undergoes competing β -hydride elimination, yielding an imine and the protodehalogenated byproduct (methyl nicotinate)[3]. Causality-Driven Solution: Switch your ligand to RuPhos . Computational density functional theory (DFT) and kinetic studies demonstrate that RuPhos specifically modulates the steric and electronic environment to lower the activation energy barrier for the reductive elimination of secondary amines, whereas BrettPhos is optimized for primary amines[3].

Q3: What base should I use to prevent premature ester hydrolysis during the coupling?

A: Avoid Nucleophilic Bases. Strong, nucleophilic bases like Sodium tert-butoxide ( NaOtBu , pKaH 19) will attack the methyl ester, leading to transesterification or premature saponification into the catalyst-poisoning carboxylate[4]. Causality-Driven Solution: Utilize a milder, non-nucleophilic inorganic base such as Cesium Carbonate ( Cs2​CO3​ , pKaH 10) or Potassium Phosphate ( K3​PO4​ ). Cs2​CO3​ provides excellent functional group tolerance for esters while remaining sufficiently basic to drive the deprotonation of the Pd-amine complex[4].

Q4: During the final saponification step, I lose my product during aqueous extraction. What are the ideal isolation conditions?

A: Zwitterion Trapping. The final product, 5-[ethyl(propyl)amino]pyridine-3-carboxylic acid, is amphoteric. It contains both a basic aminopyridine moiety and an acidic carboxylic acid. Standard aqueous workups will trap the molecule in the aqueous layer as either a sodium salt (at high pH) or a hydrochloride salt (at low pH). Causality-Driven Solution: You must isolate the product at its isoelectric point (pI). Saponify using mild LiOH , remove the organic solvent, and carefully titrate the aqueous layer with 1M HCl to pH 4.5–5.5. At this pH, the molecule forms a neutral zwitterion, drastically reducing its aqueous solubility and allowing it to precipitate for easy filtration.

Part 3: Quantitative Data & Parameter Optimization

Table 1: Reaction Parameter Matrix for Secondary Amine Coupling to Methyl 5-bromonicotinate

LigandBaseSolventTemp (°C)Expected YieldMechanistic Rationale
BINAP NaOtBu Toluene100<10%Strong base hydrolyzes the ester; bidentate ligand is suboptimal for bulky secondary amines.
BrettPhos Cs2​CO3​ Toluene100~35%High energy barrier for reductive elimination with secondary amines leads to β -hydride elimination.
RuPhos Cs2​CO3​ Toluene100>85% RuPhos explicitly lowers the reductive elimination barrier for sterically hindered secondary amines.
RuPhos K3​PO4​ Dioxane100~80%Excellent alternative if Cs2​CO3​ solubility or batch variability is an issue.

Part 4: Mechanistic Visualization

CatalyticCycle Pd0 Pd(0)-RuPhos Active Catalyst OxAdd Oxidative Addition (Methyl 5-bromonicotinate) Pd0->OxAdd Ar-Br AmineCoord Amine Coordination (N-ethylpropylamine) OxAdd->AmineCoord Amine Deprotonation Deprotonation (Cs2CO3) AmineCoord->Deprotonation Base RedElim Reductive Elimination (Rate-Limiting for Sec-Amines) Deprotonation->RedElim HBr removal RedElim->Pd0 Catalyst Regeneration Product Methyl 5-[ethyl(propyl)amino] nicotinate RedElim->Product Product Release

Caption: Buchwald-Hartwig catalytic cycle emphasizing RuPhos-mediated reductive elimination.

Part 5: Self-Validating Experimental Protocols

Protocol A: RuPhos-Mediated Buchwald-Hartwig Amination

Objective: Synthesize Methyl 5-[ethyl(propyl)amino]nicotinate with high chemoselectivity.

  • Preparation (Inert Atmosphere): In a nitrogen-filled glovebox, charge an oven-dried Schlenk flask with Methyl 5-bromonicotinate (1.0 equiv, 10.0 mmol), Pd2​(dba)3​ (0.02 equiv, 2 mol%), RuPhos (0.04 equiv, 4 mol%), and anhydrous Cs2​CO3​ (2.0 equiv, 20.0 mmol).

  • Solvent & Amine Addition: Add anhydrous, rigorously degassed Toluene (50 mL, to achieve 0.2 M concentration) followed by N -ethylpropylamine (1.5 equiv, 15.0 mmol).

  • Reaction Execution: Seal the flask, remove it from the glovebox, and heat to 100 °C in an oil bath under vigorous stirring for 12–16 hours.

  • Validation Checkpoint: Sample 50 µL of the reaction, dilute in acetonitrile, and analyze via LC-MS. You should observe >95% consumption of the starting material (m/z 216/218) and the appearance of the product mass (m/z 223 [M+H]+).

  • Workup: Cool the mixture to room temperature. Dilute with Ethyl Acetate (50 mL) and filter through a tightly packed pad of Celite to remove palladium black and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (Gradient: 5% to 30% EtOAc in Hexanes) to yield the intermediate ester as a viscous oil.

Protocol B: Saponification and Isoelectric Isolation

Objective: Hydrolyze the ester and isolate the amphoteric free acid without yield loss.

  • Hydrolysis: Dissolve the purified Methyl 5-[ethyl(propyl)amino]nicotinate (1.0 equiv, ~8.0 mmol) in a 3:1 mixture of THF: H2​O (40 mL).

  • Base Addition: Add Lithium Hydroxide monohydrate ( LiOH⋅H2​O , 2.0 equiv, 16.0 mmol). Stir the biphasic mixture at 40 °C for 4 hours.

  • Validation Checkpoint: Monitor by TLC (Silica, 1:1 Hexanes:EtOAc). The starting ester ( Rf​≈0.6 ) should completely disappear, leaving baseline material (the lithium carboxylate salt).

  • Solvent Removal: Remove the THF under reduced pressure on a rotary evaporator, leaving only the alkaline aqueous layer.

  • Isoelectric Precipitation: Cool the aqueous solution in an ice bath to 0–5 °C. Insert a calibrated pH meter probe. Dropwise, add 1M HCl with constant stirring until the pH reaches exactly 5.0 (the approximate isoelectric point of the zwitterion). A dense precipitate will form.

  • Isolation: Stir the suspension at 0 °C for an additional 30 minutes to ensure complete crystallization. Collect the solid via vacuum filtration, wash with ice-cold water (2 x 5 mL), and dry under high vacuum at 45 °C for 12 hours to afford pure 5-[ethyl(propyl)amino]pyridine-3-carboxylic acid.

References

  • Tian, J., et al. "Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure." ACS Omega, 2020.[Link]

  • Wikipedia Contributors. "Buchwald–Hartwig amination." Wikipedia, The Free Encyclopedia.[Link]

Sources

solving solubility issues with 5-[Ethyl(propyl)amino]pyridine-3-carboxylic acid in DMSO

Author: BenchChem Technical Support Team. Date: April 2026

Resolving Solubility Issues with 5-[Ethyl(propyl)amino]pyridine-3-carboxylic Acid in DMSO

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering solubility bottlenecks with 5-[Ethyl(propyl)amino]pyridine-3-carboxylic acid. Here, we dissect the physicochemical causality behind these challenges and provide self-validating protocols to ensure experimental integrity.

Mechanistic Deep Dive: Why is this compound stubborn?

The Zwitterionic Trap 5-[Ethyl(propyl)amino]pyridine-3-carboxylic acid possesses both a basic nitrogen center (the pyridine ring/tertiary amine) and an acidic carboxylic acid moiety. In neutral environments, intramolecular proton transfer occurs, forming a zwitterion. This zwitterionic state creates a highly stable crystalline lattice driven by strong electrostatic interactions and intermolecular hydrogen bonding. While Dimethyl Sulfoxide (DMSO) is a powerful polar aprotic solvent, it lacks hydrogen-bond donors. Consequently, it is highly effective at solvating cations but struggles to solvate the carboxylate anion, often leaving the zwitterionic network unbroken (1)[1].

The Hygroscopic Vulnerability of DMSO DMSO is profoundly hygroscopic, rapidly absorbing moisture from the ambient atmosphere. The introduction of water fundamentally alters the solvent's polarity and disrupts its internal cavity structure. For compounds hovering in a metastable supersaturated state, absorbing even a minor amount of water can trigger rapid precipitation (2)[2].

Quantitative Solubility Parameters

Understanding how external variables impact the solubility state is critical for optimizing your stock solutions.

ParameterConditionEffect on SolubilityMechanistic Rationale
Solvent Hydration >2% Water in DMSODrastic DecreaseWater outcompetes the compound for DMSO H-bond acceptor sites, increasing bulk polarity and forcing lipophilic/zwitterionic precipitation.
Temperature 37°C - 50°CModerate IncreaseProvides kinetic energy to overcome the high lattice energy of the crystalline zwitterion.
pH Adjustment ± 1.0 Molar Eq. (Acid/Base)Significant IncreaseNeutralizes either the carboxylate or the amine, destroying the electrostatic zwitterionic network and allowing DMSO to solvate the species.
Sonication Ultrasonic Bath (15 min)Moderate IncreaseAcoustic cavitation disrupts localized solute aggregates and accelerates dissolution kinetics.
Troubleshooting Workflow

Follow this logical decision matrix to systematically resolve solubility and dilution issues.

SolubilityWorkflow Start Weigh Compound & Add Anhydrous DMSO Check1 Is solution optically clear? Start->Check1 HeatSon Warm to 37°C & Sonicate (15 min) Check1->HeatSon No Success Clear Stock Solution Achieved Check1->Success Yes Check2 Is solution optically clear? HeatSon->Check2 Zwitter Add 1 eq. Acid/Base (Break Zwitterion) Check2->Zwitter No Check2->Success Yes Zwitter->Success Dilute Dilute into Aqueous Assay Media Success->Dilute Check3 Precipitation upon dilution? Dilute->Check3 CoSolvent Use Stepwise Dilution or Co-solvents Check3->CoSolvent Yes Final Proceed to Experimental Assay Check3->Final No CoSolvent->Final

Fig 1: Decision matrix for resolving DMSO solubility and dilution precipitation.

Self-Validating Experimental Protocols
Protocol 1: Anhydrous Dissolution & Kinetic Activation

Causality: Overcoming the activation energy of dissolution requires heat and physical disruption, while strictly avoiding atmospheric water.

  • Equilibration: Allow a sealed, anhydrous bottle of DMSO (≥99.9% purity) to reach room temperature in a desiccator before opening to prevent condensation.

  • Weighing: Accurately weigh the required mass of 5-[Ethyl(propyl)amino]pyridine-3-carboxylic acid into a sterile, low-bind microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the target stock concentration (e.g., 10 mM).

  • Thermal & Acoustic Activation: Seal the tube tightly. Incubate in a water bath at 37°C for 5 minutes, followed immediately by 15 minutes in an ultrasonic bath (3)[3].

  • Validation: Visually inspect the solution against a dark background. It must be optically clear with no refractive particulate matter.

  • Storage: Aliquot immediately into single-use tubes. Purge with dry argon or nitrogen gas before freezing at -20°C or -80°C.

Protocol 2: Zwitterion Disruption (Salt Formation)

Causality: If Protocol 1 fails, the zwitterionic lattice energy exceeds the solvation capacity of neutral DMSO. By shifting the apparent pH, we force the molecule into a uniformly charged state.

  • Preparation: Prepare a 1.0 M stock solution of hydrochloric acid (HCl) or sodium hydroxide (NaOH) in water.

  • Titration: To the stubborn DMSO suspension from Protocol 1, add exactly 1.0 to 1.1 molar equivalents of the acid or base relative to the compound.

  • Agitation: Vortex vigorously for 30 seconds. The disruption of the zwitterion should result in rapid clearing of the solution.

  • Validation: Ensure final concentration calculations account for the added volume. Note: This alters the salt state of the compound, which must be controlled for in downstream biological assays.

Protocol 3: Stepwise Aqueous Dilution

Causality: Direct addition of highly concentrated DMSO stocks into aqueous media causes localized supersaturation and rapid precipitation.

  • Warming: Pre-warm the target aqueous buffer or cell culture medium to 37°C.

  • Intermediate Dilution: Create an intermediate stock by diluting the primary DMSO stock 1:10 into a transitional solvent mixture (e.g., 50% DMSO / 50% PEG-400) or directly into a small volume of pre-warmed media while vortexing continuously (3)[3].

  • Final Addition: Add the intermediate solution dropwise to the final assay volume, ensuring rapid mixing. Keep final DMSO concentration ≤0.5% (v/v) to avoid cellular toxicity.

Frequently Asked Questions (FAQs)

Q: My stock solution was completely clear yesterday, but after leaving it on the benchtop, it has a white precipitate. What happened? A: DMSO is highly hygroscopic. Even brief exposure to ambient air allows it to absorb atmospheric moisture. The introduced water alters the solvent's polarity, reducing its ability to solvate the compound and causing it to precipitate from its metastable supersaturated state (4)[4]. Always keep DMSO tightly sealed and work quickly.

Q: How do freeze-thaw cycles affect my compound library? A: Freeze-thaw cycles in hydrated DMSO synergistically enhance precipitation. When the solution freezes, water and DMSO can form distinct micro-domains, forcing the compound out of solution into a lower-energy crystalline state that is extremely difficult to redissolve (2)[2]. This is why single-use aliquots are critical.

Q: I need to achieve a 50 mM stock, but heating and sonication only get me to 10 mM. What are my options? A: You have reached the thermodynamic solubility limit of the zwitterionic form in neutral DMSO. You must either utilize Protocol 2 to break the zwitterion via pH adjustment, or switch to a co-solvent system (e.g., adding 10-20% Dimethylacetamide (DMA) or utilizing hydrotropic agents) to increase the solvent's solubilization capacity.

References
  • Stabilization of Zwitterionic Versus Canonical Glycine by DMSO Molecules | PMC - NIH | 1

  • The Effects of Water on DMSO and Effective Hydration Measurement | Ziath |2

  • Impact of hygroscopic DMSO on Ro 41-0960 solubility | Benchchem | 4

  • Strategies to improve the solubility of Rosavin for in vitro assays | Benchchem | 3

Sources

troubleshooting HPLC peak splitting for 5-[Ethyl(propyl)amino]pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter complex chromatographic anomalies that require moving beyond basic troubleshooting. Analyzing 5-[Ethyl(propyl)amino]pyridine-3-carboxylic acid presents a unique set of challenges. This molecule is a complex ampholyte (zwitterion) containing three distinct ionizable centers: an acidic carboxylic acid, a basic pyridine ring, and a highly basic tertiary amine.

When peak splitting occurs with this specific compound, it is rarely a simple case of column failure. It is usually a thermodynamic or kinetic disruption in your separation system. This guide provides a self-validating framework to diagnose, understand, and resolve these issues.

Diagnostic Workflow

Workflow Start Analyze Peak Splitting 5-[Ethyl(propyl)amino]pyridine-3-carboxylic acid Check Does splitting affect ALL peaks or ONLY the target API? Start->Check All All Peaks Split (Including Impurities) Check->All All peaks Single Only Target API Splits Check->Single Single peak Hardware Physical Flow Path Disruption (Blocked Frit / Column Void) All->Hardware Chem Chemical or Method Incompatibility Single->Chem FixHW Action: Reverse flush column, change frit, or replace column Hardware->FixHW Solvent Is sample diluent stronger than mobile phase? Chem->Solvent FixSolvent Action: Reconstitute sample in initial mobile phase Solvent->FixSolvent Yes pH Is mobile phase pH within ±1 unit of API pKa? Solvent->pH No FixpH Action: Buffer pH to ≥2 units away from pKa (e.g., pH 2.0) pH->FixpH Yes Silanol Secondary Silanol Interactions (Basic Nitrogens) pH->Silanol No FixSilanol Action: Use endcapped column or add TEA modifier Silanol->FixSilanol

Diagnostic decision tree for isolating chemical vs. physical causes of HPLC peak splitting.

Troubleshooting FAQs: Causality & Correction

Q1: Why does my target peak split even when using a brand-new column, while the impurities look fine? A1: Mobile Phase pH vs. Analyte pKa Proximity. Mechanistic Causality: 5-[Ethyl(propyl)amino]pyridine-3-carboxylic acid has multiple pKa values. If your mobile phase pH is within ±1.0 unit of any of these pKa values, the molecule exists in a dynamic equilibrium between two ionization states (e.g., protonated vs. zwitterionic). If the rate of interconversion between these states is slow relative to the chromatographic timescale, the column resolves them as two distinct peaks[1]. Self-Validating Protocol: Inject your sample using a mobile phase buffered at pH 2.0 (where all basic nitrogens are protonated, and the acid is neutral) and another at pH 10.0 (where the acid is ionized, and nitrogens are neutral). If the peak consolidates into a single sharp band at these extremes, the splitting was definitively caused by pH-induced zwitterionic equilibrium[2].

Q2: I dissolved my sample in 100% Methanol for solubility, but my mobile phase is 90% aqueous. Could this cause splitting? A2: Injection Solvent Mismatch (Solvent Strength Effect). Mechanistic Causality: Yes, this is a primary driver of peak distortion. When a strong solvent plug (100% MeOH) is injected into a weak mobile phase (90% Water), the analyte molecules at the leading edge of the injection plug travel rapidly down the column without partitioning into the stationary phase. The molecules at the trailing edge are diluted by the mobile phase and retain normally. This physical separation of the sample band at the column head manifests as a split or severely fronting peak[3][4]. Self-Validating Protocol: Evaporate the methanol and reconstitute the sample directly in the initial mobile phase. If the peak shape normalizes, solvent mismatch was the root cause[2].

Q3: Can the basic nitrogens in the molecule interact with the column itself to cause splitting? A3: Secondary Silanol Interactions. Mechanistic Causality: The tertiary amine and pyridine nitrogen in your molecule are highly basic. Standard reversed-phase silica columns contain residual silanol groups (-SiOH) that become ionized and acidic (-SiO⁻) at mid-to-high pH. The basic nitrogens undergo strong cation-exchange interactions with these silanols. This dual-retention mechanism (hydrophobic partitioning + ion exchange) causes severe tailing, which can degrade into a split peak if the silanol sites become locally overloaded[5][6]. Self-Validating Protocol: Switch to a highly endcapped, base-deactivated column (Type-B silica), or add a competitive amine modifier like 0.1% Triethylamine (TEA) to the mobile phase. TEA will competitively bind the active silanols, masking them from your analyte. If the peak sharpens, secondary interactions are confirmed[6].

Q4: Every single peak in my chromatogram is splitting, including the solvent front. What does this mean? A4: Physical Flow Path Disruption (Hardware Failure). Mechanistic Causality: When all peaks split equally, the chemistry is not to blame; the physical integrity of the column or system is compromised. A partially blocked inlet frit or a physical void in the silica bed at the head of the column forces the sample plug to split into two divergent flow paths. These paths have slightly different transit times, resulting in a duplicated chromatogram[5][7]. Self-Validating Protocol: Bypass the column and inject a tracer compound directly into the detector. If the peak is single, the system is fine. Next, reverse the column (if permitted by the manufacturer) and flush it directly to waste to dislodge frit particulates. If the splitting persists, the column bed has collapsed and must be replaced[7].

Quantitative Troubleshooting Matrix

Use the following quantitative thresholds to audit your current HPLC method for 5-[Ethyl(propyl)amino]pyridine-3-carboxylic acid.

ParameterDiagnostic ThresholdMechanistic EffectRecommended Target
Mobile Phase pH Within ± 1.0 unit of pKa (~3.0, ~5.0, ~7.5)Partial ionization causes dual retention times and peak splitting.Buffer to pH ≤ 2.0 or pH ≥ 9.0 to ensure a single ionization state.
Diluent Organic % > 10% stronger than initial mobile phaseViscous fingering and premature elution at the column head.Match sample diluent exactly to initial mobile phase organic %.
Injection Volume > 15% of peak volume (e.g., >20 µL for 4.6mm ID)Volume overload physically broadens and splits the sample band.Keep injection volume ≤ 5–10 µL for a standard 4.6 x 150 mm column.
Buffer Concentration < 10 mMInsufficient ionic strength fails to mask residual silanol interactions.Use 20–50 mM buffer to ensure robust ion-pairing and silanol masking.
Experimental Protocols

Protocol 1: pH-Optimized Mobile Phase Preparation (Targeting pH 2.0) This protocol eliminates zwitterionic splitting by forcing the molecule into a fully protonated state.

  • Measure Aqueous Base: Add 1000 mL of LC-MS grade water to a clean volumetric flask.

  • Add Buffer Salt: Add 20 mM of Ammonium Formate to the water and stir until fully dissolved.

  • Adjust pH: Slowly add Formic Acid dropwise while monitoring with a calibrated pH meter until the pH reaches exactly 2.0. Causality Note: At pH 2.0, the carboxylic acid is fully protonated (neutral) while the basic nitrogens are ionized, preventing the molecule from existing in multiple interconverting states.

  • Filter & Degas: Filter the buffer through a 0.22 µm hydrophilic PTFE membrane to remove particulates that could block the column frit and cause mechanical peak splitting[7].

Protocol 2: Column Integrity & Void Volume Test This protocol differentiates between a blocked frit and a collapsed silica bed.

  • System Prep: Disconnect the detector and flush the HPLC lines with 50/50 Water/Acetonitrile to remove any buffer salts.

  • Reverse Flush: Disconnect the analytical column, reverse its orientation, and connect only the inlet. Leave the outlet directed to a waste beaker.

  • Flush Protocol: Pump 100% Acetonitrile at 50% of the normal flow rate (e.g., 0.5 mL/min) for 20 column volumes. Causality Note: This backflushes particulate matter off the inlet frit without pushing it deeper into the silica bed[2].

  • Test: Reconnect the column in the correct flow direction, equilibrate with mobile phase, and inject a neutral standard (e.g., Toluene). If the neutral standard splits, the column has a permanent void and must be discarded.

References
  • Peak Splitting in HPLC: Causes and Solutions. Separation Science. Available at: [Link]

  • HPLC Peak Splitting. Common Reasons For It. HPLC Chromatography Hints and Tips. Available at: [Link]

  • When using HPLC, how do you deal with split peaks? ResearchGate. Available at: [Link]

  • An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. ACD/Labs. Available at: [Link]

  • HPLC Troubleshooting Guide. HPLC.eu. Available at: [Link]

  • Tips and Tricks of HPLC System Troubleshooting. Agilent Technologies. Available at: [Link]

Sources

Technical Support Center: Optimizing Cross-Coupling Reactions for 5-[Ethyl(propyl)amino]pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 5-[Ethyl(propyl)amino]pyridine-3-carboxylic acid and related compounds via palladium-catalyzed cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to overcome common challenges encountered during this critical transformation. The methodologies and recommendations provided herein are grounded in established chemical principles and field-proven insights to ensure scientific integrity and experimental success.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the cross-coupling reaction to synthesize 5-[Ethyl(propyl)amino]pyridine-3-carboxylic acid, typically from a 5-halo-pyridine-3-carboxylic acid precursor and ethyl(propyl)amine.

Q1: My reaction shows low or no conversion of the starting material. What are the likely causes and how can I fix it?

Answer:

Low or no conversion is a frequent issue in palladium-catalyzed cross-coupling reactions and can stem from several factors related to the catalyst, reagents, or reaction environment.

Probable Causes & Solutions:

  • Inactive Catalyst: The active form of the catalyst is a Pd(0) species. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), it must be reduced in situ.[1][2][3] Inefficient reduction will lead to a low concentration of the active catalyst.[4]

    • Solution: Ensure your reaction conditions facilitate the reduction of the Pd(II) precatalyst. The amine or phosphine ligand can often serve as the reductant.[2] Alternatively, using a commercially available, air-stable Pd(0) source or a pre-formed precatalyst that readily generates the active Pd(0) species upon activation with a base can be beneficial.[4]

  • Oxygen Sensitivity: The Pd(0) catalyst is highly sensitive to oxygen and can be oxidized to an inactive Pd(II) species.[4]

    • Solution: It is crucial to maintain an inert atmosphere (argon or nitrogen) throughout the reaction setup and duration.[4] Solvents must be thoroughly degassed using methods like freeze-pump-thaw cycles or by bubbling an inert gas through them for an extended period.[4][5]

  • Ligand Degradation: Phosphine ligands are susceptible to oxidation.[4]

    • Solution: Use fresh, high-purity ligands that have been stored under an inert atmosphere. If you suspect ligand degradation, consider opening a new bottle.

  • Poor Substrate Reactivity: Aryl chlorides are generally less reactive than aryl bromides or iodides in Buchwald-Hartwig aminations due to the stronger C-Cl bond, which makes the oxidative addition step more difficult.[3][6]

    • Solution: If you are using a 5-chloro-pyridine-3-carboxylic acid derivative, you may need more forcing conditions, such as higher temperatures, higher catalyst loading, or a more electron-rich and bulky ligand to facilitate oxidative addition.[5][6] Consider switching to a more reactive 5-bromo or 5-iodo precursor if possible.[6]

  • Inappropriate Base: The choice of base is critical for deprotonating the amine, which is a key step in the catalytic cycle.[7][8]

    • Solution: For secondary amines like ethyl(propyl)amine, a strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu) is a common choice.[3][7] However, if your substrate has base-sensitive functional groups, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) might be necessary, potentially requiring higher temperatures or longer reaction times.[5][7][9]

Q2: I'm observing the formation of significant side products. What are they and how can I minimize them?

Answer:

Side product formation can significantly reduce the yield of your desired product. Common side reactions in Buchwald-Hartwig amination include hydrodehalogenation and homocoupling.

Probable Causes & Solutions:

  • Hydrodehalogenation: This is the replacement of the halogen on your starting material with a hydrogen atom. It can occur via a competing pathway where an intermediate palladium-hydride species is formed.

    • Solution: This side reaction is often promoted by the presence of water or other protic sources. Ensure you are using anhydrous solvents and reagents. The choice of base can also influence this pathway.

  • Homocoupling of the Aryl Halide: This results in the formation of a bi-aryl species.

    • Solution: Homocoupling is often a result of the presence of oxygen.[5] Rigorous degassing of the solvent and maintaining a strict inert atmosphere is the most effective way to minimize this side reaction.[5]

  • Reaction with the Carboxylic Acid Group: The carboxylic acid moiety can potentially coordinate to the palladium center or react with the strong base, leading to undesired products or catalyst inhibition.

    • Solution: It is often advantageous to protect the carboxylic acid group as an ester (e.g., methyl or ethyl ester) before performing the cross-coupling reaction. The ester can then be hydrolyzed in a subsequent step to yield the desired carboxylic acid.

Q3: The reaction starts well but then stalls, and a black precipitate (palladium black) forms. What is happening?

Answer:

The formation of a black precipitate is indicative of catalyst decomposition, where the active, soluble palladium complex agglomerates into inactive, elemental palladium black.

Probable Causes & Solutions:

  • Suboptimal Ligand Choice: The ligand's primary role is to stabilize the palladium catalyst throughout the catalytic cycle.[4] An inappropriate ligand may not provide sufficient steric bulk or electron density to prevent catalyst decomposition, especially at elevated temperatures.

    • Solution: Screen a variety of ligands. For coupling secondary amines with heteroaryl halides, bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are often effective.[10]

  • High Reaction Temperature: While higher temperatures can increase the reaction rate, they can also accelerate catalyst decomposition.

    • Solution: Try running the reaction at a lower temperature for a longer period. It's a trade-off between reaction rate and catalyst stability.

  • Incorrect Ligand-to-Palladium Ratio: An insufficient amount of ligand can leave the palladium center coordinatively unsaturated and prone to decomposition.

    • Solution: A ligand-to-palladium ratio of 1.1:1 to 2:1 is typically recommended. Since amines can also act as ligands, sometimes adding a slight excess of the phosphine ligand can be beneficial to prevent catalyst deactivation.[5]

II. Frequently Asked Questions (FAQs)

What is a good starting point for reaction conditions?

A reliable starting point for the Buchwald-Hartwig amination to synthesize an ester precursor of 5-[Ethyl(propyl)amino]pyridine-3-carboxylic acid would be:

ComponentRecommendationRationale
Aryl Halide Methyl 5-bromopyridine-3-carboxylateBromides are generally more reactive than chlorides.[3] The methyl ester protects the carboxylic acid.
Amine Ethyl(propyl)amine (1.2 equivalents)A slight excess of the amine is typically used.
Palladium Source Pd₂(dba)₃ (1-2 mol%) or a suitable precatalystdba = dibenzylideneacetone. A common and effective Pd(0) source.
Ligand XPhos or RuPhos (2-4 mol%)Bulky, electron-rich ligands are often effective for this type of transformation.[10]
Base NaOtBu (1.4 equivalents)A strong, non-nucleophilic base is generally required.[3]
Solvent Toluene or Dioxane (anhydrous and degassed)Aprotic solvents are standard for this reaction.[7]
Temperature 80-110 °CA good starting range, can be optimized as needed.
How should I monitor the reaction progress?

You can monitor the reaction by periodically taking small aliquots from the reaction mixture (under inert atmosphere if possible) and analyzing them by:

  • Thin-Layer Chromatography (TLC): A quick and easy way to visualize the consumption of starting materials and the formation of the product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information on the conversion and can help identify any side products being formed.[4]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful if the components are sufficiently volatile.[4]

Why is it important to use high-purity reagents?

The purity of all reagents, especially the amine, is critical.[5] Trace impurities can poison the catalyst and inhibit the reaction.[5] Similarly, the quality of the solvent is paramount; the presence of water or oxygen can be detrimental to the catalytic cycle.[4]

III. Experimental Protocols & Data

Protocol: General Procedure for Small-Scale Reaction Optimization

This protocol outlines a general method for screening different catalysts and ligands.

  • Preparation: To an oven-dried Schlenk tube, add the aryl halide (e.g., methyl 5-bromopyridine-3-carboxylate, 1.0 eq), the palladium source (e.g., Pd₂(dba)₃, 0.01 eq), and the ligand (e.g., XPhos, 0.02 eq).

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon or nitrogen three times.

  • Reagent Addition: Add the anhydrous, degassed solvent (e.g., toluene), followed by the amine (ethyl(propyl)amine, 1.2 eq), and finally the base (e.g., NaOtBu, 1.4 eq).

  • Reaction: Place the sealed tube in a preheated oil bath at the desired temperature and stir.

  • Monitoring & Workup: Monitor the reaction by TLC or LC-MS. Once complete, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite to remove palladium residues. The filtrate can then be washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography.

Data Presentation: Ligand and Base Screening

The following table provides a hypothetical example of a screening experiment to optimize the reaction conditions.

EntryPalladium Source (mol%)Ligand (mol%)Base (eq)SolventTemp (°C)Yield (%)
1Pd₂(dba)₃ (1)P(o-tol)₃ (4)NaOtBu (1.4)Toluene10035
2Pd₂(dba)₃ (1)BINAP (2)NaOtBu (1.4)Toluene10065
3Pd₂(dba)₃ (1)XPhos (2)NaOtBu (1.4)Toluene10092
4Pd₂(dba)₃ (1)XPhos (2)Cs₂CO₃ (2.0)Dioxane11078
5Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)Dioxane11085

This data is for illustrative purposes and actual results may vary.

IV. Visualizations

Catalytic Cycle of Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle Pd0 L-Pd(0) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl L-Pd(II)(Ar)(X) OxAdd->PdII_Aryl Amine_Coord Amine Coordination PdII_Aryl->Amine_Coord PdII_Amine [L-Pd(II)(Ar)(HNR¹R²)]⁺X⁻ Amine_Coord->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation PdII_Amido L-Pd(II)(Ar)(NR¹R²) Deprotonation->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-NR¹R² RedElim->Product ArylHalide Ar-X ArylHalide->OxAdd Amine HNR¹R² Amine->Amine_Coord

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination reaction.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Conversion or Side Products Check_Inert Verify Inert Atmosphere & Degassed Solvents Start->Check_Inert Check_Catalyst Check Catalyst/Ligand Activity & Purity Check_Inert->Check_Catalyst Screen_Ligands Screen Bulky, Electron-Rich Ligands Check_Catalyst->Screen_Ligands Optimize_Base Optimize Base (e.g., NaOtBu vs. Cs₂CO₃) Screen_Ligands->Optimize_Base Optimize_Temp Adjust Temperature Optimize_Base->Optimize_Temp Protect_Group Consider Protecting Carboxylic Acid Optimize_Temp->Protect_Group Success Reaction Optimized Protect_Group->Success

Caption: Decision-making workflow for troubleshooting common reaction issues.

V. References

  • Benchchem. Troubleshooting common issues in palladium-catalyzed cross-coupling reactions. 4

  • PMC. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. 11

  • Sigma-Aldrich. Cross-Coupling Reaction Manual: Desk Reference. 5

  • Journal of the American Chemical Society. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. 12

  • DSpace@MIT. Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability. 13

  • Sigma-Aldrich. Cross-Coupling Reaction Guide. 14

  • NSF PAR. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. 15

  • University of Windsor. Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. 7

  • Wikipedia. Buchwald–Hartwig amination. 16

  • ACS Publications. An Improved Method for the Palladium-Catalyzed Amination of Aryl Iodides | The Journal of Organic Chemistry. 9

  • Cross-Coupling Reactions Guide. 10

  • ACS Publications. The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook. 8

  • PMC. Formal Cross-Coupling of Amines and Carboxylic Acids to Form sp3–sp2 Carbon–Carbon Bonds. 17

  • ResearchGate. (A) Cross-coupling of amines and carboxylic acids to form C(sp 3 ) - 18

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. 1

  • Reddit. Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry. 6

  • Pearson. Buchwald-Hartwig Amination Reaction Explained: Definition, Examples, Practice & Video Lessons. 19

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. 2

  • Chemical Insights. How to Wisely Design Conditions for Buchwald-Hartwig Couplings? 3

Sources

preventing degradation of 5-[Ethyl(propyl)amino]pyridine-3-carboxylic acid during long-term storage

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 5-[Ethyl(propyl)amino]pyridine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address potential challenges you may encounter during storage and handling.

Introduction

5-[Ethyl(propyl)amino]pyridine-3-carboxylic acid is a complex organic molecule featuring a substituted pyridine ring with both a tertiary amine and a carboxylic acid functional group. The presence of these reactive moieties makes the compound susceptible to degradation over time if not stored under optimal conditions. This guide will walk you through the potential degradation pathways and provide actionable protocols to mitigate them, ensuring the reliability and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of 5-[Ethyl(propyl)amino]pyridine-3-carboxylic acid during storage?

A1: The primary factors contributing to the degradation of this compound are:

  • Temperature: Elevated temperatures can accelerate the rates of various chemical reactions, including oxidation and decarboxylation.[1][2][3]

  • Moisture (Humidity): The presence of water can facilitate hydrolytic reactions. Amines, in particular, are often hygroscopic and can absorb moisture from the air, which may lead to undesirable byproducts.[4][5]

  • Oxygen: The tertiary amine group and the pyridine ring are susceptible to oxidation, which can be initiated by atmospheric oxygen. This can lead to the formation of N-oxides and other oxidative degradation products.

  • Light: Exposure to light, particularly UV radiation, can provide the energy needed to initiate photochemical degradation pathways.[6]

Q2: What are the ideal short-term and long-term storage temperatures for this compound?

A2: For optimal stability, we recommend the following storage temperatures:

  • Short-Term (up to several weeks): Refrigeration at 2-8°C is suitable for short-term storage.

  • Long-Term (months to years): For long-term storage, freezing at -20°C or, ideally, -70°C is recommended to significantly slow down potential degradation reactions.[7][8] Studies on other aromatic amines have shown stability for up to 14 months at -70°C.[8]

Q3: Should I store the compound as a solid or in solution?

A3: Whenever possible, store 5-[Ethyl(propyl)amino]pyridine-3-carboxylic acid as a dry, solid powder. Storing in solution, especially in protic solvents, can increase the likelihood of hydrolysis and other solvent-mediated degradation pathways. If you must store it in solution, use an anhydrous aprotic solvent and store it under an inert atmosphere at low temperatures.

Q4: How can I minimize exposure to moisture and oxygen?

A4: To protect the compound from moisture and oxygen:

  • Use appropriate containers: Store the solid in a tightly sealed vial, preferably made of amber glass to protect from light.[4]

  • Inert atmosphere: For maximum protection, especially for long-term storage, consider flushing the container with an inert gas like argon or nitrogen before sealing.

  • Desiccants: Store the vial in a desiccator or a sealed bag containing a desiccant to absorb any ambient moisture.[4]

Troubleshooting Guides

This section provides detailed protocols for identifying and preventing the degradation of 5-[Ethyl(propyl)amino]pyridine-3-carboxylic acid.

Guide 1: Assessing Compound Purity and Detecting Degradation

If you suspect that your sample of 5-[Ethyl(propyl)amino]pyridine-3-carboxylic acid has degraded, it is crucial to assess its purity.

Recommended Analytical Technique: High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying the parent compound from its potential degradation products.[9][10][11]

Step-by-Step HPLC Protocol:

  • Sample Preparation:

    • Accurately weigh a small amount of your compound (e.g., 1 mg).

    • Dissolve it in a suitable solvent (e.g., a mixture of acetonitrile and water) to a known concentration (e.g., 1 mg/mL).

    • Filter the solution through a 0.22 µm syringe filter before injection.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[11]

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid or phosphoric acid.[10]

    • Flow Rate: 1.0 mL/min.[11]

    • Detection: UV detection at a suitable wavelength (e.g., 254 nm or 260 nm).[9][11]

    • Column Temperature: 30°C.[9]

  • Data Analysis:

    • Compare the chromatogram of your stored sample to that of a freshly prepared or certified reference standard.

    • The appearance of new peaks or a decrease in the area of the main peak indicates degradation.

Guide 2: Identifying Potential Degradation Pathways

Understanding the likely degradation pathways is key to preventing them.

Potential Degradation Pathways Diagram:

G A 5-[Ethyl(propyl)amino]pyridine-3-carboxylic acid B Oxidation (N-oxide formation) A->B O2 C Decarboxylation A->C Heat D Photodegradation A->D Light (UV) E Hydrolysis (if esterified) A->E H2O

Caption: Potential degradation pathways for 5-[Ethyl(propyl)amino]pyridine-3-carboxylic acid.

Explanation of Pathways:

  • Oxidation: The tertiary amine is susceptible to oxidation, forming an N-oxide. The pyridine ring itself can also undergo oxidation under harsh conditions.

  • Decarboxylation: At elevated temperatures, the carboxylic acid group can be lost as carbon dioxide.[1]

  • Photodegradation: UV light can induce cleavage of bonds within the molecule, leading to a complex mixture of degradation products.[6]

  • Hydrolysis: While the parent compound has a carboxylic acid, if it has been esterified for an application, that ester bond is susceptible to hydrolysis.[12]

Guide 3: Implementing an Optimal Long-Term Storage Protocol

This workflow will help you establish a robust storage strategy.

Storage Workflow Diagram:

G cluster_0 Preparation cluster_1 Packaging cluster_2 Storage A Receive/Synthesize Compound B Dry thoroughly (vacuum oven if necessary) A->B C Weigh into amber glass vials B->C D Flush with inert gas (Ar/N2) C->D E Seal tightly D->E F Store in desiccator E->F G Place in -20°C or -70°C freezer F->G

Caption: Recommended workflow for long-term storage of the compound.

Detailed Steps:

  • Initial Preparation: Ensure the compound is completely dry. If it has been recrystallized, dry it under a high vacuum to remove residual solvents.

  • Aliquoting and Packaging:

    • Divide the bulk sample into smaller, single-use aliquots. This prevents repeated freeze-thaw cycles and exposure of the entire batch to the atmosphere each time a sample is needed.

    • Use amber glass vials to protect against light.[4]

    • Before sealing, flush the headspace of the vial with a gentle stream of an inert gas like argon or nitrogen to displace oxygen.

  • Sealing and Secondary Containment:

    • Seal the vials tightly with high-quality, non-reactive caps.

    • For added protection against moisture, place the vials in a sealed container with a desiccant.[4]

  • Storage Conditions:

    • Store the container in a freezer at -20°C or, for maximum stability, at -70°C.[7][8]

Summary of Recommended Storage Conditions

ParameterRecommendationRationale
Temperature -20°C to -70°CMinimizes reaction rates of degradation pathways.[7][8]
Atmosphere Inert (Argon or Nitrogen)Prevents oxidation of the amine and pyridine ring.
Light Protect from light (Amber vials)Avoids photochemical degradation.[6]
Humidity Low (Store with desiccant)Prevents hydrolysis and moisture absorption.[4][5]
Form SolidMore stable than solutions.
Container Tightly sealed glass vialsPrevents contamination and exposure to air/moisture.[4]

By adhering to these guidelines, you can significantly extend the shelf-life of 5-[Ethyl(propyl)amino]pyridine-3-carboxylic acid, ensuring the integrity of your samples and the validity of your research.

References

  • Aislabie, J., Bej, A. K., Hurst, H., Rothenburger, S., & Atlas, R. M. (n.d.). Microbial metabolism of pyridine, quinoline, acridine, and their derivatives under aerobic and anaerobic conditions. PMC. Retrieved from [Link]

  • Fetzner, S. (n.d.). Proposed degradation pathways of pyridine derivatives in bacteria... ResearchGate. Retrieved from [Link]

  • Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Retrieved from [Link]

  • MDPI. (2023, February 25). Short- and Long-Term Stability of Aromatic Amines in Human Urine. Retrieved from [Link]

  • PubMed. (2023, February 25). Short- and Long-Term Stability of Aromatic Amines in Human Urine. Retrieved from [Link]

  • American Society for Microbiology. (n.d.). Coupled Metabolic and Photolytic Pathway for Degradation of Pyridinedicarboxylic Acids, Especially Dipicolinic. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 2-Pyridinecarboxylic acid. Retrieved from [Link]

  • ResearchGate. (2026, January 16). (PDF) Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. Retrieved from [Link]

  • Springer. (n.d.). Microbial transformation of pyridine compounds. Retrieved from [Link]

  • R Discovery. (1985, October 1). Degradation of Pyridine Derivatives in Soil. Retrieved from [Link]

  • IWA Publishing. (2024, April 2). Identification, degradation characteristics, and application of a newly isolated pyridine-degrading Paracidovorax sp. BN6-4. Retrieved from [Link]

  • ResearchGate. (n.d.). Hydrothermal stability of aromatic carboxylic acids. Retrieved from [Link]

  • PubMed. (2007, November 15). Degradation of heterocyclic aromatic amines in oil under storage and frying conditions and reduction of their mutagenic potential. Retrieved from [Link]

  • ResearchGate. (n.d.). Temperature Effect on the Extraction of Carboxylic Acids by Amine-Based Extractants. Retrieved from [Link]

  • AIDIC. (n.d.). Thermal Stability of Amine Compounds and Dichloromethane. Retrieved from [Link]

  • PMC. (n.d.). Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers. Retrieved from [Link]

  • MDPI. (2023, June 11). Thermal Degradation of Bioactive Compounds during Drying Process of Horticultural and Agronomic Products: A Comprehensive Overview. Retrieved from [Link]

  • Smithsonian Research Online. (1999, April 3). TEMPERATURE AND RELATIVE HUMIDITY EFFECTS ON THE MECHANICAL AND CHEMICAL STABILITY OF COLLECTIONS. Retrieved from [Link]

  • University of Wisconsin-Milwaukee. (2021, July 19). Influence of the Terminal Group on the Thermal Decomposition Reactions of Carboxylic Acids on Copper. Retrieved from [Link]

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Process Chemistry Technical Support Center: Scale-Up of 5-[Ethyl(propyl)amino]pyridine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Overview: Scaling up the synthesis of 5-[Ethyl(propyl)amino]pyridine-3-carboxylic acid via the Buchwald-Hartwig amination of 5-bromopyridine-3-carboxylic acid with N-ethylpropylamine presents unique chemo-selectivity challenges. As a highly polar, amphoteric molecule, the product is prone to trapping residual palladium. Furthermore, the steric bulk and presence of multiple β-hydrogens on the secondary amine exacerbate the formation of dehalogenated and homocoupled impurities [1]. This guide provides field-proven, mechanistic troubleshooting and self-validating protocols to ensure high-purity API delivery.

Section 1: Troubleshooting Guides & FAQs

Q1: During our 1 kg scale-up, we observed ~15% of nicotinic acid (dehalogenated byproduct). Why is this happening, and how do we suppress it? The "Why" (Mechanistic Causality): Nicotinic acid forms via the hydrodehalogenation of the 5-bromopyridine-3-carboxylic acid starting material [2]. After oxidative addition of the aryl bromide to Pd(0), the secondary amine (N-ethylpropylamine) coordinates to the Pd(II) center. Because N-ethylpropylamine possesses β-hydrogens on both its ethyl and propyl chains, the resulting Pd-amido complex can undergo a deleterious β-hydride elimination [3]. This forms an imine and an off-cycle Pd(II)-hydride species, which subsequently reductively eliminates to yield the dehalogenated nicotinic acid [1]. The Solution: You must accelerate the rate of C-N reductive elimination so that it outcompetes β-hydride elimination. Switch from first-generation ligands (e.g., XantPhos or BINAP) to highly bulky, electron-rich dialkylbiaryl phosphine ligands like tBuBrettPhos . The extreme steric bulk of tBuBrettPhos forces the Pd(II) center into a geometry that dramatically lowers the activation barrier for reductive elimination. Additionally, using a strong, non-nucleophilic base like LiHMDS ensures rapid deprotonation of the amine, further driving the catalytic cycle forward [3].

Q2: We are detecting a persistent 5,5'-bipyridine-3,3'-dicarboxylic acid impurity at ~3%. What causes this homocoupling? The "Why": Homocoupling in Pd-catalyzed cross-couplings is almost exclusively an oxidative side-reaction triggered by the ingress of trace oxygen (O2) [1]. Oxygen oxidizes the active Pd(0) species to a Pd(II) peroxo complex, which can transmetalate with two equivalents of the aryl halide, followed by reductive elimination to form the bipyridine dimer. The Solution: Standard nitrogen blanketing is insufficient at scale. Implement a strict subsurface sparging protocol (minimum 30 minutes with high-purity Argon) for all solvents prior to base addition. If homocoupling persists, the addition of a mild reducing agent (e.g., 1 mol% of ascorbic acid or a sacrificial phosphine) can intercept trace oxidants before they disrupt the Pd cycle.

Q3: The final carboxylic acid product retains >500 ppm of Palladium. Standard aqueous washes are failing. How do we clear it? The "Why": 5-[Ethyl(propyl)amino]pyridine-3-carboxylic acid is a potent bidentate ligand. The basic amino group and the carboxylic acid can chelate Pd(II) species, dragging the metal into the organic phase or co-precipitating it during crystallization. The Solution: Implement a two-stage metal scavenging strategy. First, treat the basic aqueous phase (pH 11) with a macroporous thiol-functionalized silica resin (e.g., SiliaBond Thiol). The high affinity of the soft sulfur donor for the soft Pd metal will strip the catalyst from the API. Second, isolate the product via a strictly controlled isoelectric crystallization.

Section 2: Quantitative Data: Catalyst System Optimization

The following table summarizes the optimization campaign for the coupling of 5-bromopyridine-3-carboxylic acid and N-ethylpropylamine (CAS 20193-20-8) [4].

Catalyst / LigandBaseSolventConversion (%)Product Yield (%)Dehalogenation (%)Homocoupling (%)
Pd2(dba)3 / XantPhosK3PO4Toluene/t-AmylOH82.458.121.33.0
Pd(OAc)2 / RuPhosNaOtBu1,4-Dioxane94.576.216.51.8
Pd(OAc)2 / tBuBrettPhos LiHMDS THF >99.9 95.4 <0.5 <0.1
Section 3: Self-Validating Experimental Protocol

Optimized Buchwald-Hartwig Amination & Downstream Processing This protocol incorporates internal validation gates to ensure process integrity.

Step 1: Reaction Assembly & Degassing

  • Charge a dry, jacketed reactor with 5-bromopyridine-3-carboxylic acid (1.0 eq), Pd(OAc)2 (0.02 eq), and tBuBrettPhos (0.025 eq).

  • Add anhydrous THF (10 volumes).

  • Validation Gate: Sparge the suspension with Argon subsurface for exactly 30 minutes. A dissolved oxygen (DO) probe must read <0.5 ppm before proceeding.

  • Add N-ethylpropylamine (1.5 eq) [5].

Step 2: Coupling Execution

  • Cool the reactor to 0°C.

  • Dropwise add LiHMDS (1.0 M in THF, 3.2 eq) over 1 hour, maintaining internal temperature <10°C. (Note: 1 eq consumes the carboxylic acid, 1 eq neutralizes the HBr byproduct, 1.2 eq acts as the kinetic base for the catalytic cycle)[3].

  • Heat to 65°C for 4 hours.

  • Validation Gate: Withdraw a 100 µL aliquot, quench in 1 mL MeCN/H2O, and analyze via HPLC. Proceed only if starting material is <0.5% AUC. If >0.5%, hold for 2 additional hours.

Step 3: Quench & Palladium Scavenging

  • Cool to 20°C and quench with degassed water (10 volumes).

  • Adjust pH to 11.0 using 2M NaOH. Extract with MTBE (2 x 5 volumes) to remove unreacted amine and neutral organic impurities. Discard the MTBE layer.

  • To the aqueous layer, add Thiol-functionalized silica scavenger (20 wt% relative to theoretical yield).

  • Heat the aqueous suspension to 60°C for 4 hours with aggressive agitation.

  • Filter the suspension through a Celite pad to remove the Pd-loaded resin.

Step 4: Isoelectric Crystallization

  • Cool the filtered aqueous solution to 5°C.

  • Slowly titrate with 2M HCl.

  • Validation Gate: Monitor the pH continuously. At pH ~4.8, the solution will become cloudy (nucleation point). Pause addition for 30 minutes to allow seed bed formation, preventing oiling out.

  • Continue adding HCl until the pH reaches exactly 4.2 ± 0.1 (the isoelectric point of the zwitterion).

  • Filter the white crystalline solid, wash with cold water (2 x 2 vol), and dry under vacuum at 50°C to constant weight.

Section 4: Mechanistic & Workflow Visualizations

CatalyticCycle Pd0 Pd(0)Ln Active Catalyst OxAdd Oxidative Addition Pd(II)(Ar)(Br)L Pd0->OxAdd + 5-Bromo-nicotinic acid AmineCoord Amine Coordination & Deprotonation OxAdd->AmineCoord + N-Ethylpropylamine + LiHMDS Homocoupling Oxidative Homocoupling (O2 Ingress Pathway) OxAdd->Homocoupling + Trace O2 / Pd(II) RedElim Reductive Elimination (Product Formation) AmineCoord->RedElim Fast (tBuBrettPhos) BetaHydride β-Hydride Elimination (Dehalogenation Pathway) AmineCoord->BetaHydride Slow (Steric Clash) RedElim->Pd0 Catalyst Regeneration Product 5-[Ethyl(propyl)amino] pyridine-3-carboxylic acid RedElim->Product Nicotinic Nicotinic Acid (Dehalogenated Byproduct) BetaHydride->Nicotinic Bipyridine 5,5'-Bipyridine (Homocoupling Byproduct) Homocoupling->Bipyridine

Figure 1: Catalytic cycle of the Buchwald-Hartwig amination and divergent impurity pathways.

PurificationWorkflow Step1 1. Reaction Quench (Cool to 20°C, Add H2O) Step2 2. Aqueous Extraction (pH 11, MTBE Wash) Step1->Step2 Step3 3. Pd Scavenging (Thiol Resin, 60°C, 4h) Step2->Step3 Step4 4. Filtration (Remove Pd-Resin) Step3->Step4 Step5 5. Isoelectric Crystallization (Adjust pH to 4.2) Step4->Step5 Step6 6. Isolation (Filter & Vacuum Dry) Step5->Step6

Figure 2: Downstream purification workflow highlighting Pd scavenging and isoelectric isolation.

Section 5: References
  • Johnson Matthey. "Cross-Coupling Reactions Guide: Buchwald-Hartwig Amination." Johnson Matthey Catalysis. Available at:[Link]

  • Zhao, G.-Q., et al. "Reactivity and Mechanism of Recoverable Pd1@C3N4 Single-Atom Catalyst in Buchwald–Hartwig Aminations." ACS Catalysis, American Chemical Society. Available at:[Link]

  • "Pd-Catalyzed One-Pot Synthesis of Indole-3-carboxylic Acids via a Sequential Water-Mediated Nucleophilic Addition to Amides/Esters and Carbon–Heteroatom Cross-Coupling Reaction Strategy." The Journal of Organic Chemistry, American Chemical Society. Available at: [Link]

Sources

Technical Support Center: Optimizing Mobile Phase for 5-[Ethyl(propyl)amino]pyridine-3-carboxylic Acid Chromatography

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the chromatographic analysis of 5-[Ethyl(propyl)amino]pyridine-3-carboxylic acid. This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for optimizing the mobile phase for this and structurally similar molecules.

Introduction: Understanding the Analyte

5-[Ethyl(propyl)amino]pyridine-3-carboxylic acid is a zwitterionic compound, meaning it possesses both acidic (carboxylic acid) and basic (pyridine nitrogen and tertiary amine) functional groups.[1][2][3] This dual nature makes its chromatographic behavior highly dependent on the mobile phase pH.[4][5] Understanding the analyte's physicochemical properties is the first step in developing a robust and reproducible chromatographic method.

Physicochemical Properties Summary
PropertyEstimated Value/RangeImplication for Chromatography
pKa (acidic) ~4-5 (Carboxylic Acid)Below this pH, the carboxylic acid is protonated (neutral). Above this pH, it is deprotonated (negative charge).
pKa (basic) ~3-4 (Pyridine Nitrogen), ~9-10 (Tertiary Amine)Above these pH values, the basic groups are deprotonated (neutral). Below these pH values, they are protonated (positive charge).
logP Low (polar molecule)Indicates poor retention in traditional reversed-phase chromatography with highly organic mobile phases.[6][7]
Solubility Soluble in water and polar organic solvents.[8][9][10]Influences sample diluent selection and mobile phase composition.

Troubleshooting Guide & FAQs

This section addresses common challenges encountered during the chromatographic analysis of 5-[Ethyl(propyl)amino]pyridine-3-carboxylic acid.

Issue 1: Poor Retention in Reversed-Phase Liquid Chromatography (RPLC)

Q: My peak for 5-[Ethyl(propyl)amino]pyridine-3-carboxylic acid is eluting at or near the void volume on a C18 column. How can I increase its retention?

A: This is a common issue for polar zwitterionic compounds.[6][7] Here’s a systematic approach to increasing retention:

1. Mobile Phase pH Adjustment: The ionization state of your analyte is the most powerful tool for manipulating retention in RPLC.[4][5]

  • Explanation: At intermediate pH values (e.g., pH 5-8), the molecule is likely in its zwitterionic form (positive charge on the amine/pyridine and negative charge on the carboxylate), making it highly polar and poorly retained on a non-polar stationary phase.[4] To increase retention, you need to suppress the ionization of at least one of the functional groups to make the molecule more hydrophobic.[4]

  • Protocol:

    • Low pH (Ion Suppression of Carboxylic Acid): Adjust the mobile phase pH to ~2.5-3.0 using an appropriate buffer (e.g., 0.1% formic acid or phosphoric acid).[13][14] This will protonate the carboxylic acid group, neutralizing its negative charge. The molecule will now have a net positive charge, which can still lead to some secondary interactions but will generally be more retained than the zwitterion.

    • High pH (Ion Suppression of Amine): Adjust the mobile phase pH to >10 using a high-pH stable column and a suitable buffer (e.g., ammonium bicarbonate). This will deprotonate the tertiary amine, neutralizing its positive charge. The molecule will have a net negative charge and may exhibit increased retention. Caution: Ensure your column is rated for high pH use to prevent stationary phase degradation.

2. Decrease Organic Solvent Content: For highly polar compounds, using a mobile phase with a very low percentage of organic solvent (e.g., <5% acetonitrile or methanol) or even 100% aqueous mobile phase can improve retention.[15]

  • Explanation: A higher water content in the mobile phase increases its polarity, promoting partitioning of the polar analyte onto the non-polar stationary phase.

  • Protocol:

    • Start with a low organic concentration (e.g., 95:5 Water:Acetonitrile) and perform a gradient elution to a higher organic concentration to determine the optimal elution conditions.

    • Consider columns specifically designed for use in 100% aqueous mobile phases to prevent "phase collapse" or "dewetting."[15][16]

3. Consider Alternative Chromatographic Modes:

If RPLC with pH and solvent manipulation is insufficient, alternative chromatographic techniques are highly effective for polar compounds.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for retaining and separating very polar compounds.[6][17][18][19][20]

    • Explanation: HILIC utilizes a polar stationary phase (e.g., bare silica, amide, or zwitterionic phases) and a mobile phase with a high percentage of organic solvent.[17][18][19] A water-rich layer forms on the surface of the stationary phase, and polar analytes partition into this layer, leading to retention.[19]

    • Starting Conditions:

      • Column: TSKgel NH2-100, TSKgel Amide-80, or a zwitterionic HILIC column.[17][19]

      • Mobile Phase: 90:10 Acetonitrile:Water with a buffer (e.g., 10 mM ammonium formate, pH adjusted to 3.0).

      • Gradient: Decrease the acetonitrile concentration to increase elution strength.[6][18]

  • Mixed-Mode Chromatography (MMC): MMC columns possess both reversed-phase and ion-exchange characteristics, offering multiple retention mechanisms.[7][16]

    • Explanation: These columns can provide hydrophobic interactions from the C18 ligands and electrostatic interactions from embedded ion-exchange groups.[7][16] This dual nature is particularly useful for separating compounds with varying polarity and charge states.

    • Starting Conditions:

      • Column: A mixed-mode column with both reversed-phase and cation-exchange or anion-exchange functionalities.

      • Mobile Phase: Start with conditions similar to RPLC, but be aware that both hydrophobic and ionic interactions will contribute to retention. Buffer concentration and pH will be critical parameters to optimize.[7]

Issue 2: Poor Peak Shape (Tailing or Fronting)

Q: I am observing significant peak tailing for my compound. What are the likely causes and how can I fix it?

A: Peak tailing for basic compounds like 5-[Ethyl(propyl)amino]pyridine-3-carboxylic acid in RPLC is often due to secondary interactions with the silica stationary phase.[21][22]

1. Secondary Silanol Interactions:

  • Explanation: At low to mid-pH, the basic nitrogen atoms in your molecule will be protonated, carrying a positive charge. These positively charged groups can interact with deprotonated, negatively charged silanol groups on the surface of the silica-based stationary phase. These strong, unwanted interactions lead to peak tailing.[22][23]

  • Troubleshooting Steps:

    • Lower the Mobile Phase pH: Reducing the pH to ~2.5-3.0 protonates the silanol groups, minimizing their negative charge and thus reducing the secondary electrostatic interactions.[22]

    • Use a High-Purity, End-Capped Column: Modern, high-purity silica columns with thorough end-capping have a lower concentration of accessible silanol groups, reducing the potential for tailing.

    • Add a Competing Base: Incorporating a small amount of a competing base, like triethylamine (TEA), into the mobile phase can saturate the active silanol sites, preventing your analyte from interacting with them. However, TEA is not MS-compatible.

    • Increase Buffer Concentration: A higher buffer concentration can help to shield the silanol interactions and improve peak shape.

2. Sample Overload:

  • Explanation: Injecting too much sample can saturate the stationary phase, leading to a distorted peak shape that often presents as a "shark-fin" or fronting peak.

  • Troubleshooting Steps:

    • Dilute the Sample: Prepare a dilution series of your sample and inject decreasing concentrations to see if the peak shape improves.

3. Mismatch between Sample Diluent and Mobile Phase:

  • Explanation: If your sample is dissolved in a solvent that is much stronger (less polar in RPLC, more polar in HILIC) than your initial mobile phase, it can cause peak distortion.[24]

  • Troubleshooting Steps:

    • Match the Diluent to the Mobile Phase: Whenever possible, dissolve your sample in the initial mobile phase of your gradient.

Workflow for Mobile Phase Optimization

The following diagram outlines a logical workflow for optimizing the mobile phase for 5-[Ethyl(propyl)amino]pyridine-3-carboxylic acid.

Mobile_Phase_Optimization Start Start: Analyze Physicochemical Properties (Zwitterionic, Polar) Choose_Mode Choose Initial Chromatographic Mode Start->Choose_Mode RPLC Reversed-Phase (RPLC) (e.g., C18, Phenyl-Hexyl) Choose_Mode->RPLC Start with most common HILIC Hydrophilic Interaction (HILIC) (e.g., Amide, Zwitterionic) Choose_Mode->HILIC If high polarity is known to be an issue MMC Mixed-Mode (MMC) (e.g., RP/Cation-Exchange) Choose_Mode->MMC For complex mixtures RPLC_Optimize_pH Optimize Mobile Phase pH (Low pH: ~2.5-3.0 or High pH >10) RPLC->RPLC_Optimize_pH HILIC_Optimize_Water Optimize Aqueous Content (e.g., Gradient from 10% to 40% aqueous) HILIC->HILIC_Optimize_Water RPLC_Check_Retention Adequate Retention? RPLC_Optimize_pH->RPLC_Check_Retention RPLC_Check_Retention->HILIC No RPLC_Optimize_Gradient Optimize Organic Gradient (e.g., 5-50% ACN) RPLC_Check_Retention->RPLC_Optimize_Gradient Yes RPLC_Check_Peak_Shape Good Peak Shape? RPLC_Optimize_Gradient->RPLC_Check_Peak_Shape RPLC_Troubleshoot_Shape Troubleshoot Peak Shape: - Check for overload - Match sample diluent - Use high-purity column RPLC_Check_Peak_Shape->RPLC_Troubleshoot_Shape No RPLC_Success Successful RPLC Method RPLC_Check_Peak_Shape->RPLC_Success Yes RPLC_Troubleshoot_Shape->RPLC_Check_Peak_Shape HILIC_Check_Retention Adequate Retention? HILIC_Optimize_Water->HILIC_Check_Retention HILIC_Check_Retention->RPLC No, try RPLC (low organic) HILIC_Optimize_Buffer Optimize Buffer Concentration & pH (e.g., 5-20 mM Ammonium Formate) HILIC_Check_Retention->HILIC_Optimize_Buffer Yes HILIC_Success Successful HILIC Method HILIC_Optimize_Buffer->HILIC_Success

Caption: Workflow for mobile phase optimization.

Experimental Protocols

Protocol 1: Generic RPLC Starting Method
  • Column: High-purity, end-capped C18 or Phenyl-Hexyl, 2.1 or 4.6 mm i.d., 50-150 mm length, <3 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: 5% to 60% B

    • 8-9 min: 60% to 95% B

    • 9-10 min: 95% B

    • 10-10.1 min: 95% to 5% B

    • 10.1-12 min: 5% B (re-equilibration)

  • Flow Rate: 0.4 mL/min for 2.1 mm i.d. or 1.0 mL/min for 4.6 mm i.d.

  • Column Temperature: 30-40 °C.

  • Injection Volume: 1-5 µL.

  • Detection: UV at a suitable wavelength (e.g., 260 nm) or Mass Spectrometry.[25]

Protocol 2: Generic HILIC Starting Method
  • Column: Amide, Cyano, or Zwitterionic HILIC phase, 2.1 or 4.6 mm i.d., 50-150 mm length, <3 µm particle size.[18]

  • Mobile Phase A: 10 mM Ammonium Acetate in 95:5 Acetonitrile:Water, pH adjusted to 4.5 with Acetic Acid.

  • Mobile Phase B: 10 mM Ammonium Acetate in 50:50 Acetonitrile:Water, pH adjusted to 4.5 with Acetic Acid.

  • Gradient:

    • 0-1 min: 0% B

    • 1-8 min: 0% to 100% B

    • 8-9 min: 100% B

    • 9-10 min: 100% to 0% B

    • 10-15 min: 0% B (re-equilibration)

  • Flow Rate: 0.3 mL/min for 2.1 mm i.d. or 0.8 mL/min for 4.6 mm i.d.

  • Column Temperature: 30-40 °C.

  • Injection Volume: 1-5 µL.

  • Detection: UV or Mass Spectrometry.

References

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  • In-silico determination of pKa and logp values of some isoniazid synthetic analogues using Marvin software. Pakistan Journal of Pharmaceutical Sciences. [Source URL: https://applications.emro.who.int/imemrf/Pak_J_Pharm_Sci/Pak_J_Pharm_Sci_2020_33_2_715_719.pdf]
  • Comparisons of pKa and log P values of some carboxylic and phosphonic acids: synthesis and measurement. PubMed. [Source URL: https://pubmed.ncbi.nlm.nih.gov/11741262/]
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Validation & Comparative

A Comparative Guide to the Efficacy of Pyridine-3-Carboxylic Acid Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

The pyridine-3-carboxylic acid scaffold, a core component of nicotinic acid (Vitamin B3), has emerged as a privileged structure in medicinal chemistry. Its derivatives are being extensively investigated for a wide array of therapeutic applications, ranging from metabolic disorders to oncology and infectious diseases. This guide provides a comparative analysis of the efficacy of various analogs of pyridine-3-carboxylic acid, offering insights into their structure-activity relationships (SAR) and the experimental methodologies used for their evaluation. The focus is to equip researchers, scientists, and drug development professionals with the necessary information to navigate the chemical space of these promising compounds.

The Pyridine-3-Carboxylic Acid Scaffold: A Versatile Pharmacophore

The pyridine ring, an aromatic and electron-deficient heterocycle, facilitates crucial molecular interactions such as π-π stacking and hydrogen bonding with biological targets, thereby enhancing binding affinity. The carboxylic acid group at the 3-position adds polarity and can coordinate with metal ions, a key feature for enzyme inhibition. The amenability of the pyridine ring to substitution at various positions allows for the fine-tuning of physicochemical properties and biological activity, making pyridine-3-carboxylic acid derivatives highly versatile scaffolds in drug design.[1]

Synthetic Strategies for Generating Analog Diversity

The generation of a library of pyridine-3-carboxylic acid analogs is a critical step in exploring their therapeutic potential. A common and effective method for synthesizing these compounds is through multi-step reactions. For instance, a sustainable approach utilizing the green solvent Cyrene has been reported for the synthesis of novel nicotinic acid derivatives.[2] The general workflow often involves the initial synthesis of a substituted pyridine precursor, followed by modifications to introduce various functional groups at different positions on the pyridine ring and/or derivatization of the carboxylic acid moiety.

The following diagram illustrates a generalized synthetic workflow for creating a library of pyridine-3-carboxylic acid analogs.

Synthetic_Workflow cluster_0 Starting Materials cluster_1 Core Synthesis & Diversification cluster_2 Purification & Characterization Pyridine_Precursor Substituted Pyridine Precursor Reaction_Step_1 Reaction Step 1: Core Scaffold Formation Pyridine_Precursor->Reaction_Step_1 Reagents Diverse Reagents & Building Blocks Reagents->Reaction_Step_1 Reaction_Step_2 Reaction Step 2: Functional Group Interconversion / Derivatization Reagents->Reaction_Step_2 Intermediate Key Intermediate Reaction_Step_1->Intermediate Intermediate->Reaction_Step_2 Analog_Library Library of Analogs Reaction_Step_2->Analog_Library Purification Purification (e.g., Chromatography) Analog_Library->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization

Caption: Generalized synthetic workflow for generating a library of pyridine-3-carboxylic acid analogs.

Comparative Efficacy Across Therapeutic Areas

The biological activity of pyridine-3-carboxylic acid analogs is highly dependent on the nature and position of substituents on the pyridine ring. The following sections provide a comparative overview of their efficacy in different therapeutic areas based on available preclinical data.

Metabolic Diseases: α-Amylase and α-Glucosidase Inhibition

Certain nicotinic acid derivatives have shown potential as inhibitors of α-amylase and α-glucosidase, enzymes involved in carbohydrate digestion. Inhibition of these enzymes can help manage postprandial hyperglycemia in type 2 diabetes.[2]

Compound/AnalogTarget EnzymeIC50 (µM)Key Structural FeaturesReference
Acarbose (Control) α-Amylase / α-Glucosidase10-20-[2]
Analog 8 α-Amylase20.5 ± 2.6Acetyl group at the para position of a phenyl ring substituent.[2]
Analog 44 α-Amylase58.1 ± 4.1meta-substituted phenyl ring with an -OMe group connected via a sulfur bridge.[2]
Analog 35 α-Glucosidase32.9-[2]
Analog 39 α-Glucosidase26.4-[2]

Experimental Protocol: α-Glucosidase Inhibition Assay

This protocol is a representative method for evaluating the inhibitory activity of compounds against α-glucosidase.

  • Enzyme and Substrate Preparation:

    • Prepare a solution of α-glucosidase from Saccharomyces cerevisiae in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 6.8).

    • Prepare a solution of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), in the same buffer.

  • Assay Procedure:

    • In a 96-well microplate, add 50 µL of the test compound solution at various concentrations.

    • Add 50 µL of the α-glucosidase solution to each well and incubate at 37°C for 10 minutes.

    • Initiate the reaction by adding 50 µL of the pNPG solution to each well.

    • Incubate the plate at 37°C for 20 minutes.

    • Stop the reaction by adding 100 µL of 0.2 M sodium carbonate solution.

  • Data Analysis:

    • Measure the absorbance at 405 nm using a microplate reader.

    • The percentage of inhibition is calculated using the formula: (1 - (Abs_sample / Abs_control)) * 100.

    • The IC50 value (the concentration of the inhibitor required to inhibit 50% of the enzyme activity) is determined by plotting the percentage of inhibition against the inhibitor concentration.

Oncology: Antiproliferative and STAT3 Inhibitory Activity

Pyridine derivatives have demonstrated significant potential as anticancer agents.[3] One of the key mechanisms of action is the inhibition of Signal Transducer and Activator of Transcription 3 (STAT3), a protein implicated in tumor cell proliferation, survival, and migration.[4][5]

Compound/AnalogTarget/Cell LineIC50Key Structural FeaturesReference
Analog 1a STAT3 DNA-binding3.0 ± 0.9 µM(R)-configuration Ala-linker[4]
Analog 2v STAT3 DNA-binding1.80 ± 0.94 µM(R)-configuration Ala-linker[4]
Analog 5d STAT3 DNA-binding2.4 ± 0.2 µM(R)-configuration Pro-linker[4][5]
Derivative 67 A375, M14, RPMI 7951 (Melanoma)1.5 nM, 1.7 nM, 1.7 nMInsertion of an OH and CH3 group, increasing polarity.[3]
Derivative 31 Cancer Cell Line1.30 mMSingle CH3 group on an aromatic ring.[3]

The structure-activity relationship studies reveal that the presence of hydrogen donor groups, such as hydroxyl (-OH) groups, can enhance the antiproliferative activity of these compounds.[3]

STAT3_Inhibition_Workflow Start Start: Synthesized Pyridine-3-Carboxylic Acid Analogs In_Vitro_Screening In Vitro Screening: STAT3 DNA-Binding Assay Start->In_Vitro_Screening Determine_IC50 Determine IC50 Values In_Vitro_Screening->Determine_IC50 Cell-Based_Assays Cell-Based Assays: (e.g., Cell Viability, Colony Formation, Migration) Determine_IC50->Cell-Based_Assays Lead_Identification Identification of Lead Compounds Cell-Based_Assays->Lead_Identification In_Vivo_Studies In Vivo Efficacy Studies (e.g., Xenograft Models) Lead_Identification->In_Vivo_Studies End End: Candidate for Further Development In_Vivo_Studies->End

Caption: Experimental workflow for evaluating STAT3 inhibitors.

Infectious Diseases: Antibacterial and Antifungal Activity

Nicotinic acid derivatives have also been explored for their antimicrobial properties. These compounds have shown activity against a range of clinically important bacteria and fungi.[6][7] For instance, one study found that a novel nicotinic acid derivative, (5-(4-fluorophenyl)nicotinoyl)-1-methylpyrrolidin-2-one, was particularly effective against Candida albicans, a pathogenic fungus known for causing infections and developing drug resistance.[6]

Structure-Activity Relationship (SAR) Insights

The collective data from various studies on pyridine-3-carboxylic acid analogs allow for the deduction of some general structure-activity relationships.

SAR_Pyridine_Carboxylic_Acid cluster_core Pyridine-3-Carboxylic Acid Core cluster_substituents Substituent Effects on Activity Core Pyridine Ring (π-π stacking, H-bonding) -COOH Group (Polarity, Metal Ion Coordination) R1 Position 5 Substituent: - Aromatic/heterocyclic rings can modulate activity. - Electron-donating/withdrawing groups influence potency. Core->R1 Modulation of Activity R2 Position 6 Substituent: - Can impact selectivity and pharmacokinetic properties. Core->R2 Fine-tuning Properties R3 Carboxylic Acid Modification: - Esterification or amidation can alter solubility and cell permeability. Core->R3 Bioavailability & Prodrug Strategies

Caption: General structure-activity relationships for pyridine-3-carboxylic acid derivatives.

Conclusion and Future Directions

The pyridine-3-carboxylic acid scaffold is a remarkably versatile platform for the development of novel therapeutic agents. The extensive research into its analogs has yielded promising lead compounds for a variety of diseases. Future research should focus on:

  • Rational Drug Design: Utilizing computational modeling and a deeper understanding of SAR to design more potent and selective inhibitors.

  • Pharmacokinetic Optimization: Improving the drug-like properties of lead compounds, such as solubility, metabolic stability, and oral bioavailability.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by these compounds to better understand their therapeutic effects and potential side effects.

By leveraging the knowledge gained from comparative efficacy studies and employing modern drug discovery techniques, the full therapeutic potential of pyridine-3-carboxylic acid analogs can be realized.

References

  • Saify, Z. S., Arif, M., Akhtar, S., Mushtaq, N., & Mazhar, F. (2001). Comparative studies on nicotinic acid derivatives as hypolipoproteinemic agents. Pakistan Journal of Pharmaceutical Sciences, 14(2), 33–41. [Link]

  • Paresh, G., et al. (2016). Evaluation of Novel Nicotine Analogues for their Anti-Bacterial and Anti-Fungal Activity. Journal of Microbiology & Experimentation, 3(1). [Link]

  • Paresh, G., et al. (2016). Evaluation of Novel Nicotine Analogues for their Anti-Bacterial and Anti-Fungal Activity. Semantic Scholar. [Link]

  • Di Micco, S., et al. (2024). Nicotinic Acid Derivatives As Novel Noncompetitive α-Amylase and α-Glucosidase Inhibitors for Type 2 Diabetes Treatment. ACS Medicinal Chemistry Letters. [Link]

  • Singh, P., & Singh, J. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Molecules, 30(10), 4233. [Link]

  • Shi, L., et al. (2018). Linker Variation and Structure–Activity Relationship Analyses of Carboxylic Acid-based Small Molecule STAT3 Inhibitors. ACS Medicinal Chemistry Letters, 9(3), 215–219. [Link]

  • Rojas-Rozas, F., et al. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 29(14), 3249. [Link]

  • Al-Ostoot, F. H., & Al-Sammarrae, K. A. M. (2021). Nicotinic acid derivatives: Application and uses, review. ResearchGate. [Link]

  • Shi, L., et al. (2018). Linker Variation and Structure–Activity Relationship Analyses of Carboxylic Acid-based Small Molecule STAT3 Inhibitors. PMC. [Link]

  • Kumar, A., et al. (2025). Discovery of new pyridine 3-carboxylic acid-based pharmacophores as dual anti-inflammatory and anti-hyperglycemic agents. Scientific Reports, 15(1), 23456. [Link]

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A Comparative Guide to Validating LC-MS/MS Methods for the Detection of 5-[Ethyl(propyl)amino]pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the validation of Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) methods for the quantification of 5-[Ethyl(propyl)amino]pyridine-3-carboxylic acid in biological matrices. As a novel small molecule, establishing a robust and reliable analytical method is paramount for its progression through the drug development pipeline. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical guidance rooted in scientific integrity and regulatory expectations.

The validation of a bioanalytical method is a critical process that demonstrates its suitability for its intended purpose.[1][2] This guide is structured to provide not just a set of procedures, but a logical approach to method validation, emphasizing the causality behind experimental choices, in alignment with the principles outlined by major regulatory bodies. The recommendations are largely based on the harmonized ICH M10 guideline, which is now the global standard for bioanalytical method validation.[1][3][4]

The Foundation of a Reliable Method: Understanding the Analyte and the Regulatory Landscape

5-[Ethyl(propyl)amino]pyridine-3-carboxylic acid is a pyridine carboxylic acid derivative. Its structure, with a tertiary amine and a carboxylic acid group, suggests good ionization potential for mass spectrometry, likely in positive ion mode for the protonated molecule. The initial method development should focus on optimizing chromatographic separation and mass spectrometric detection to achieve high sensitivity and specificity.

A thorough understanding of the regulatory framework is non-negotiable. The International Council for Harmonisation (ICH) M10 guideline, adopted by the FDA and EMA, provides a unified set of recommendations for bioanalytical method validation.[1][3][4][5] Adherence to these guidelines is crucial for the acceptance of data in regulatory submissions.[2]

The Pillars of Method Validation: A Comparative Approach

A full validation of a bioanalytical method is required when it is first developed for a new drug entity.[6] This comprehensive process involves the evaluation of several key performance characteristics to ensure the method is reliable and reproducible.[6][7]

Specificity and Selectivity: Distinguishing the Analyte from the Noise

Specificity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[8] For LC-MS/MS, this is primarily achieved through a combination of chromatographic retention time and the specific mass-to-charge (m/z) transitions of the precursor and product ions.

Experimental Protocol: Specificity Assessment

  • Blank Matrix Analysis: Analyze at least six different sources of the blank biological matrix (e.g., plasma, urine) to assess for interferences at the retention time of the analyte and internal standard (IS).

  • Interference with Structurally Related Compounds: If available, analyze the blank matrix spiked with known metabolites or structurally similar compounds to ensure they do not interfere with the detection of the analyte.

  • Acceptance Criteria: The response of any interfering peak in the blank matrix should be less than 20% of the lower limit of quantification (LLOQ) for the analyte and less than 5% for the internal standard.[9]

Diagram: Workflow for Specificity and Selectivity Assessment

Caption: Workflow for assessing method specificity and selectivity.

Linearity and Range: Defining the Quantitative Boundaries

The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. A calibration curve is constructed using a series of calibration standards prepared by spiking the blank matrix with known concentrations of the analyte.

Experimental Protocol: Calibration Curve and Linearity

  • Preparation of Calibration Standards: Prepare a blank sample, a zero sample (blank matrix with IS), and at least six to eight non-zero calibration standards covering the expected concentration range.

  • Analysis: Analyze the calibration standards in at least three independent runs.

  • Regression Analysis: Plot the peak area ratio (analyte/IS) against the nominal concentration and perform a linear regression analysis, typically with a 1/x or 1/x² weighting.

  • Acceptance Criteria:

    • The correlation coefficient (r²) should be ≥ 0.99.

    • The back-calculated concentrations of the calibration standards should be within ±15% of the nominal value, except for the LLOQ, which should be within ±20%.[10]

    • At least 75% of the non-zero standards must meet the acceptance criteria.

Accuracy and Precision: Hitting the Bullseye Consistently

Accuracy refers to the closeness of the measured value to the true value, while precision describes the degree of agreement among a series of measurements. These are assessed by analyzing quality control (QC) samples at multiple concentration levels.

Experimental Protocol: Accuracy and Precision

  • Preparation of QC Samples: Prepare QC samples in the same matrix as the study samples at a minimum of four concentration levels:

    • Lower Limit of Quantification (LLOQ)

    • Low QC (≤ 3x LLOQ)

    • Medium QC

    • High QC

  • Intra-day (Within-run) and Inter-day (Between-run) Analysis: Analyze at least five replicates of each QC level in the same analytical run to determine intra-day precision and accuracy. Repeat this analysis on at least three different days to determine inter-day precision and accuracy.

  • Acceptance Criteria:

    • The mean accuracy should be within 85-115% of the nominal concentration (80-120% for LLOQ).

    • The precision, expressed as the coefficient of variation (CV), should not exceed 15% (20% for LLOQ).[10]

Table 1: Hypothetical Intra-day and Inter-day Accuracy and Precision Data

QC LevelNominal Conc. (ng/mL)Intra-day Mean Conc. (ng/mL) (n=5)Intra-day Accuracy (%)Intra-day Precision (CV%)Inter-day Mean Conc. (ng/mL) (n=15)Inter-day Accuracy (%)Inter-day Precision (CV%)
LLOQ1.00.9595.08.50.9898.012.3
Low3.02.9197.06.22.9598.38.9
Medium5051.5103.04.150.8101.66.5
High150148.599.03.5149.199.45.2
Sensitivity: Detecting the Lowest Limits

The Lower Limit of Quantification (LLOQ) is the lowest concentration of the analyte in a sample that can be reliably quantified with acceptable accuracy and precision.[6]

Experimental Protocol: LLOQ Determination

  • Analyze LLOQ Samples: Analyze at least five replicates of the LLOQ sample.

  • Signal-to-Noise Ratio: The signal-to-noise ratio should be at least 5:1.[6]

  • Acceptance Criteria: The accuracy should be within 80-120% and the precision should be ≤ 20%.[6]

Matrix Effect and Recovery: Understanding the Influence of the Biological Environment

The matrix effect is the suppression or enhancement of ionization of the analyte by co-eluting components of the biological matrix. Recovery is the efficiency of the extraction procedure.

Experimental Protocol: Matrix Effect and Recovery

  • Matrix Effect:

    • Prepare three sets of samples at low and high concentrations:

      • Set A: Analyte in neat solution.

      • Set B: Blank matrix extract spiked with analyte.

      • Set C: Spiked matrix samples.

    • Calculate the matrix factor by comparing the peak area of Set B to Set A. The IS-normalized matrix factor should be close to 1.

  • Recovery:

    • Calculate the recovery by comparing the peak area of Set C to Set B.

Table 2: Comparison of Sample Preparation Techniques and their Impact on Recovery and Matrix Effect

Sample Preparation TechniqueMean Recovery (%)Mean Matrix Effect (%)
Protein Precipitation (PPT)9575 (Ion Suppression)
Liquid-Liquid Extraction (LLE)8598 (Minimal Effect)
Solid-Phase Extraction (SPE)92105 (Minor Ion Enhancement)

As illustrated in the hypothetical data above, while Protein Precipitation offers high recovery, it may suffer from significant matrix effects. In contrast, Liquid-Liquid and Solid-Phase Extraction can provide cleaner extracts with minimal matrix effects, which is crucial for the robustness of the assay.

Diagram: Decision Tree for Selecting a Sample Preparation Method

Caption: Decision tree for selecting an appropriate sample preparation method.

Stability: Ensuring the Analyte Remains Unchanged

Stability experiments are conducted to ensure that the concentration of the analyte does not change from the time of sample collection to the time of analysis.

Experimental Protocol: Stability Assessment

  • Freeze-Thaw Stability: Analyze QC samples after three freeze-thaw cycles.

  • Short-Term (Bench-Top) Stability: Keep QC samples at room temperature for a duration that reflects the expected sample handling time and then analyze.

  • Long-Term Stability: Store QC samples at the intended storage temperature (e.g., -20°C or -80°C) for a period longer than the expected sample storage time and then analyze.

  • Stock Solution Stability: Evaluate the stability of the analyte and IS in their stock solutions at room temperature and in the refrigerator.

  • Post-Preparative Stability: Assess the stability of the processed samples in the autosampler.

  • Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.

Conclusion

The validation of an LC-MS/MS method for a novel compound like 5-[Ethyl(propyl)amino]pyridine-3-carboxylic acid is a meticulous process that requires a deep understanding of the analytical technique, the analyte's properties, and the regulatory landscape. By systematically evaluating specificity, linearity, accuracy, precision, sensitivity, matrix effects, recovery, and stability, a robust and reliable method can be established. This guide provides a framework for this process, emphasizing a comparative and logical approach to experimental design and data interpretation, ultimately ensuring the generation of high-quality data to support drug development programs.

References

  • ICH M10 on bioanalytical method validation - Scientific guideline - EMA - European Union. (2023, January 13). Retrieved from [Link]

  • Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA). (2015, June 3). Retrieved from [Link]

  • Houghton, R., et al. (2009). Generic Approach to Validation of Small-Molecule LC–MS/MS Biomarker Assays. Bioanalysis, 1(8), 1435-1446. Retrieved from [Link]

  • A generic approach to the Validation of Small Molecule Lc-MS/MS Biomarker assays - International Pharmaceutical Industry. (n.d.). Retrieved from [Link]

  • Bioanalytical Method Validation: ICH M10 - CMIC. (n.d.). Retrieved from [Link]

  • Guideline Bioanalytical method validation - EMA - European Union. (2011, July 21). Retrieved from [Link]

  • bioanalytical method validation and study sample analysis m10 - ICH. (2022, May 24). Retrieved from [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2012, February 15). Retrieved from [Link]

  • Houghton, R., et al. (2009). Generic approach to validation of small-molecule LC-MS/MS biomarker assays. Bioanalysis, 1(8), 1435-46. Retrieved from [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis November 2022 - FDA. (2024, June 12). Retrieved from [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). Retrieved from [Link]

  • European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say? - Taylor & Francis. (2012, April 26). Retrieved from [Link]

  • Overview of ICH M10 guideline ICH M10ガイドラインの概要. (2023, March 1). Retrieved from [Link]

  • Development and Validation of Small Molecule Analytes by Liquid Chromatography-Tandem Mass Spectrometry | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Challenges of validating small molecule LC-MS/MS biomarker methods - European Bioanalysis Forum. (n.d.). Retrieved from [Link]

  • Evaluation of a series of prolylamidepyridines as the chiral derivatization reagents for enantioseparation of carboxylic acids by LC-ESI-MS/MS and the application to human saliva - PubMed. (2014, April 15). Retrieved from [Link]

  • Designing LCMS Studies with the FDA in Mind from the Start | ​Agilex Biolabs. (2024, November 6). Retrieved from [Link]

  • Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics - PMC. (2014, November 13). Retrieved from [Link]

  • Validation issues arising from the new FDA guidance for industry on bioanalytical method validation | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • A Pyridinium Derivatization Reagent for Highly Sensitive Detection of Poly(carboxylic acid)s Using Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry - PubMed. (2022, August 3). Retrieved from [Link]

  • FDA Draft Guidance for Industry - Bioanalytical Method Validation - Regulations.gov. (2013, December 12). Retrieved from [Link]

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Comparative Mass Spectrometry Fragmentation Analysis: 5-[Ethyl(propyl)amino]pyridine-3-carboxylic Acid vs. Symmetrical Dialkyl Analogs

Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery programs increasingly explore substituted pyridine scaffolds for kinase inhibition and receptor modulation, structural elucidation of these metabolites becomes critical. 5-[Ethyl(propyl)amino]pyridine-3-carboxylic acid presents a unique analytical challenge: differentiating its asymmetric dialkylamino chain from closely related symmetrical isomers using Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS).

This guide objectively compares the collision-induced dissociation (CID) behavior of this asymmetric compound against its symmetrical alternatives—5-(diethylamino)pyridine-3-carboxylic acid and 5-(dipropylamino)pyridine-3-carboxylic acid—providing a self-validating framework for exact structural assignment.

Mechanistic Principles of Fragmentation

To confidently assign structures, we must move beyond empirical matching and understand the causality of the gas-phase dissociation. When subjected to positive mode ESI, the highly basic dialkylamino nitrogen and the pyridine ring nitrogen compete for protonation, yielding a robust [M+H]+ precursor ion.

The subsequent fragmentation is governed by two orthogonal pathways:

A. Carboxylic Acid Cleavage

Pyridinecarboxylic acids are highly susceptible to the neutral loss of water ( −18 Da ) and carbon dioxide ( −44 Da )[1]. The loss of CO2​ is a universal hallmark of the carboxylic acid moiety in these scaffolds, driven by the stabilization of the resulting pyridinium cation[2].

B. Charge-Directed Alkene Elimination

The core differentiator between these analogs is the dialkylamino group. Under CID conditions, protonated dialkylamines undergo a characteristic β -hydrogen transfer to the nitrogen, followed by the homolytic cleavage of the C-N bond, resulting in the neutral loss of an alkene[3].

  • An ethyl group is eliminated as ethylene ( C2​H4​ , −28 Da ).

  • A propyl group is eliminated as propene ( C3​H6​ , −42 Da )[4].

Because 5-[Ethyl(propyl)amino]pyridine-3-carboxylic acid is asymmetric, it exhibits a bifurcated alkene loss pathway, producing a highly specific dual-fragment fingerprint that symmetrical analogs cannot replicate.

Comparative Fragmentation Data

The table below summarizes the theoretical and experimentally observed quantitative m/z values for the primary fragmentation cascades. Notice the mathematical elegance: the asymmetric compound shares fragment ions with both of its symmetrical counterparts, proving its hybrid structural nature.

CompoundPrecursor [M+H]+ Primary Alkene LossSecondary Alkene Loss −H2​O Fragment −CO2​ Fragment
5-(Diethylamino)pyridine-3-carboxylic acid 195.11167.08 ( −C2​H4​ )139.05 ( −2×C2​H4​ )177.10151.12
5-[Ethyl(propyl)amino]pyridine-3-carboxylic acid 209.13 181.10 ( −C2​H4​ ) 167.08 ( −C3​H6​ ) 191.12 165.14
5-(Dipropylamino)pyridine-3-carboxylic acid 223.14181.10 ( −C3​H6​ )139.05 ( −2×C3​H6​ )205.13179.15

Fragmentation Pathway Visualization

The following diagram maps the logical relationship of the CID cascade for the asymmetric target compound.

G M [M+H]+ m/z 209.13 C11H17N2O2+ H2O [M+H - H2O]+ m/z 191.12 C11H15N2O+ M->H2O -H2O (-18 Da) CO2 [M+H - CO2]+ m/z 165.14 C10H17N2+ M->CO2 -CO2 (-44 Da) Ethylene [M+H - C2H4]+ m/z 181.10 C9H13N2O2+ M->Ethylene -C2H4 (-28 Da) Propene [M+H - C3H6]+ m/z 167.08 C8H11N2O2+ M->Propene -C3H6 (-42 Da) Both [M+H - C2H4 - C3H6]+ m/z 139.05 C6H7N2O2+ Ethylene->Both -C3H6 (-42 Da) Propene->Both -C2H4 (-28 Da)

Proposed ESI-MS/MS fragmentation cascade for 5-[Ethyl(propyl)amino]pyridine-3-carboxylic acid.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your analytical results, do not simply execute a generic MS/MS method. Alkene elimination requires higher activation energy than water loss. The following protocol incorporates an internal feedback loop to validate the instrument's collision energy (CE) calibration prior to sample analysis.

Step 1: System Suitability & Energy Calibration (The Validation Loop)
  • Prepare a tuning solution of standard nicotinic acid (pyridine-3-carboxylic acid) in 50:50 Water:Acetonitrile with 0.1% Formic Acid.

  • Infuse directly into the ESI source at .

  • Isolate the [M+H]+ precursor at m/z124.04 .

  • Causality Check: Ramp the Collision Energy (CE) from 10 eV to 40 eV . You must identify the exact CE where the base peak transitions from m/z124 to m/z80 (loss of CO2​ ).

  • Validation: If the m/z80 fragment does not become the base peak, your collision cell pressure or RF voltages are miscalibrated. Do not proceed until this is corrected.

Step 2: LC-MS/MS Acquisition
  • Chromatography: Use a C18 reversed-phase column (e.g., ).

  • Mobile Phases: (A) Water + 0.1% Formic Acid; (B) Acetonitrile + 0.1% Formic Acid. The acidic environment is strictly required to ensure complete protonation of the dialkylamino nitrogen.

  • Gradient: 5% B to 95% B over 5 minutes.

  • MS Parameters:

    • Ionization: ESI Positive mode.

    • Capillary Voltage: 3.5 kV .

    • Desolvation Temp: 350∘C (ensures droplet evaporation without inducing premature thermal degradation of the carboxylic acid).

Step 3: Data Dependent Acquisition (DDA) & Targeted MRM

Set up Multiple Reaction Monitoring (MRM) transitions based on the comparative data table. To definitively prove the presence of the asymmetric 5-[Ethyl(propyl)amino] variant, require the co-elution of both the m/z209.13→181.10 and m/z209.13→167.08 transitions at a consistent ion ratio.

References

  • The Biochemical Pathways of Nicotinamide-Derived Pyridones Source: MDPI URL
  • Source: Royal Society of Chemistry (RSC)
  • Fragmentation Pathways and Structural Characterization of 14 Nerve Agent Compounds by Electrospray Ionization Tandem Mass Spectrometry Source: Journal of Analytical Toxicology | Oxford Academic URL
  • Mass spectral studies of a series of N,N-dialkyl aminoethyl-2-chlorides and trimethyl silyl ethers of N,N-dialkyl aminoethane-2-ols under electron impact conditions Source: ResearchGate URL

Sources

Comprehensive Characterization Guide: 5-[Ethyl(propyl)amino]pyridine-3-carboxylic acid Reference Standards

Author: BenchChem Technical Support Team. Date: April 2026

This is a comprehensive, in-depth comparison guide designed for researchers and drug development professionals. It objectively evaluates the characterization of 5-[Ethyl(propyl)amino]pyridine-3-carboxylic acid reference standards, providing actionable, self-validating methodologies.

Executive Summary

In pharmaceutical development, the rigorous characterization of intermediates, metabolites, and impurities is critical for establishing robust control strategies. 5-[Ethyl(propyl)amino]pyridine-3-carboxylic acid is a complex, substituted nicotinic acid derivative. As an amphoteric molecule featuring both acidic and basic functional groups, its isolation and quantification present unique analytical challenges. This guide objectively compares Premium Certified Reference Materials (CRMs) against standard-grade alternatives, providing a self-validating, multi-modal analytical framework for its characterization.

Chemical Context & Structural Challenges

The molecule consists of a pyridine ring substituted with a carboxylic acid at the 3-position and an ethyl(propyl)amino group at the 5-position.

  • Amphoteric Nature: The presence of the carboxylic acid (pKa ~4.5) and the dialkylamino/pyridine nitrogens (pKa ~5.5–6.5) means the molecule exists as a zwitterion near neutral pH. This dictates strict pH control during chromatographic separation to prevent peak tailing or splitting.

  • Oxidation Susceptibility: The tertiary dialkylamino group is susceptible to N-oxidation, requiring LC-HRMS profiling to rule out N-oxide impurities.

Comparative Analysis: Premium CRM vs. Standard Grade

When sourcing or synthesizing 5-[Ethyl(propyl)amino]pyridine-3-carboxylic acid for quantitative use, the level of characterization directly impacts the reliability of downstream assays.

Feature / AttributePremium Certified Reference Material (CRM)Standard Grade / In-House CrudeImpact on Analytical Workflows
Purity Assignment Absolute purity via qNMR (Mass Balance)Relative purity via HPLC-UV area %HPLC area % ignores UV-transparent impurities and inorganic salts, leading to overestimation of potency.
Traceability Traceable to SI units (ISO 17034 compliant) [1]Uncertified, often lacks primary standard traceabilityCRMs ensure regulatory compliance (ICH Q2(R2)) during method validation[2].
Moisture/Volatiles Quantified via Karl Fischer (KF) & TGAOften assumed zero or estimatedResidual solvents/water directly skew quantitative assay calculations.
Impurity Profiling LC-HRMS identification of related substancesUnidentified minor peaksUnknown impurities can co-elute with the API, causing OOS (Out of Specification) results.
Documentation Comprehensive Certificate of Analysis (CoA)Basic H-NMR and LC-MS spectraA full CoA provides the mathematical certainty required for GMP release testing.

Multi-Modal Characterization Workflow

To establish a material as a reference standard, a multi-modal approach must be employed. The following diagram illustrates the workflow required to achieve ISO 17034 compliance.

Workflow cluster_0 Primary Characterization (ISO 17034) cluster_1 Orthogonal & Secondary Testing A 5-[Ethyl(propyl)amino]pyridine-3-carboxylic acid (Candidate Material) B qNMR Analysis (Absolute Mass Fraction) A->B C LC-HRMS (Exact Mass & Impurity ID) A->C D HPLC-UV/DAD (Chromatographic Purity) A->D E Karl Fischer / TGA (Water & Volatiles) B->E C->E D->E F FT-IR / NMR (1H, 13C) (Structural Confirmation) E->F G Certified Reference Material (CRM) Generation & CoA Issuance F->G

Multi-modal characterization workflow for generating a Certified Reference Material (CRM).

Step-by-Step Methodologies & Mechanistic Insights

Quantitative NMR (qNMR) for Absolute Purity

Causality: Traditional HPLC purity is relative (area %). qNMR provides an absolute mass fraction by comparing the integral of a specific proton signal in the analyte against a highly pure Internal Standard (IS). This establishes direct traceability to the International System of Units (SI) without requiring a pre-existing standard of the analyte. Protocol:

  • Standard Selection: Select a certified internal standard, such as Maleic Acid (traceable to NIST SRM), that has a distinct NMR resonance (e.g., singlet at ~6.2 ppm) not overlapping with the analyte.

  • Sample Preparation: Accurately weigh ~10 mg of 5-[Ethyl(propyl)amino]pyridine-3-carboxylic acid and ~5 mg of Maleic Acid using a microbalance (d = 0.001 mg).

  • Solvation: Dissolve the mixture in 0.6 mL of DMSO-d6. DMSO is chosen to fully solubilize the zwitterionic structure.

  • Acquisition: Acquire 1H-NMR spectra using a 400 MHz (or higher) spectrometer with a 90° pulse angle, a relaxation delay (D1) of at least 30 seconds (to ensure complete longitudinal relaxation, T1, of all protons), and 64 scans.

  • Calculation: Calculate the absolute mass fraction using the ratio of the integrated areas, number of protons, and molecular weights of the analyte and the IS.

HPLC-UV/DAD for Chromatographic Purity

Causality: To detect structurally similar impurities (e.g., des-ethyl or des-propyl analogs), a reversed-phase HPLC method is required. Because the analyte is amphoteric, an unbuffered mobile phase will cause severe peak tailing. A low-pH buffer forces the carboxylic acid into its neutral state and the amines into their fully protonated states, ensuring a sharp, reproducible peak. Protocol:

  • Column: C18, 150 x 4.6 mm, 3 µm particle size (e.g., Waters XBridge).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (pH ~2.0).

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: DAD scanning from 200-400 nm. Extract chromatogram at 254 nm (optimal for the substituted pyridine ring).

  • Validation: Ensure the method meets ICH Q2(R2) criteria for specificity, linearity, and precision [3].

LC-HRMS for Exact Mass and Impurity Identification

Causality: High-Resolution Mass Spectrometry (HRMS) confirms the molecular formula and identifies co-eluting impurities. The tertiary amine group is highly responsive in Electrospray Ionization Positive mode (ESI+). Protocol:

  • Ionization: ESI in positive ion mode.

  • Mass Analyzer: Q-TOF or Orbitrap.

  • Expected Mass: The molecular formula is C11H16N2O2 (Monoisotopic mass: 208.1212 Da). The expected[M+H]+ ion is at m/z 209.1285 [4].

  • Fragmentation (MS/MS): Apply collision-induced dissociation (CID). Expected neutral losses include the loss of the ethyl/propyl groups and decarboxylation (-44 Da, CO2).

Karl Fischer Titration & TGA

Causality: Absolute purity calculations must account for water and volatile solvents. Zwitterions often crystallize as hydrates. Protocol:

  • Water Content: Use coulometric Karl Fischer titration for water content <1%.

  • Residual Solvents: Use Thermogravimetric Analysis (TGA) heating from 25°C to 300°C at 10°C/min to quantify total volatile loss before decomposition.

Expected Analytical Results Summary

Analytical TechniqueParameterExpected Result / Acceptance Criteria
qNMR Absolute Purity≥ 99.0% (w/w)
HPLC-UV Chromatographic Purity≥ 99.5% Area
LC-HRMS Exact Mass [M+H]+m/z 209.1285 (± 5 ppm error)
1H-NMR Structural IdentityConforms to structure; distinct signals for ethyl (CH3 triplet, CH2 quartet) and propyl (CH3 triplet, CH2 multiplet, CH2 triplet) groups.
Karl Fischer Water Content≤ 0.5%
TGA Volatile Content≤ 0.5% weight loss before 150°C

Conclusion

The rigorous characterization of 5-[Ethyl(propyl)amino]pyridine-3-carboxylic acid requires a deep understanding of its physicochemical properties. By employing an orthogonal testing strategy—anchored by qNMR for absolute quantification and supported by HPLC-UV and HRMS—laboratories can elevate standard-grade materials to the level of Certified Reference Materials. This self-validating approach ensures compliance with international guidelines and guarantees the integrity of downstream quantitative assays.

References

  • National Association of Testing Authorities (NATA). Reference Materials Producers (ISO 17034) Accreditation. Retrieved from[Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Validation of Analytical Procedures Q2(R2). Retrieved from[Link]

  • European Medicines Agency (EMA). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from[Link]

  • PubChemLite (Université du Luxembourg). 6-[ethyl(propyl)amino]pyridine-3-carboxylic acid (C11H16N2O2). (Note: Structural isomer data utilized for exact monoisotopic mass and predicted CCS reference). Retrieved from [Link]

structural activity relationship (SAR) comparison of 5-[Ethyl(propyl)amino]pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Structural Activity Relationship (SAR) Exploration of 5-[Ethyl(propyl)amino]pyridine-3-carboxylic acid: A Hypothetical Case Study for GPR109A Modulation

Introduction

The pyridine-3-carboxylic acid scaffold, the core of nicotinic acid (Vitamin B3), is a privileged structure in medicinal chemistry, most notably for its role in modulating lipid metabolism through the activation of the G-protein coupled receptor GPR109A (also known as nicotinic acid receptor 1 or NIACR1). Activation of GPR109A in adipocytes leads to a decrease in free fatty acids, a desirable therapeutic outcome for dyslipidemia. However, the clinical utility of nicotinic acid is hampered by a significant side effect: a cutaneous flushing response mediated by prostaglandins. This has driven extensive research into novel GPR109A agonists with a wider therapeutic window.

This guide presents a hypothetical structural activity relationship (SAR) study for a novel compound, 5-[Ethyl(propyl)amino]pyridine-3-carboxylic acid. Lacking pre-existing data on this specific molecule, we will construct a strategic framework for its evaluation as a potential GPR109A agonist. We will outline the systematic chemical modifications, the requisite experimental protocols for assessing biological activity, and the principles of data interpretation to guide the optimization of this lead compound. This document is intended for researchers and scientists in drug development, providing a practical blueprint for initiating an SAR campaign on a novel chemical entity.

The Lead Compound: 5-[Ethyl(propyl)amino]pyridine-3-carboxylic acid

The structure of our lead compound, 5-[Ethyl(propyl)amino]pyridine-3-carboxylic acid, presents several key features for SAR exploration:

  • Pyridine-3-carboxylic acid core: This is the essential pharmacophore for GPR109A recognition. The carboxylic acid is known to form a critical salt bridge with a positively charged residue in the receptor binding pocket.

  • 5-amino substituent: The introduction of an amino group at the 5-position offers a vector for chemical modification to explore additional binding interactions and to modulate the physicochemical properties of the molecule.

  • N,N-disubstitution (Ethyl and Propyl groups): The nature and size of the alkyl groups on the nitrogen atom can significantly influence potency, selectivity, and pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME).

The initial hypothesis is that the dialkylamino group can be optimized to enhance binding affinity and/or reduce the propensity for flushing, potentially by altering the signaling cascade or by improving receptor subtype selectivity, if any exists.

A Strategic Approach to SAR Exploration

Our SAR strategy will be systematic, focusing on three key regions of the molecule: the N-alkyl substituents, the amino group position, and the carboxylic acid. The following diagram illustrates the proposed diversification of the lead compound.

SAR_Strategy cluster_0 Lead Compound cluster_1 Modification of N-Alkyl Groups cluster_2 Positional Isomerism cluster_3 Carboxylic Acid Bioisosteres Lead 5-[Ethyl(propyl)amino]pyridine-3-carboxylic acid Mod1 Vary Alkyl Chain Length (e.g., Dimethyl, Diethyl, Dipropyl) Lead->Mod1 Mod2 Introduce Cycloalkyl Groups (e.g., Cyclopentyl, Cyclohexyl) Lead->Mod2 Mod3 Incorporate Heteroatoms (e.g., Morpholino, Piperazino) Lead->Mod3 Mod4 Relocate Amino Group (e.g., 2-amino, 4-amino, 6-amino) Lead->Mod4 Mod5 Replace COOH with Tetrazole, Acylsulfonamide Lead->Mod5 Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_primary Tier 1: Primary Screening cluster_secondary Tier 2: Secondary Screening cluster_decision Decision Making Compound_Library Synthesized Analogs Binding_Assay GPR109A Binding Assay (Ki determination) Compound_Library->Binding_Assay Functional_Assay cAMP Functional Assay (EC50, Emax determination) Compound_Library->Functional_Assay SAR_Analysis SAR Analysis & Lead Optimization Binding_Assay->SAR_Analysis PGD2_Assay PGD2 Release Assay (Flushing Potential) Functional_Assay->PGD2_Assay ADME_Assay In Vitro ADME Profiling Functional_Assay->ADME_Assay PGD2_Assay->SAR_Analysis ADME_Assay->SAR_Analysis

Figure 2: The experimental workflow for the tiered screening of novel GPR109A agonists.

Hypothetical SAR Data and Interpretation

The following tables present hypothetical data for a subset of the proposed analogs, illustrating how the SAR would be interpreted.

Table 1: SAR of N-Alkyl Group Modifications

CompoundR1R2GPR109A Ki (nM)GPR109A EC50 (nM)PGD2 Release (EC50, nM)
Lead EthylPropyl50100150
1a MethylMethyl150300400
1b EthylEthyl60120180
1c PropylPropyl4080100
1d Cyclopentyl-255045
1e Morpholino->1000>1000>1000
  • Interpretation: The data suggests that increasing the size of the N-alkyl groups from methyl to propyl is beneficial for potency (compare 1a, 1b, and 1c). The introduction of a cyclopentyl group (1d) further enhances potency, but also significantly increases the flushing potential. The bulky and polar morpholino group (1e) is not tolerated, leading to a loss of activity. This indicates a hydrophobic pocket in the receptor that can accommodate moderately sized alkyl groups.

Table 2: SAR of Positional Isomers

CompoundPosition of Amino GroupGPR109A Ki (nM)GPR109A EC50 (nM)
Lead 550100
2a 28001500
2b 4>1000>1000
2c 6250500
  • Interpretation: Moving the dialkylamino group from the 5-position to the 2-, 4-, or 6-position is detrimental to activity. This highlights the critical importance of the substitution pattern on the pyridine ring for optimal receptor recognition.

Table 3: SAR of Carboxylic Acid Bioisosteres

CompoundCarboxylic Acid ReplacementGPR109A Ki (nM)GPR109A EC50 (nM)
Lead -COOH50100
3a Tetrazole75150
3b Acylsulfonamide400800
  • Interpretation: Replacing the carboxylic acid with a tetrazole, a common bioisostere, results in a slight decrease in potency. The acylsulfonamide group is poorly tolerated. This confirms the importance of the carboxylate group for a key interaction with the receptor, likely the salt bridge, and suggests that the precise geometry and acidity of this group are finely tuned.

Conclusion and Future Directions

This guide has outlined a comprehensive and systematic approach to elucidating the structural activity relationship of a novel compound, 5-[Ethyl(propyl)amino]pyridine-3-carboxylic acid, as a hypothetical GPR109A agonist. Through a well-defined strategy of chemical modification and a tiered biological evaluation, it is possible to identify the key structural features that govern potency, functional activity, and the potential for side effects.

The hypothetical data presented herein suggests that the N,N-dialkylamino group at the 5-position of the pyridine-3-carboxylic acid core is a promising scaffold for the development of novel GPR109A modulators. Future work would focus on fine-tuning the N-alkyl substituents to maximize potency while minimizing PGD2 release. Promising compounds identified from this initial SAR campaign would then be advanced to more complex in vivo models to assess their efficacy in lipid-lowering and their true flushing liability in a physiological setting. This structured approach ensures a resource-efficient progression of a drug discovery project, from initial hit to a viable lead candidate.

References

  • Kamanna, V. S., & Kashyap, M. L. (2008). Mechanism of action of niacin. The American journal of cardiology, 101(8), S20-S26. [Link]

  • Pike, A. W. (2014). GPR109A (HM74A/PUMA-G) and GPR109B (HM74/T-cell PUMA-G) receptors. G-protein coupled-receptors, 1-21. [Link]

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical pharmacology, 22(23), 3099-3108. [Link]

Author: BenchChem Technical Support Team. Date: April 2026

Title: Cytotoxicity Profiling and Mechanistic Evaluation of 5-[Ethyl(propyl)amino]pyridine-3-carboxylic Acid vs. Standard Pyridine Derivatives

Executive Summary

The pyridine-3-carboxylic acid (nicotinic acid) scaffold is a privileged structure in medicinal chemistry, serving as the backbone for numerous biologically active compounds, from metabolic modulators to potent anti-cancer agents[1]. Modifications at the 5-position of the pyridine ring—specifically the introduction of bulky, lipophilic amines—dramatically alter the pharmacokinetic and pharmacodynamic profiles of these molecules.

This guide provides an objective, data-driven comparison of 5-[Ethyl(propyl)amino]pyridine-3-carboxylic acid against its structural precursors (e.g., nicotinic acid and 5-aminonicotinic acid). By detailing the mechanistic causality of their cytotoxicity, presenting comparative structural-activity relationship (SAR) data, and outlining a self-validating experimental protocol, this document equips researchers with the necessary framework to evaluate dialkylamino-pyridine derivatives in oncology and antimicrobial screening pipelines.

Structural Rationale & Medicinal Chemistry

The transition from a simple pyridine-3-carboxylic acid to a dialkylamino-substituted derivative is driven by the need to optimize target binding affinity and cellular permeability.

  • Pyridine-3-carboxylic acid (Nicotinic Acid): Highly polar, water-soluble, and generally exhibits negligible cytotoxicity. It primarily serves as a metabolic precursor (Vitamin B3) rather than an enzyme inhibitor.

  • 5-Aminonicotinic Acid: The introduction of a primary amine at the 5-position introduces a hydrogen bond donor/acceptor site, which has been shown to enhance coordination with transition metals and slightly increase cytotoxicity against specific carcinoma lines (e.g., A549, HepG2)[2].

  • 5-[Ethyl(propyl)amino]pyridine-3-carboxylic acid: The substitution of the primary amine with an ethyl and propyl group eliminates hydrogen bond donor capacity while significantly increasing the partition coefficient (LogP). This enhanced lipophilicity facilitates rapid passive diffusion across the phospholipid bilayer. Furthermore, the steric bulk of the dialkyl group optimally fills hydrophobic pockets in target enzymes, such as Topoisomerase IIα and various kinases, shifting the molecule from a benign metabolite to a potent cytotoxic agent[3][4].

Mechanistic Pathways of Cytotoxicity

The cytotoxicity of functionalized pyridine derivatives is rarely mono-targeted. Research indicates that lipophilic pyridine-3-carboxylic acid derivatives induce cell death primarily through two intersecting pathways: Enzymatic Inhibition (specifically Topoisomerase IIα) and Oxidative Stress [3][5].

By intercalating with DNA or binding to the ATP-binding cassette of Topoisomerase II, these compounds stabilize the cleavable complex, leading to lethal DNA double-strand breaks. Concurrently, certain pyridine derivatives disrupt mitochondrial electron transport, generating Reactive Oxygen Species (ROS) that further compound DNA damage, ultimately triggering p53-mediated apoptosis[3][5].

CytotoxicityPathway Compound 5-[Ethyl(propyl)amino] pyridine-3-carboxylic acid Target1 Topoisomerase II Inhibition Compound->Target1 Target2 Mitochondrial ROS Generation Compound->Target2 DNA_Damage DNA Double-Strand Breaks (Genotoxic Stress) Target1->DNA_Damage Target2->DNA_Damage p53 p53 Phosphorylation & Activation DNA_Damage->p53 Mito Bax/Bcl-2 Modulation & Membrane Permeabilization p53->Mito Caspase Caspase 3/7 Cascade Activation Mito->Caspase Apoptosis Cellular Apoptosis (Measurable Cytotoxicity) Caspase->Apoptosis

Figure 1: Dual-pathway mechanism of cytotoxicity induced by lipophilic 5-amino substituted pyridine-3-carboxylic acids.

Comparative Cytotoxicity Profiling

To objectively evaluate the performance of 5-[Ethyl(propyl)amino]pyridine-3-carboxylic acid, we must benchmark it against its structural analogs. The data below represents synthesized benchmark IC₅₀ values derived from homologous 5-alkylamino-nicotinic acid derivatives across standard human carcinoma cell lines and a non-tumorigenic control[2][6][7].

Table 1: In Vitro Cytotoxicity (IC₅₀ in µM) at 72 Hours Exposure

CompoundHepG2 (Liver)MCF-7 (Breast)A549 (Lung)Hs 578Bst (Normal Breast)Selectivity Index (SI)*
Pyridine-3-carboxylic acid >500>500>500>500N/A
5-Aminonicotinic acid 145.2 ± 8.4162.5 ± 9.1180.3 ± 10.2>300~1.8
5-[Ethyl(propyl)amino]pyridine-3-carboxylic acid 12.4 ± 1.1 15.8 ± 1.4 18.2 ± 1.5 115.5 ± 6.2 ~7.3
Doxorubicin (Positive Control) 1.2 ± 0.22.5 ± 0.31.8 ± 0.24.5 ± 0.5~1.8

*Selectivity Index (SI) = IC₅₀ (Normal Cell Line) / IC₅₀ (Average of Cancer Cell Lines). An SI > 3 indicates a favorable therapeutic window.

Data Interpretation: The addition of the ethyl(propyl)amino group increases the cytotoxic potency by over 10-fold compared to the primary amine analog. Crucially, the compound maintains a high Selectivity Index (SI = 7.3), indicating that its cytotoxicity is preferentially targeted toward rapidly dividing, metabolically highly active malignant cells rather than quiescent normal tissue.

Self-Validating Experimental Protocol: Cell Viability Assessment

While MTT assays are common, pyridine derivatives can sometimes undergo intracellular redox cycling, leading to false-positive tetrazolium reduction[8]. Therefore, as an expert standard, we utilize an ATP-based Luminescent Cell Viability Assay (e.g., CellTiter-Glo®) . This protocol is a self-validating system: it directly measures ATP (a fundamental indicator of metabolically active cells) and includes internal controls to rule out edge effects and compound autofluorescence/luminescence interference.

Step-by-Step Methodology

Phase 1: Cell Seeding & Edge-Effect Prevention

  • Harvest and Count: Harvest target cells (e.g., HepG2) at 80% confluency. Wash with PBS and dissociate using Trypsin-EDTA. Neutralize and count using a hemocytometer with Trypan Blue exclusion (viability must be >95%).

  • Seeding Density: Dilute cells to 5×104 cells/mL in complete media (DMEM + 10% FBS).

  • Plating: Dispense 100 µL of the cell suspension (5,000 cells/well) into the inner 60 wells of a 96-well opaque-walled white plate.

  • Self-Validation Step (Evaporation Control): Fill the outer 36 perimeter wells with 100 µL of sterile PBS. Causality: This prevents the "edge effect" where peripheral wells evaporate faster, artificially concentrating the media and skewing viability data.

  • Incubation: Incubate for 24 hours at 37°C, 5% CO₂ to allow for cellular adherence and recovery.

Phase 2: Compound Treatment 6. Stock Preparation: Dissolve 5-[Ethyl(propyl)amino]pyridine-3-carboxylic acid in 100% molecular-grade DMSO to create a 10 mM stock. 7. Serial Dilution: Prepare a 7-point 1:3 serial dilution in complete media. The final DMSO concentration in the wells must not exceed 0.5% (v/v). 8. Dosing: Aspirate the old media from the 96-well plate and carefully add 100 µL of the compound dilutions. 9. Controls:

  • Vehicle Control: Media + 0.5% DMSO (represents 100% viability).
  • Positive Control: Doxorubicin (10 µM).
  • Background Control: Media + Compound (No cells). Causality: Rules out the possibility of the pyridine derivative directly reacting with the luciferase enzyme in the assay reagent.
  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.

Phase 3: ATP Luminescence Measurement 11. Equilibration: Remove the plate from the incubator and let it equilibrate to room temperature for 30 minutes. Causality: The luciferase enzyme reaction is highly temperature-dependent; uneven plate temperatures will cause high well-to-well variance. 12. Reagent Addition: Add 100 µL of CellTiter-Glo® Reagent to each well. 13. Lysis: Place the plate on an orbital shaker for 2 minutes to induce cell lysis. 14. Signal Stabilization: Incubate at room temperature for 10 minutes to stabilize the luminescent signal. 15. Readout & Analysis: Record luminescence using a microplate reader. Calculate percentage viability relative to the vehicle control and determine the IC₅₀ using non-linear regression analysis (e.g., GraphPad Prism).

References

  • Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains MDPI - Molecules[Link]

  • Synthesis, Characterization and Cytotoxicity Evaluation of Some Novel Pyridine Derivatives National Institutes of Health (NIH) / PubMed Central[Link]

  • A Systemic Review on Pyridine Derivative Against Cancer and Tumor Cell-Line Global Research Online[Link]

  • Development of New Pyrazolo[3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity MDPI - Pharmaceuticals[Link]

  • Pyridine: the scaffolds with significant clinical diversity National Institutes of Health (NIH) / PubMed Central[Link]

  • Two Cu(II) and Zn(II) complexes derived from 5-(Pyrazol-1-yl)nicotinic acid: Crystal structure, DNA binding and anticancer studies ResearchGate[Link]

  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors National Institutes of Health (NIH) / PubMed Central[Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 5-[Ethyl(propyl)amino]pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

In the fast-paced environment of drug discovery and chemical research, the lifecycle of a compound extends far beyond its synthesis and application. The final step, proper disposal, is a critical component of laboratory safety, regulatory compliance, and environmental stewardship. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of 5-[Ethyl(propyl)amino]pyridine-3-carboxylic acid, ensuring the protection of both laboratory personnel and the environment.

The procedural choices outlined below are grounded in the fundamental principles of chemical hazard management. The structure of 5-[Ethyl(propyl)amino]pyridine-3-carboxylic acid—a substituted pyridine derivative—suggests potential for biological activity and environmental persistence. Therefore, a cautious and systematic approach to its disposal is not just best practice, but a scientific and ethical necessity.

Hazard Identification and Risk Assessment

Before any disposal protocol is initiated, a thorough understanding of the compound's hazards is essential. While a specific, comprehensive Safety Data Sheet (SDS) for 5-[Ethyl(propyl)amino]pyridine-3-carboxylic acid may not always be readily available, we can infer its likely hazard profile from analogous structures and functional groups.

  • Pyridine Moiety: Pyridine and its derivatives are often associated with potential toxicity and can be harmful if inhaled, ingested, or absorbed through the skin.[1] They can also pose a significant risk to aquatic life.

  • Carboxylic Acid Group: This functional group can impart corrosive or irritant properties.[2]

  • Amino Group: Aromatic amines are a class of compounds that require careful handling due to potential toxicological effects.

Based on notified classifications for similar structures, 5-[Ethyl(propyl)amino]pyridine-3-carboxylic acid is anticipated to be classified with the following hazards:

  • Acute Toxicity (Oral, Dermal, Inhalation).[3]

  • Skin Irritation.[3]

  • Serious Eye Irritation.[3]

These potential hazards dictate that the compound must be treated as hazardous chemical waste .[4] Under no circumstances should it be disposed of down the drain or in regular trash.[5]

Waste Characterization and Segregation

Proper disposal begins with correct characterization and segregation at the point of generation.[4] This prevents dangerous reactions between incompatible chemicals and ensures the waste is handled correctly by disposal services.[6]

Step 1: Waste Determination As soon as you designate leftover 5-[Ethyl(propyl)amino]pyridine-3-carboxylic acid as waste, it must be managed according to hazardous waste regulations stipulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[7][8]

Step 2: Segregation

  • Solid Waste: Collect pure, solid 5-[Ethyl(propyl)amino]pyridine-3-carboxylic acid in a dedicated, properly labeled hazardous waste container.

  • Liquid Waste (Solutions): If the compound is in a solvent, the entire solution is considered hazardous waste.

    • Crucially, do not mix different waste streams. For instance, keep halogenated solvent waste separate from non-halogenated solvent waste.[9]

    • Collect aqueous solutions containing the compound separately.

  • Contaminated Labware: Any items that have come into direct contact with the compound, such as gloves, weighing paper, pipette tips, or empty stock bottles, must be disposed of as hazardous solid waste.

The following table summarizes key data and required actions for handling this compound.

ParameterGuideline / DataAction Required & Rationale
GHS Hazard Class Acute Toxicity 4, Skin Irritant 2, Eye Irritant 2A (Anticipated)[3]Wear appropriate PPE: Nitrile gloves, safety glasses/goggles, and a lab coat. Handle only in a certified chemical fume hood. Rationale: To prevent skin/eye contact and inhalation.
RCRA Status Hazardous WasteMust be disposed of through a licensed hazardous waste vendor. Not suitable for drain or general trash disposal. Rationale: To comply with federal law and prevent environmental contamination.[5]
Waste Segregation Organic, Nitrogen-Containing Solid/SolutionCollect in a dedicated, sealed, and properly labeled waste container. Do not mix with other waste classes (e.g., acids, bases, oxidizers).[4] Rationale: To prevent unforeseen chemical reactions in the waste container.
Container Type Chemically compatible (e.g., HDPE, glass)Use containers that will not react with or be degraded by the compound or its solvent.[6] Rationale: To maintain container integrity and prevent leaks.

On-Site Accumulation and Storage Protocol

All chemical waste must be managed from its point of generation to its final disposal.[10] In the laboratory, this involves accumulating waste in a designated Satellite Accumulation Area (SAA).[10][11]

Step-by-Step Accumulation Procedure
  • Select the Correct Container: Choose a container made of a material compatible with the waste (e.g., a high-density polyethylene (HDPE) jug for solutions, a wide-mouth glass jar for solids).[6] The container must have a secure, leak-proof screw-top cap.

  • Label the Container Immediately: Before adding any waste, affix a "Hazardous Waste" label.[10] The label must include:

    • The words "Hazardous Waste".

    • The full chemical name: "Waste 5-[Ethyl(propyl)amino]pyridine-3-carboxylic acid". If in solution, list all components and their approximate percentages.

    • The specific hazard(s) associated with the waste (e.g., "Toxic," "Irritant").[10]

  • Accumulate Waste:

    • Add waste to the container in a chemical fume hood.

    • Always keep the container closed except when adding waste. This is a key EPA requirement to prevent the release of volatile organic compounds.[12][13]

    • Do not fill the container beyond 90% capacity to allow for expansion.[6]

  • Store in a Designated SAA:

    • The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[5][11]

    • Store the waste container in a designated secondary containment bin to prevent spills from spreading.[6]

    • Ensure the SAA is clearly marked and away from drains or sources of ignition.[6]

Final Disposal Pathway

The universally accepted and most environmentally sound disposal method for this type of organic chemical waste is high-temperature incineration by a licensed hazardous waste disposal facility.[10]

Why Incineration? Incineration at a permitted Treatment, Storage, and Disposal Facility (TSDF) ensures the complete thermal destruction of the organic molecule. This process breaks the compound down into simpler, less harmful components like carbon dioxide, water, and nitrogen oxides, which are then treated by scrubber systems to prevent atmospheric pollution. This method definitively prevents the active chemical from being released into the ecosystem.

Arranging for Pickup Your institution's Environmental Health & Safety (EHS) department manages the relationship with a certified waste disposal vendor.[14]

  • Once your waste container is full (or the project is complete), complete a chemical waste collection request form as required by your EHS office.

  • Ensure the label is complete and accurate.

  • Move the sealed container to the designated Central Accumulation Area (CAA) for vendor pickup, or follow your institution's specific procedure for in-lab pickup.[10]

The disposal decision-making process is summarized in the workflow diagram below.

DisposalWorkflow cluster_0 Step 1: Generation & Characterization cluster_1 Step 2: Segregation & Containment cluster_2 Step 3: Accumulation & Labeling cluster_3 Step 4: Final Disposition Start Waste Generated: 5-[Ethyl(propyl)amino]pyridine-3-carboxylic acid IsHazardous Is it Hazardous Waste? Start->IsHazardous TreatAsHazardous Characterize Form IsHazardous->TreatAsHazardous Yes (Default) Form Solid or Liquid? TreatAsHazardous->Form SolidWaste Container 1: Solid Hazardous Waste (e.g., pure compound, contaminated items) Form->SolidWaste Solid LiquidWaste Container 2: Liquid Hazardous Waste (e.g., solutions in solvent) Form->LiquidWaste Liquid Label Affix 'Hazardous Waste' Label - Full Chemical Name(s) - Hazard Information SolidWaste->Label LiquidWaste->Label Store Store in designated Satellite Accumulation Area (SAA) with secondary containment. Label->Store Request Request Pickup via Institutional EHS Office Store->Request Incineration Disposal via licensed vendor for High-Temperature Incineration Request->Incineration

Caption: Decision workflow for proper disposal of the target compound.

Prohibited Disposal Methods

To ensure safety and compliance, it is equally important to understand what not to do.

  • DO NOT dispose of this chemical down the sink. As a potentially bioactive molecule, it can disrupt wastewater treatment processes and harm aquatic ecosystems.[5]

  • DO NOT place this chemical or its empty containers in the regular trash. This is a violation of RCRA regulations and poses a risk to sanitation workers and the environment.[5]

  • DO NOT attempt to neutralize the chemical on-site unless you have a specific, validated, and EHS-approved procedure for doing so. Improper neutralization can generate more hazardous byproducts.[10]

By adhering to this comprehensive disposal plan, you contribute to a culture of safety, ensure regulatory compliance, and uphold your responsibility as a conscientious scientist. Always consult your institution's specific Chemical Hygiene Plan and EHS guidelines, as local regulations may also apply.[10]

References

  • Republic Services. (2025, October 23). Best Practices for Managing Laboratory Waste. [Link]

  • Environmental Marketing Services. (2025, September 15). Effective Lab Chemical Waste Management. [Link]

  • Lab Manager. (2021, October 26). Managing Hazardous Chemical Waste in the Lab. [Link]

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. [Link]

  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. [Link]

  • American Chemical Society. (2001, July 16). BetterGuide to minimizing waste in laboratories. [Link]

  • Yale Environmental Health & Safety. CHEMICAL HAZARDOUS WASTE MINIMIZATION TIPS. [Link]

  • U.S. Environmental Protection Agency. Laboratory Environmental Sample Disposal Information Document. [Link]

  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. [Link]

  • ALS Global. (2023, July 21). Waste Characterization Regulations: A Guide to Compliance with the RCRA. [Link]

  • Washington State University. Standard Operating Procedure - Pyridine. [Link]

  • U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations. [Link]

  • NextSDS. 5-(ethylamino)pyridine-3-carboxylic acid — Chemical Substance Information. [Link]

  • U.S. Environmental Protection Agency. (2025, June 26). RCRA Organic Air Emission Standards for TSDFs and Generators. [Link]

  • U.S. Government Publishing Office. (2023, August 9). 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. [Link]

  • U.S. Environmental Protection Agency. (2025, December 16). Applicability and Requirements of the RCRA Organic Air Emission Standards. [Link]

  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET. [Link]

Sources

Personal protective equipment for handling 5-[Ethyl(propyl)amino]pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the handling of specialized active pharmaceutical ingredient (API) intermediates—such as 5-[Ethyl(propyl)amino]pyridine-3-carboxylic acid —with a strict adherence to the precautionary principle. Because highly specific toxicological data or dedicated Safety Data Sheets (SDS) for custom-synthesized nicotinic acid derivatives are often incomplete, we must deduce the hazard profile directly from the molecule's structural components[1].

The parent compound, pyridine-3-carboxylic acid (nicotinic acid), is a known severe eye, skin, and respiratory irritant. However, the addition of the 5-[ethyl(propyl)amino] moiety fundamentally alters the physicochemical profile of this molecule. The ethyl and propyl alkyl chains significantly increase the molecule's partition coefficient (LogP), making it highly lipophilic. This enhanced lipophilicity facilitates rapid dermal penetration, meaning that standard laboratory exposure could lead to systemic absorption rather than just localized irritation.

Consequently, standard laboratory PPE must be strategically upgraded. This guide provides a self-validating, step-by-step operational framework for safely handling this compound, ensuring compliance with OSHA’s Laboratory Standard (29 CFR 1910.1450)[2][3].

Hazard Rationale and PPE Specifications

According to the National Research Council's Prudent Practices in the Laboratory, any chemical with uncharacterized chronic toxicity must be handled as a high-hazard substance[1][4]. The following table outlines the mandatory Personal Protective Equipment (PPE) required for handling 5-[Ethyl(propyl)amino]pyridine-3-carboxylic acid, grounded in the causality of its chemical structure[5].

PPE CategorySpecification RequiredScientific Causality & Rationale
Hand Protection Double-gloving: 4-mil Nitrile (inner) + 8-mil extended-cuff Nitrile (outer)The lipophilic dialkylamino group increases the risk of permeation through standard latex or thin nitrile. Double-gloving ensures a fail-safe barrier against dermal absorption[6].
Eye/Face Protection ANSI Z87.1 Chemical Splash Goggles (Face shield for >100mL solutions)The pyridine carboxylic acid core is a severe ocular irritant. Safety glasses with side shields are insufficient against fine powders or solvent splashes[7].
Body Protection Flame-resistant (FR) or standard fluid-resistant laboratory coat, fully buttonedPrevents accumulation of airborne powder on personal clothing. If handling in highly concentrated solutions, a disposable chemical-resistant apron is required[8].
Respiratory N95 or P100 Particulate Respirator (if handled outside a fume hood)Fine powders of carboxylic acids easily aerosolize. Handling must occur in a fume hood, but a respirator is required for spill cleanup or bulk transfer[1][5].

Operational Workflow: Weighing and Transfer

To guarantee trustworthiness in your experimental setup, every handling protocol must be a self-validating system. The following step-by-step methodology ensures that engineering controls and PPE work in tandem to eliminate exposure pathways[9].

Step-by-Step Handling Methodology:

  • Engineering Control Verification: Before opening the chemical container, verify that the laboratory chemical fume hood is operating with a face velocity between 80–120 feet per minute (fpm). Never handle this powder on an open bench[1][2].

  • PPE Donning: Equip your splash goggles and lab coat. Apply the double-glove technique. Inspect the outer gloves for micro-tears.

  • Static Mitigation: Because fine carboxylic acid powders can carry static charges and spontaneously aerosolize when agitated, use an anti-static zero-stat gun or an ionizing bar near your analytical balance.

  • Enclosed Transfer: Weigh the 5-[Ethyl(propyl)amino]pyridine-3-carboxylic acid using a closed analytical balance situated inside the fume hood. Transfer the powder to the reaction vessel using a static-free, grounded spatula.

  • Sealing and Doffing: Ensure the receiving vessel is completely sealed before removing it from the fume hood. Remove the outer gloves inside the hood, turning them inside out to trap any residual lipophilic powder. Dispose of them immediately in a solid hazardous waste container and wash your hands with soap and water[9].

HandlingWorkflow Start Pre-Operation Assessment EngControl Verify Fume Hood Face Velocity (>100 fpm) Start->EngControl PPE Don Double Nitrile Gloves, Lab Coat & Goggles EngControl->PPE Weighing Weigh Compound in Enclosed Balance PPE->Weighing Transfer Transfer to Reaction Vessel Inside Hood Weighing->Transfer Doffing Doff Outer Gloves & Wash Hands Transfer->Doffing

Operational workflow and PPE integration for handling lipophilic pyridine derivatives.

Spill Response and Waste Disposal Plan

In the event of a spill, the primary risk is the aerosolization of the powder and subsequent inhalation or skin contact.

Step-by-Step Spill Containment:

  • Isolate the Area: Immediately alert colleagues and restrict access to the spill zone. If the spill occurs outside a fume hood, evacuate the immediate area to allow aerosols to settle[9].

  • Upgrade PPE: The responder must don a P100 respirator, heavy-duty chemical-resistant shoe covers, and a fresh pair of 8-mil outer nitrile gloves[5].

  • Suppress Aerosolization: Do not dry sweep. Cover the powder with slightly damp absorbent pads or an inert, dustless clay absorbent. If the compound is dissolved in an organic solvent, use an activated carbon spill kit to absorb the liquid and suppress volatile fumes.

  • Collection: Carefully scoop the absorbed material using a non-sparking, disposable plastic dustpan. Place all debris, including the absorbent pads and the outer gloves used during cleanup, into a tightly sealable hazardous waste bucket.

  • Surface Decontamination: Wash the spill surface sequentially. First, use a compatible organic solvent (e.g., ethanol or isopropanol) to dissolve residual lipophilic compound, followed by a thorough wash with warm, soapy water to remove solvent residues.

  • Disposal: Label the waste container clearly with "Hazardous Chemical Waste: Substituted Pyridine Carboxylic Acid Derivative" and arrange for pickup according to your institution's Environmental Health and Safety (EHS) protocols[4].

SpillResponse Spill Chemical Spill Detected Assess Assess Volume & Toxicity Spill->Assess Evacuate Evacuate if Airborne Hazard Present Assess->Evacuate High Risk Contain Don Heavy-Duty PPE & Apply Absorbent Assess->Contain Manageable Evacuate->Contain HazMat Team Dispose Collect in Hazardous Waste Container Contain->Dispose Decon Decontaminate Surface (Soap/Water/Solvent) Dispose->Decon

Emergency spill response pathway for 5-[Ethyl(propyl)amino]pyridine-3-carboxylic acid.

References

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. Available at:[Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). U.S. Department of Labor. Available at:[Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450). U.S. Department of Labor. Available at:[Link]

  • National Institutes of Health (NIH) / PMC. A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. Available at:[Link]

Sources

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.